TY-52156
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-chloroanilino)-N'-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-18(2,3)16(24)17(21-14-8-4-12(19)5-9-14)23-22-15-10-6-13(20)7-11-15/h4-11,22H,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONRRGIRSGNWFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=NC1=CC=C(C=C1)Cl)NNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132813 | |
| Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934369-14-9 | |
| Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934369-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of TY-52156
For Researchers, Scientists, and Drug Development Professionals
Abstract
TY-52156 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3).[1][2] This technical guide delineates the mechanism of action of this compound, providing a comprehensive overview of its molecular interactions, downstream signaling effects, and its functional consequences in various physiological and pathophysiological contexts. This document includes quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows to support further research and drug development efforts.
Core Mechanism of Action: Selective S1P3 Antagonism
This compound functions as a competitive antagonist of the S1P3 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in diverse cellular processes.[1] By binding to the S1P3 receptor, this compound prevents the binding of its endogenous ligand, sphingosine-1-phosphate (S1P), thereby inhibiting the initiation of downstream signaling cascades.[1]
Quantitative Data on Receptor Binding and Selectivity:
| Parameter | Value | Cell Line/System | Reference |
| Ki (inhibition constant) for S1P3 | 110 nM | CHO cells expressing human S1P3 | [2][3] |
| Selectivity | ~30-fold lower effect on S1P1, S1P2, S1P4, or S1P5 receptors | Various cell lines | [3] |
| Effect on other GPCRs | No significant effect on 24 different GPCRs at ~10 µM | Screening panel | [3] |
Downstream Signaling Pathways
The antagonism of the S1P3 receptor by this compound leads to the inhibition of several key downstream signaling events that are normally initiated by S1P. The primary consequences of this compound action are the suppression of intracellular calcium mobilization and the inhibition of Rho activation.[1]
Inhibition of Intracellular Calcium ([Ca2+]i) Mobilization
S1P binding to the S1P3 receptor typically activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This compound blocks this entire cascade by preventing the initial S1P-S1P3 interaction.[1][4]
Inhibition of Rho Activation
The S1P3 receptor is also coupled to G12/13 proteins, which, upon activation, stimulate Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). RhoGEFs then catalyze the exchange of GDP for GTP on the small GTPase Rho, leading to its activation. Activated Rho plays a critical role in regulating the actin cytoskeleton, cell migration, and smooth muscle contraction. This compound effectively inhibits S1P-induced Rho activation.[1][5]
Signaling Pathway Diagram:
Caption: S1P3 signaling pathway and the inhibitory action of this compound.
Functional Consequences of S1P3 Antagonism by this compound
The inhibition of S1P3 signaling by this compound has been shown to have significant functional consequences in a variety of biological systems.
Cardiovascular System
-
Vasoconstriction: this compound inhibits S1P-induced vasoconstriction in vascular smooth muscle cells by blocking the increase in intracellular calcium and Rho activation.[1][5]
-
Coronary Flow: It has been demonstrated to inhibit the S1P-induced decrease in coronary flow in isolated perfused rat hearts.[1]
-
Bradycardia: this compound can attenuate FTY-720 (a non-selective S1P receptor agonist)-induced bradycardia in vivo.[1]
Cancer Biology
-
Cancer Stem Cell (CSC) Expansion: this compound has been shown to suppress the S1P-induced expansion of cancer stem cells in multiple human cancer cell lines, including breast, lung, glioma, and ovarian cancers.[3][6] This effect is mediated through the inhibition of the S1PR3/Notch signaling axis.[6]
-
Tumorigenicity: In a mouse xenograft model, chronic administration of this compound inhibited the tumorigenicity of Sphingosine Kinase 1 (SphK1)-overexpressing aldehyde dehydrogenase (ALDH)-positive cells.[3]
Immunology and Inflammation
-
T-Cell Exhaustion: this compound can diminish T-cell exhaustion by reducing the expression of exhaustion markers like PD-1, TIM-3, and LAG-3 on CD8+ T cells.
-
Endothelial Barrier Function: In a murine model of ventilator-induced lung injury (VILI), this compound attenuated lung inflammation and injury by preserving the endothelial barrier.[7]
-
Leukocyte Rolling: this compound has been shown to inhibit leukocyte rolling by preventing the S1P-induced mobilization of P-selectin to the endothelial cell surface.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is adapted from methods used for GPCR antagonist screening in CHO cells.
Objective: To measure the inhibitory effect of this compound on S1P-induced intracellular calcium mobilization.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human S1P3 receptor.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS, penicillin/streptomycin.
-
Fura-2 AM or Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
S1P.
-
This compound.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed S1P3-expressing CHO cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
-
Cell Washing: Aspirate the loading buffer and wash the cells twice with HBSS to remove extracellular dye.
-
Compound Incubation: Add HBSS containing various concentrations of this compound or vehicle control to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of S1P (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Record the fluorescence intensity over time. For Fura-2, record the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, use excitation at ~490 nm and emission at ~520 nm.
-
-
Data Analysis: The change in fluorescence intensity or ratio is proportional to the change in intracellular calcium concentration. Calculate the inhibition of the S1P response by this compound at each concentration to determine the IC50.
Experimental Workflow Diagram:
Caption: Workflow for the intracellular calcium mobilization assay.
Rho Activation Assay (Rhotekin Pull-Down)
Objective: To determine the effect of this compound on S1P-induced Rho activation.
Materials:
-
Cells of interest (e.g., vascular smooth muscle cells).
-
S1P.
-
This compound.
-
Lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 10 mM MgCl2, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitors).
-
Rhotekin-RBD agarose (B213101) beads.
-
GTPγS (for positive control) and GDP (for negative control).
-
Wash buffer (lysis buffer without detergents).
-
SDS-PAGE sample buffer.
-
Anti-RhoA antibody.
-
Western blotting equipment and reagents.
Procedure:
-
Cell Treatment: Culture cells to near confluency. Serum-starve the cells for several hours. Pre-incubate with desired concentrations of this compound or vehicle, followed by stimulation with S1P for a short period (e.g., 1-5 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pull-Down:
-
Incubate equal amounts of protein from each sample with Rhotekin-RBD agarose beads for 45-60 minutes at 4°C with gentle rotation.
-
For controls, a separate aliquot of lysate can be loaded with GTPγS (non-hydrolyzable GTP analog) or GDP prior to incubation with the beads.
-
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer. Boil for 5 minutes to elute the bound proteins.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-RhoA antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
-
Analysis: The intensity of the band corresponding to RhoA in the pull-down samples reflects the amount of activated RhoA. Compare the band intensities between different treatment groups. Also, run a western blot on the total cell lysates to show equal loading of total RhoA.
Experimental Workflow Diagram:
Caption: Workflow for the Rho activation pull-down assay.
In Vivo Mouse Model of Lung Inflammation
This protocol is based on studies investigating the effect of this compound in lipopolysaccharide (LPS)-induced acute respiratory distress syndrome (ARDS).
Objective: To evaluate the protective effect of this compound in a mouse model of acute lung inflammation.
Animals:
-
C57BL/6 mice (8-10 weeks old).
Materials:
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound.
-
Vehicle (e.g., DMSO or other suitable solvent).
-
Sterile saline.
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Equipment for intratracheal or intraperitoneal injections.
-
Equipment for bronchoalveolar lavage (BAL).
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Compound Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 1 hour before LPS challenge.
-
Induction of Lung Injury: Anesthetize the mice and induce lung injury by intratracheal or intranasal administration of LPS (e.g., 1-5 mg/kg in sterile saline).
-
Monitoring: Monitor the animals for signs of distress.
-
Sample Collection: At a predetermined time point (e.g., 24 or 48 hours) after LPS administration, euthanize the mice.
-
Bronchoalveolar Lavage (BAL):
-
Cannulate the trachea and instill a known volume of sterile saline or PBS.
-
Gently aspirate the fluid. Repeat this process 2-3 times.
-
Pool the BAL fluid and keep it on ice.
-
-
BAL Fluid Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Determine the total cell count in the supernatant.
-
Perform differential cell counts on cytospin preparations.
-
Measure the protein concentration in the supernatant as an indicator of vascular leakage.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant by ELISA.
-
-
Lung Histology:
-
Perfuse the lungs and fix them in 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate the lung sections for signs of inflammation, edema, and tissue damage.
-
Conclusion
This compound is a well-characterized, selective antagonist of the S1P3 receptor. Its mechanism of action, centered on the inhibition of S1P-induced intracellular calcium mobilization and Rho activation, translates into significant functional effects across various biological systems. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the S1P3 receptor with this compound and other selective antagonists.
References
- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 2. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Sphingosine 1-phosphate increases an intracellular Ca(2+) concentration via S1P3 receptor in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The clinically-tested S1P receptor agonists, FTY720 and BAF312, demonstrate subtype-specific bradycardia (S1P₁) and hypertension (S1P₃) in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-phosphate promotes expansion of cancer stem cells via S1PR3 by a ligand-independent Notch activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-Phosphate Receptor 3 Induces Endothelial Barrier Loss via ADAM10-Mediated Vascular Endothelial-Cadherin Cleavage [mdpi.com]
TY-52156: A Selective S1P3 Receptor Antagonist for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TY-52156 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3), a member of the G protein-coupled receptor family that plays a crucial role in a variety of physiological and pathological processes.[1][2] Developed as a research tool, this compound has been instrumental in elucidating the specific functions of the S1P3 receptor in cardiovascular regulation, inflammation, and oncology. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, quantitative data on its activity, and insights into experimental methodologies for its use. To date, there is no publicly available information on clinical trials involving this compound.
Core Compound Data
| Parameter | Value | Reference |
| IUPAC Name | N-(4-chlorophenyl)-2-(4-chlorophenyl)diazenyl-3,3-dimethyl-2-oxobutanamide | |
| CAS Number | 934369-14-9 | [2] |
| Molecular Formula | C18H19Cl2N3O | [2] |
| Molecular Weight | 364.27 g/mol |
Quantitative Data Summary
Receptor Binding Affinity and Selectivity
This compound exhibits a high affinity for the human S1P3 receptor with a reported inhibitory constant (Ki) of 110 nM.[2] Its selectivity for S1P3 over other S1P receptor subtypes is a key feature, demonstrating an approximately 30-fold lower effect on S1P1, S1P2, S1P4, and S1P5 receptors. This selectivity allows for the specific interrogation of S1P3-mediated signaling pathways.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. S1P3 |
| S1P3 | 110 nM | - |
| S1P1, S1P2, S1P4, S1P5 | ~3.3 µM (estimated) | ~30-fold lower |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo activity of this compound in various disease contexts. The effective dose is dependent on the animal model and the specific pathological process being investigated.
| Animal Model | Disease/Process | Effective Dose | Route of Administration | Reference |
| Mouse | Ventilator-Induced Lung Injury | 10 mg/kg | Intraperitoneal | |
| Mouse | Leukocyte Rolling | 1.25 mg/kg | Intraperitoneal |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at the S1P3 receptor, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, sphingosine-1-phosphate (S1P). The primary mechanism involves the inhibition of S1P-induced intracellular calcium mobilization and the activation of the small GTPase Rho.
S1P3 Signaling Pathway and Inhibition by this compound```dot
Caption: A typical workflow for characterizing this compound in vitro.
In Vivo Experimentation
Animal Models of Disease
This compound has been utilized in various preclinical models to investigate the role of S1P3 in disease. The experimental design typically involves administering this compound prior to or during the induction of the disease phenotype.
-
General Protocol for a Mouse Model:
-
Acclimate the animals to the laboratory conditions.
-
Randomly assign animals to treatment groups (e.g., vehicle control, this compound).
-
Administer this compound or vehicle via the appropriate route (e.g., intraperitoneal injection) at the specified dose and time relative to the disease induction.
-
Induce the disease model (e.g., administration of a pathological agent, surgical procedure).
-
Monitor the animals for relevant physiological and behavioral parameters.
-
At the end of the study, collect tissues and fluids for downstream analysis (e.g., histology, cytokine measurement, gene expression).
-
Logical Development and Future Directions
The development and characterization of this compound have followed a logical progression from initial identification to in-depth preclinical evaluation.
Caption: Logical progression of this compound's development.
While this compound has proven to be a valuable research tool, its progression into clinical development has not been publicly documented. Further preclinical studies would be required to assess its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and to conduct comprehensive toxicology studies before it could be considered for human trials. The insights gained from studies using this compound will undoubtedly contribute to the broader understanding of S1P3 biology and its potential as a therapeutic target.
References
The Selective S1PR3 Antagonist TY-52156: A Technical Guide to its Impact on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
TY-52156 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1PR3), a G protein-coupled receptor implicated in a diverse range of physiological and pathological processes.[1][2][3][4][5] With a binding affinity (Ki) of 110 nM for S1PR3, this compound serves as a critical tool for elucidating the downstream signaling cascades regulated by this receptor and holds therapeutic potential in various disease contexts, including cardiovascular diseases, inflammation, and cancer.[1][2][5][6][7][8] This technical guide provides an in-depth overview of the cellular pathways modulated by this compound treatment, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: S1PR3 Antagonism
This compound functions as a competitive antagonist at the S1PR3 receptor.[5] This selective blockade prevents the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), thereby inhibiting the activation of downstream signaling pathways. The selectivity of this compound for S1PR3 over other S1P receptor subtypes makes it a valuable pharmacological tool for dissecting the specific roles of S1PR3-mediated signaling.
Cellular Pathways Affected by this compound Treatment
Inhibition of Intracellular Calcium Mobilization and Rho Activation
S1PR3 activation is known to couple to Gq and G12/13 proteins, leading to an increase in intracellular calcium ([Ca2+]i) and the activation of the small GTPase Rho.[3][4] These signaling events are crucial for processes such as smooth muscle contraction and cell migration. This compound effectively inhibits S1P-induced increases in [Ca2+]i and Rho activation in various cell types, including vascular smooth muscle cells.[3][4][5]
| Parameter | Cell Type | Treatment | Result | Reference |
| S1PR3 Binding Affinity (Ki) | - | This compound | 110 nM | [1][2][5][6][7][8] |
| S1P-induced Ca2+ release | HUVEC | This compound | Inhibition observed | [2] |
| S1P-induced Rho activation | Vascular smooth muscle cells | This compound | Inhibition observed | [3][4][5] |
Intracellular Calcium Mobilization Assay:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.
-
Loading with Calcium Indicator: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Stimulation: Cells are then stimulated with S1P.
-
Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.
-
Data Analysis: The inhibitory effect of this compound is quantified by comparing the S1P-induced calcium response in the presence and absence of the antagonist.
Rho Activation Assay (G-LISA or Pull-down):
-
Cell Lysis: Cells are lysed in a buffer that preserves the activation state of Rho GTPases.
-
Affinity Precipitation: Active, GTP-bound Rho is selectively pulled down from the cell lysates using a Rho-binding domain (RBD) of a Rho effector protein (e.g., rhotekin) coupled to agarose (B213101) beads or a 96-well plate.
-
Detection: The amount of pulled-down active Rho is quantified by Western blotting using a RhoA-specific antibody or by a colorimetric or chemiluminescent readout in an ELISA-based format (G-LISA).
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the levels of active Rho in S1P-stimulated cells treated with this compound versus vehicle control.
Attenuation of NF-κB Signaling and Inflammation
This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[9] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In a mouse model of lipopolysaccharide (LPS)-induced acute respiratory distress syndrome (ARDS), pre-treatment with this compound significantly decreased the levels of these cytokines in bronchoalveolar lavage fluid.[9]
| Parameter | Model | Treatment | Result | Reference |
| IL-6 Levels | LPS-induced ARDS mice | This compound (10 mg/kg) | Significant decrease in BALF | [9] |
| TNF-α Levels | LPS-induced ARDS mice | This compound (10 mg/kg) | Significant decrease in BALF | [9] |
Western Blot for NF-κB Pathway Proteins:
-
Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from cells or tissues.
-
SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, total p65, IκBα) and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: The membrane is then incubated with an appropriate HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Band intensities are quantified using densitometry software.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
Sample Collection: Cell culture supernatants or biological fluids (e.g., BALF, serum) are collected.
-
Assay Procedure: The ELISA is performed according to the manufacturer's instructions for the specific cytokines (e.g., IL-6, TNF-α). This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody and a substrate for colorimetric detection.
-
Measurement: The absorbance is read using a microplate reader.
-
Data Analysis: Cytokine concentrations are calculated based on a standard curve.
Modulation of the Tumor Microenvironment and CAR-T Cell Function
Recent studies have highlighted the role of S1PR3 in the tumor microenvironment. This compound has been shown to enhance the efficacy of Chimeric Antigen Receptor (CAR)-T cell therapy against solid tumors.[6] Treatment with this compound was found to significantly increase the infiltration of CD8+ cytotoxic T lymphocytes into the tumor and enhance the release of effector cytokines such as IFN-γ and IL-2 by CAR-T cells.[6] This suggests that S1PR3 antagonism can alleviate T-cell exhaustion and promote a more robust anti-tumor immune response.
| Parameter | Model | Treatment | Result | Reference |
| CAR-T cell cytokine release (IFN-γ, IL-2, TNF-α) | Co-culture with 4T1 or MC38 cells | This compound (10 µM) | Significant increase | [6] |
| Granzyme B positive CD8+ T cells | MC38 tumor-bearing mice with CAR-T therapy | This compound | Markedly increased population | [6] |
Flow Cytometry for T-cell Exhaustion Markers:
-
Cell Staining: Single-cell suspensions from tumors or peripheral blood are stained with a panel of fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8) and exhaustion markers (e.g., PD-1, TIM-3, LAG-3).
-
Data Acquisition: Samples are analyzed on a flow cytometer.
-
Data Analysis: The percentage of T-cells expressing exhaustion markers is quantified.
Cytokine Release Assay (as described above):
-
CAR-T cells are co-cultured with target tumor cells in the presence or absence of this compound.
-
Supernatants are collected and analyzed for cytokine levels (IFN-γ, IL-2, TNF-α) by ELISA or multiplex bead array.
Regulation of Endothelial Barrier Function and Leukocyte Trafficking
This compound has been shown to play a role in maintaining endothelial barrier integrity and regulating leukocyte trafficking. In a model of ventilator-induced lung injury (VILI), this compound attenuated lung inflammation and reduced vascular leakage by preventing the cleavage of VE-cadherin, a key component of endothelial adherens junctions.[10] Furthermore, this compound was found to reduce leukocyte rolling, an initial step in leukocyte extravasation, by inhibiting the mobilization of P-selectin to the endothelial cell surface.[11]
| Parameter | Model | Treatment | Result | Reference |
| Cleaved VE-cadherin | S1PR3 overexpressing endothelial cells | This compound (10 µM) | Significant reduction | [10] |
| Leukocyte rolling | C57Bl6 mice | This compound (1.25 mg/kg, i.p.) | Dramatic reduction | [11] |
| S1P-induced P-selectin mobilization | HUVECs | This compound (10 µM) | Substantially diminished | [11] |
Western Blot for VE-cadherin Cleavage:
-
Protein Extraction and Western Blotting: As described previously, using antibodies that detect both full-length and cleaved forms of VE-cadherin.
-
Quantification: The ratio of cleaved to full-length VE-cadherin is determined.
Intravital Microscopy for Leukocyte Rolling:
-
Animal Model: Anesthetized mice are surgically prepared to expose a suitable vascular bed (e.g., cremaster muscle).
-
Treatment: Mice are treated with this compound or vehicle control.
-
Imaging: Leukocyte rolling along the venular endothelium is observed and recorded using an intravital microscope.
-
Data Analysis: The number of rolling leukocytes per minute per vessel length is quantified.
Flow Cytometry for P-selectin Expression:
-
Cell Treatment: Endothelial cells (e.g., HUVECs) are treated with this compound followed by stimulation with S1P.
-
Staining: Cells are stained with a fluorescently labeled antibody against P-selectin.
-
Analysis: P-selectin expression on the cell surface is quantified by flow cytometry.
Conclusion
This compound is a highly selective and potent S1PR3 antagonist that modulates a multitude of cellular pathways. Its ability to inhibit intracellular calcium and Rho signaling, attenuate NF-κB-mediated inflammation, enhance anti-tumor immunity, and preserve endothelial barrier function underscores the multifaceted role of S1PR3 in health and disease. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of targeting the S1P-S1PR3 axis. Further research into the nuanced effects of this compound will undoubtedly continue to unravel the complexities of S1P signaling and pave the way for novel therapeutic strategies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. TY 52156 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 3. Sphingosine 1-phosphate (S1P) regulates vascular contraction via S1P3 receptor: investigation based on a new S1P3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S1P3 Receptor Antagonist, this compound - CAS 934369-14-9 - Calbiochem | 533062 [merckmillipore.com]
- 6. Targeting sphingosine 1-phosphate receptor 3 inhibits T-cell exhaustion and regulates recruitment of proinflammatory macrophages to improve antitumor efficacy of CAR-T cells against solid tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 404 | BioChemPartner [m.biochempartner.com]
- 8. This compound | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. Sphingosine-1-phosphate receptor 3 promotes leukocyte rolling by mobilizing endothelial P-selectin - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Functional Landscape of S1P3 Receptor Antagonism by TY-52156: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sphingosine-1-phosphate (S1P) receptors, a class of G protein-coupled receptors, play a pivotal role in a myriad of physiological and pathological processes. Among the five identified subtypes, the S1P3 receptor has emerged as a critical regulator of cardiovascular function, inflammation, and fibrotic diseases. This technical guide provides an in-depth exploration of the biological functions of the S1P3 receptor that are potently and selectively inhibited by TY-52156, a novel antagonist. We delve into the downstream signaling cascades modulated by this compound, present key quantitative data on its inhibitory activity, and provide detailed experimental protocols for assays crucial to its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the S1P3 receptor.
Introduction to S1P3 Receptor and this compound
The sphingosine-1-phosphate receptor 3 (S1P3) is a ubiquitously expressed G protein-coupled receptor that is activated by the bioactive lipid, sphingosine-1-phosphate. Upon activation, S1P3 couples to multiple G protein families, including Gq, Gi, and G12/13, to initiate a diverse range of intracellular signaling cascades. These pathways, in turn, regulate critical cellular functions such as proliferation, migration, and contraction.
This compound is a potent and selective antagonist of the S1P3 receptor.[1][2][3][4][5][6] Its ability to specifically block the actions of S1P at this receptor subtype makes it an invaluable tool for elucidating the physiological and pathophysiological roles of S1P3. Furthermore, the pharmacological profile of this compound suggests its potential as a therapeutic agent for a variety of conditions where S1P3 signaling is dysregulated.
Biological Functions of S1P3 Receptor Inhibited by this compound
This compound has been demonstrated to inhibit a range of biological responses mediated by the S1P3 receptor. These include:
-
Vasoconstriction: S1P-induced vasoconstriction is a key physiological process regulated by S1P3. This compound effectively inhibits this response by blocking the downstream signaling pathways that lead to smooth muscle cell contraction.[6]
-
Bradycardia: The S1P analogue FTY720 is known to induce bradycardia (a slowing of the heart rate), an effect partially mediated by S1P3. This compound has been shown to suppress this FTY720-induced bradycardia in vivo.[2][3][6]
-
Inflammation and Fibrosis: Emerging evidence suggests a role for S1P3 in inflammatory and fibrotic processes. Studies using S1P3 knockout mice have shown reduced inflammation and fibrosis in models of lung injury.
-
Cancer Progression: The S1P/S1P3 signaling axis has been implicated in the proliferation and survival of various cancer cells.[5]
Quantitative Data: Inhibitory Profile of this compound
The potency and selectivity of this compound have been characterized in various in vitro assays. The following table summarizes the key quantitative data available.
| Parameter | Receptor | Value | Assay Type | Reference |
| Ki | S1P3 | 110 nM | Radioligand Binding Assay | [1][2][3][4][5] |
| Selectivity | S1P3 | >30-fold vs S1P1, S1P2, S1P4, S1P5 | Not Specified |
Note: IC50 values for the inhibition of specific biological functions are not consistently reported in the reviewed literature.
S1P3 Receptor Signaling Pathways and Inhibition by this compound
Activation of the S1P3 receptor by S1P initiates a cascade of intracellular events through the activation of heterotrimeric G proteins. This compound exerts its inhibitory effects by blocking the initial step of this cascade – the binding of S1P to the receptor.
As depicted in the diagram, S1P binding to the S1P3 receptor leads to the activation of Gαq and Gα12/13. Gαq activation stimulates Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), a key event in smooth muscle contraction. Simultaneously, Gα12/13 activation leads to the activation of the small GTPase RhoA, which, through its effector ROCK, also promotes smooth muscle contraction. This compound, by blocking S1P binding, prevents the activation of these downstream pathways.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound on S1P3 receptor function.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the S1P3 receptor.
Materials:
-
Membrane preparation from cells overexpressing human S1P3 receptor.
-
[³H]S1P (Radioligand).
-
This compound (Test compound).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5.
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.5.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize S1P3-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or unlabeled S1P (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of [³H]S1P at a final concentration close to its Kd.
-
50 µL of the membrane preparation (typically 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]S1P binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit S1P-induced increases in intracellular calcium concentration ([Ca²⁺]i).
Materials:
-
S1P3-expressing cells (e.g., CHO or HEK293 cells).
-
Fura-2 AM (calcium indicator dye).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
S1P.
-
This compound.
-
Fluorescence plate reader or microscope capable of ratiometric calcium imaging.
Procedure:
-
Cell Seeding: Seed S1P3-expressing cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.
-
Compound Pre-incubation: Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence ratio (Excitation: 340 nm and 380 nm; Emission: 510 nm).
-
Inject S1P (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately start recording the fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the change in the 340/380 nm fluorescence ratio, which is proportional to the change in [Ca²⁺]i.
-
Plot the peak fluorescence response against the log concentration of this compound.
-
Determine the IC50 value for the inhibition of the S1P-induced calcium response.
-
RhoA Activation Assay (Pull-down)
This assay is used to determine the effect of this compound on S1P-induced activation of the small GTPase RhoA.
Materials:
-
S1P3-expressing cells.
-
S1P.
-
This compound.
-
Lysis Buffer: 50 mM Tris pH 7.4, 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitors.
-
Rhotekin-RBD beads (or other RhoA-GTP binding domain coupled to beads).
-
Anti-RhoA antibody.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Treatment:
-
Grow S1P3-expressing cells to near confluence.
-
Pre-incubate cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with S1P for a short period (e.g., 2-5 minutes).
-
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Pull-down:
-
Incubate the cleared lysates with Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation.
-
-
Washing: Pellet the beads by centrifugation and wash them three times with Lysis Buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-RhoA antibody to detect the amount of activated (GTP-bound) RhoA.
-
Also, run a parallel Western blot with a portion of the total cell lysate to determine the total amount of RhoA in each sample.
-
-
Data Analysis:
-
Quantify the band intensities for the pulled-down RhoA and the total RhoA.
-
Normalize the amount of activated RhoA to the total RhoA for each condition.
-
Plot the normalized RhoA activation against the log concentration of this compound to determine its inhibitory effect.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the diverse biological functions of the S1P3 receptor. Its high potency and selectivity make it a suitable candidate for further preclinical and potentially clinical development for diseases where S1P3 signaling is implicated. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the mechanism of action of this compound and to identify novel therapeutic applications for S1P3 receptor antagonists.
References
- 1. This compound | CAS#:934369-14-9 | Chemsrc [chemsrc.com]
- 2. rndsystems.com [rndsystems.com]
- 3. TY 52156 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 4. This compound | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Sphingosine 1-phosphate (S1P) regulates vascular contraction via S1P3 receptor: investigation based on a new S1P3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of TY-52156 in Cardiovascular System Studies: A Technical Guide
An In-depth Examination of a Selective S1P3 Receptor Antagonist
This technical guide provides a comprehensive overview of the role of TY-52156 in cardiovascular research. This compound is a potent and selective antagonist of the Sphingosine-1-phosphate receptor 3 (S1P3), a G protein-coupled receptor implicated in various physiological and pathophysiological processes within the cardiovascular system. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the S1P3 receptor.
Core Concepts: Mechanism of Action
This compound exerts its effects by competitively blocking the S1P3 receptor, thereby inhibiting the downstream signaling pathways initiated by its natural ligand, sphingosine-1-phosphate (S1P). S1P is a bioactive lipid that, upon binding to the S1P3 receptor on vascular smooth muscle cells, triggers a cascade of intracellular events leading to vasoconstriction. The primary signaling pathways involved are the Gq-phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium concentration ([Ca2+]i), and the G12/13-Rho pathway, which activates Rho kinase. Both of these pathways ultimately contribute to smooth muscle contraction.[1] this compound has been shown to effectively inhibit both the S1P-induced increase in [Ca2+]i and Rho activation.[1]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the pharmacological profile of this compound.
| Parameter | Value | Species/Cell Line | Reference |
| Ki for S1P3 Receptor | 110 nM | Human | --INVALID-LINK-- |
| Experimental Model | Agonist | This compound Concentration | Effect | Reference |
| Isolated Perfused Rat Heart | S1P | 1 µM | Inhibition of S1P-induced decrease in coronary flow | --INVALID-LINK-- |
| Human Coronary Artery Smooth Muscle Cells | S1P | 10 µM | Inhibition of S1P-induced increase in intracellular calcium | --INVALID-LINK-- |
| Human Coronary Artery Smooth Muscle Cells | S1P | 10 µM | Inhibition of S1P-induced Rho activation | --INVALID-LINK-- |
| In Vivo Rat Model | FTY720 (0.03 mg/kg, i.v.) | 10 mg/kg, p.o. | Attenuation of FTY720-induced bradycardia | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of this compound are provided below.
Isolated Langendorff-Perfused Rat Heart Assay for Coronary Flow
This ex vivo model is used to assess the direct effects of compounds on coronary artery tone.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Heart Isolation and Perfusion:
-
Anesthetize the rat with an appropriate anesthetic.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose) gassed with 95% O2 / 5% CO2 at 37°C.
-
Maintain a constant perfusion pressure of 75 mmHg.
-
-
Experimental Procedure:
-
Allow the heart to stabilize for 20-30 minutes.
-
Measure baseline coronary flow using an electromagnetic flowmeter.
-
To induce vasoconstriction, infuse S1P at a concentration of 10 nM.
-
To test the effect of this compound, pre-perfuse the heart with 1 µM this compound for 10 minutes prior to the S1P infusion.
-
Continuously record coronary flow throughout the experiment.
-
Intracellular Calcium Measurement in Human Coronary Artery Smooth Muscle Cells (HCASMCs)
This in vitro assay quantifies changes in intracellular calcium levels in response to stimuli.
-
Cell Culture:
-
Culture HCASMCs in appropriate growth medium until they reach 80-90% confluency.
-
Seed the cells onto glass coverslips 24-48 hours before the experiment.
-
-
Fura-2 AM Loading:
-
Wash the cells with a balanced salt solution (BSS).
-
Load the cells with 5 µM Fura-2 AM in BSS containing 0.02% Pluronic F-127 for 60 minutes at 37°C.
-
Wash the cells twice with BSS to remove extracellular Fura-2 AM and allow for de-esterification for 30 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with BSS at 37°C.
-
To test the effect of this compound, pre-incubate the cells with 10 µM this compound for 15 minutes.
-
Stimulate the cells with 1 µM S1P.
-
Record the fluorescence ratio of Fura-2 at excitation wavelengths of 340 nm and 380 nm (emission at 510 nm) to determine changes in intracellular calcium concentration.
-
Rho Activation Assay in Human Coronary Artery Smooth Muscle Cells (HCASMCs)
This biochemical assay measures the level of active, GTP-bound RhoA.
-
Cell Treatment and Lysis:
-
Culture HCASMCs to near confluency in 100 mm dishes.
-
Serum-starve the cells for 24 hours prior to the experiment.
-
Pre-treat the cells with 10 µM this compound for 30 minutes.
-
Stimulate the cells with 1 µM S1P for 5 minutes.
-
Wash the cells with ice-cold PBS and lyse them in a Rho activation lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Pull-down Assay:
-
Incubate a portion of the cell lysate with Rhotekin-RBD (Rho-binding domain) agarose (B213101) beads for 1 hour at 4°C with gentle rotation. These beads specifically bind to GTP-bound (active) Rho.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoA, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) system. The intensity of the band corresponds to the amount of active RhoA.
-
In Vivo Bradycardia Model in Rats
This in vivo model assesses the effect of this compound on drug-induced bradycardia.
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration:
-
Administer this compound orally (p.o.) at a dose of 10 mg/kg. The vehicle for administration can be a solution of 0.5% methylcellulose.
-
Two hours after this compound administration, anesthetize the rats.
-
Administer the S1P receptor agonist FTY720 (fingolimod) intravenously (i.v.) at a dose of 0.03 mg/kg to induce bradycardia.
-
-
Measurement of Heart Rate:
-
Monitor the heart rate continuously using a telemetry system or by recording the electrocardiogram (ECG) via subcutaneous electrodes.
-
Record the heart rate before and after the administration of FTY720 to determine the extent of bradycardia and the inhibitory effect of this compound.
-
Mandatory Visualization
Signaling Pathways
Caption: S1P3 receptor signaling cascade in vascular smooth muscle cells and the inhibitory action of this compound.
Experimental Workflows
Caption: Experimental workflow for the isolated perfused rat heart assay.
Caption: Experimental workflow for intracellular calcium imaging in HCASMCs.
References
Investigating Inflammation with TY-52156: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TY-52156 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3), a G protein-coupled receptor implicated in a variety of inflammatory processes. This technical guide provides an in-depth overview of the core mechanisms of this compound in modulating inflammatory responses, detailed experimental protocols for its investigation, and a summary of key quantitative data. Visualizations of the underlying signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its therapeutic potential.
Introduction to this compound and its Role in Inflammation
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a wide array of cellular processes, including inflammation, by binding to its five specific G protein-coupled receptors, S1P1-5. The S1P3 receptor subtype has been shown to play a significant pro-inflammatory role in various disease models. This compound is a specific antagonist of S1P3, and by blocking the binding of S1P to this receptor, it effectively mitigates downstream inflammatory signaling.[1]
This compound has demonstrated efficacy in preclinical models of inflammation, including ventilator-induced lung injury (VILI), macrophage-driven inflammation, and in the context of cancer immunotherapy.[2][3] Its mechanism of action primarily involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by selectively binding to the S1P3 receptor, thereby preventing the downstream signaling cascade initiated by S1P. This inhibition has been shown to affect multiple cellular processes that contribute to inflammation.
Inhibition of the NF-κB Signaling Pathway
A key mechanism by which this compound attenuates inflammation is through the suppression of the NF-κB pathway. Upon activation by S1P, the S1P3 receptor can signal through G proteins to activate IKKβ, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound blocks this entire cascade at its inception by preventing S1P3 activation.
Reduction of Pro-inflammatory Mediators
By inhibiting the NF-κB pathway, this compound leads to a concentration-dependent decrease in the expression and secretion of several key pro-inflammatory cytokines and enzymes.
Quantitative Data on the Effects of this compound
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.
In Vitro Inhibition of Pro-inflammatory Gene Expression in Macrophages
| Target Gene | Cell Type | Stimulant | This compound Concentration | % Inhibition (mRNA) | Reference |
| iNOS | Mouse Peritoneal Macrophages | LPS (10 ng/mL) | 1 µM | Significant | [4] |
| iNOS | Mouse Peritoneal Macrophages | LPS (10 ng/mL) | 10 µM | Significant | [4] |
| COX-2 | Mouse Peritoneal Macrophages | LPS (10 ng/mL) | 1 µM | Significant | [4] |
| COX-2 | Mouse Peritoneal Macrophages | LPS (10 ng/mL) | 10 µM | Significant | [4] |
| IL-1β | Mouse Peritoneal Macrophages | LPS (100 ng/mL) | 10 µM | Significant | [] |
| IL-6 | Mouse Peritoneal Macrophages | LPS (100 ng/mL) | 10 µM | Significant | [] |
| TNF-α | Mouse Peritoneal Macrophages | LPS (100 ng/mL) | 10 µM | Significant | [] |
In Vitro Inhibition of Pro-inflammatory Protein Production and Secretion
| Target Protein | Cell Type | Stimulant | This compound Concentration | Method | % Inhibition | Reference |
| iNOS | Mouse Peritoneal Macrophages | LPS (100 ng/mL) | 10 µM | Western Blot | Significant | [] |
| COX-2 | Mouse Peritoneal Macrophages | LPS (100 ng/mL) | 10 µM | Western Blot | Significant | [4] |
| IL-1β (secreted) | Mouse Peritoneal Macrophages | LPS (100 ng/mL) | 10 µM | ELISA | Significant | [] |
| NO | Mouse Peritoneal Macrophages | LPS (100 ng/mL) | 10 µM | Griess Assay | Significant | [] |
In Vivo Efficacy in a Murine Model of Ventilator-Induced Lung Injury
| Parameter | Treatment Group | Result | Reference |
| Bronchoalveolar lavage cell count | VILI + this compound | Significantly attenuated increase | [2] |
| Bronchoalveolar lavage protein concentration | VILI + this compound | Significantly attenuated increase | [2] |
| Pro-inflammatory cytokines in BALF | VILI + this compound | Suppressed release | [2] |
| Lung inflammation (histology) | VILI + this compound | Inhibited | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful investigation of this compound. The following sections provide protocols for key experiments.
In Vitro Macrophage Inflammation Assay
This protocol describes the stimulation of macrophages with lipopolysaccharide (LPS) to induce an inflammatory response and the assessment of the inhibitory effects of this compound.
Materials:
-
Primary peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Reagents for ELISA, Western Blot, Griess assay, and qPCR
Procedure:
-
Cell Seeding: Seed macrophages in 24-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for 1 hour.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plates for 24 hours.
-
Sample Collection:
-
Collect the cell culture supernatants for analysis of secreted cytokines (ELISA) and nitric oxide (Griess assay).
-
Wash the cells with PBS and lyse them for protein analysis (Western Blot) or RNA extraction (qPCR).
-
-
Analysis: Perform the respective assays according to the manufacturer's instructions.
Western Blotting for Pro-inflammatory Proteins
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
Procedure:
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add cell culture supernatants and standards to the wells.
-
Detection Antibody Incubation: Add a biotinylated detection antibody.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP.
-
Substrate Addition: Add a TMB substrate solution to develop the color.
-
Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
Conclusion
This compound is a valuable research tool for investigating the role of the S1P3 receptor in inflammation. Its high selectivity and potent inhibitory activity make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting the S1P3 pathway in inflammatory diseases. Further research is warranted to fully elucidate the clinical applicability of this compound and other S1P3 antagonists.
References
- 1. Sphingosine 1-phosphate (S1P) regulates vascular contraction via S1P3 receptor: investigation based on a new S1P3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sphingosine-1-Phosphate Receptor 3 Induces Endothelial Barrier Loss via ADAM10-Mediated Vascular Endothelial-Cadherin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-regulating CAR-T cells modulate cytokine release syndrome in adoptive T-cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
TY-52156: A Novel Antagonist of S1PR3 for the Restoration of Endothelial Barrier Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The integrity of the endothelial barrier is paramount for maintaining tissue homeostasis and regulating the passage of fluids, solutes, and cells between the bloodstream and surrounding tissues. Disruption of this barrier is a critical event in the pathophysiology of numerous diseases, including acute respiratory distress syndrome (ARDS), sepsis, and inflammatory disorders. Sphingosine-1-phosphate (S1P) signaling plays a dual role in modulating endothelial permeability, primarily through its receptors S1PR1 and S1PR3. While S1PR1 activation typically enhances barrier function, S1PR3 signaling has been shown to promote barrier disruption.[1][2] TY-52156 is a specific antagonist of S1PR3, offering a targeted therapeutic strategy to counteract endothelial hyperpermeability.[1] This technical guide provides a comprehensive overview of the effects of this compound on endothelial barrier function, detailing its mechanism of action, experimental validation, and relevant protocols for in vitro and in vivo studies.
Core Mechanism of Action
This compound exerts its protective effects on the endothelial barrier by selectively inhibiting the S1P receptor 3 (S1PR3). Under pathological conditions, such as mechanical stress in ventilator-induced lung injury (VILI), the expression of S1PR3 is upregulated in endothelial cells.[1][3] Activation of S1PR3 by S1P triggers a signaling cascade that leads to endothelial barrier dysfunction. This compound competitively binds to S1PR3, blocking the downstream signaling pathways that mediate barrier disruption.
The primary mechanisms through which S1PR3 activation compromises endothelial integrity and which are counteracted by this compound include:
-
RhoA Activation: S1PR3 activation leads to the activation of the small GTPase RhoA, which promotes the formation of actin stress fibers and increases endothelial cell contractility. This results in the formation of paracellular gaps and increased permeability.[1][4]
-
VE-Cadherin Cleavage: S1PR3 signaling induces the cleavage of vascular endothelial (VE)-cadherin, a key component of adherens junctions, through the activation of a disintegrin and metalloproteinase 10 (ADAM10).[1][3][5] This cleavage disrupts cell-cell adhesion and compromises barrier integrity.
-
NF-κB Activation: S1PR3 can mediate the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines and adhesion molecules, further contributing to endothelial dysfunction and inflammation.[1][6][7]
By inhibiting S1PR3, this compound effectively mitigates these detrimental effects, preserving adherens junction integrity and restoring endothelial barrier function.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in modulating endothelial barrier function.
| In Vitro Model | Assay | Treatment | Concentration of this compound | Key Findings | Reference |
| S1PR3 Overexpressing Pulmonary Endothelial Cells | Transendothelial Electrical Resistance (TER) | S1P | 1 µM and 10 µM | Dose-dependently rescued the S1P-induced decrease in TER. | [1] |
| S1PR3 Overexpressing Pulmonary Endothelial Cells | Western Blot | - | 10 µM | Inhibited the cleavage of VE-cadherin. | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | P-selectin Mobilization (Flow Cytometry) | S1P | 10 µM | Substantially diminished S1P-induced P-selectin mobilization. | [8] |
| In Vivo Model | Assay | Treatment | Dosage of this compound | Key Findings | Reference |
| Murine Model of Ventilator-Induced Lung Injury (VILI) | Bronchoalveolar Lavage (BAL) Fluid Analysis | Mechanical Ventilation | 10 mg/kg | Attenuated increases in total cell count and protein concentration in BAL fluid. | [1] |
| Murine Model of Ventilator-Induced Lung Injury (VILI) | Cytokine Analysis (BAL Fluid) | Mechanical Ventilation | 10 mg/kg | Suppressed the release of pro-inflammatory cytokines. | [1] |
| C57Bl6 Mice | Leukocyte Rolling (Intravital Microscopy) | - | 1.25 mg/kg (i.p.) | Dramatically reduced leukocyte rolling in postcapillary venules. | [8] |
Signaling Pathways and Experimental Workflows
S1PR3-Mediated Endothelial Barrier Disruption
Caption: S1PR3 signaling pathway leading to endothelial barrier disruption and its inhibition by this compound.
Experimental Workflow: In Vitro Assessment of Endothelial Barrier Function
Caption: Workflow for assessing the effect of this compound on endothelial barrier function using TEER.
Experimental Workflow: In Vivo Assessment in a VILI Mouse Model
Caption: Workflow for evaluating the protective effects of this compound in a mouse model of VILI.
Detailed Experimental Protocols
Transendothelial Electrical Resistance (TEER) Assay
Objective: To quantitatively measure the integrity of an endothelial cell monolayer in vitro following treatment with this compound and a barrier-disrupting agent.
Materials:
-
Endothelial cells (e.g., human pulmonary artery endothelial cells or HUVECs)
-
Transwell permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium and supplements
-
This compound
-
Barrier-disrupting agent (e.g., S1P, LPS, or thrombin)
-
EVOM2™ Epithelial Voltohmmeter with STX2 "chopstick" electrodes
-
Sterile PBS
Procedure:
-
Seed endothelial cells onto the apical chamber of the Transwell inserts at a density that allows for the formation of a confluent monolayer within 2-3 days.
-
Culture the cells until a stable, high TEER value is achieved, indicating monolayer confluence.
-
Pre-treat the endothelial monolayers with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a specified period (e.g., 24 hours).
-
Introduce the barrier-disrupting agent to the apical chamber.
-
Measure the electrical resistance across the cell monolayer at designated time points using the EVOM2™ voltohmmeter.
-
Ensure the electrodes are sterilized with 70% ethanol (B145695) and rinsed with sterile PBS before each use.
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes do not touch the cell monolayer.
-
-
Record the resistance values (in Ω).
-
To calculate the final TEER value (in Ω·cm²), subtract the resistance of a blank Transwell insert (without cells) from the measured resistance and multiply by the surface area of the insert.
Western Blot for VE-Cadherin and β-Catenin
Objective: To assess the effect of this compound on the expression and cleavage of key adherens junction proteins.
Materials:
-
Endothelial cell lysates from treated and control groups
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-VE-cadherin, anti-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse endothelial cells and determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against VE-cadherin and β-catenin overnight at 4°C. A separate membrane should be probed with an antibody against a loading control protein (e.g., GAPDH).
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Ventilator-Induced Lung Injury (VILI) Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of acute lung injury.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Anesthetics (e.g., ketamine/xylazine)
-
Small animal ventilator
-
This compound
-
Sterile saline
-
Surgical instruments for tracheostomy
Procedure:
-
Anesthetize the mice via intraperitoneal injection.
-
Perform a tracheostomy and insert a cannula into the trachea.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control (e.g., DMSO) via intraperitoneal injection 30 minutes prior to mechanical ventilation.
-
Connect the mice to a small animal ventilator and ventilate for a specified duration (e.g., 4 hours) with injurious settings (e.g., high tidal volume).
-
At the end of the ventilation period, euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline from the lungs.
-
Collect lung tissue for histological analysis and cytokine measurements.
-
Analyze the BAL fluid for total cell count and protein concentration to assess lung injury and vascular leakage.
Conclusion
This compound presents a promising therapeutic agent for conditions characterized by endothelial barrier dysfunction. Its specific antagonism of S1PR3 addresses a key pathway involved in the breakdown of endothelial integrity. The data presented in this guide highlight its potential to preserve vascular barrier function by inhibiting RhoA activation, preventing VE-cadherin cleavage, and attenuating inflammation. The provided experimental protocols offer a framework for researchers to further investigate the therapeutic utility of this compound in various disease models. As a selective S1PR3 inhibitor, this compound holds significant potential for the development of novel treatments for a range of vascular permeability disorders.
References
- 1. Sphingosine-1-Phosphate Receptor 3 Induces Endothelial Barrier Loss via ADAM10-Mediated Vascular Endothelial-Cadherin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1–Phosphate Receptor–3 Is a Novel Biomarker in Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine-1-Phosphate Receptor 3 Induces Endothelial Barrier Loss via ADAM10-Mediated Vascular Endothelial-Cadherin Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Sphingosine-1-phosphate receptor 3 promotes leukocyte rolling by mobilizing endothelial P-selectin - PMC [pmc.ncbi.nlm.nih.gov]
TY-52156: A Comprehensive Technical Guide on its Antagonistic Activity at the S1P3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical and pharmacological properties of TY-52156, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3). This document details its binding affinity, outlines the experimental protocols for its characterization, and illustrates the associated signaling pathways.
Quantitative Data Summary
This compound exhibits a strong and selective binding affinity for the S1P3 receptor, distinguishing it from other S1P receptor subtypes. The key quantitative measure of its binding affinity is the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the natural ligand.
| Compound | Parameter | Value | Receptor Subtype | Species |
| This compound | Ki | 110 nM[1][2][3][4][5][6] | S1P3 | Human |
Table 1: Binding Affinity of this compound for the S1P3 Receptor.
Functionally, this compound acts as a competitive antagonist, effectively blocking the downstream signaling initiated by the binding of the endogenous ligand, sphingosine-1-phosphate (S1P). This has been demonstrated through various cellular assays that measure the downstream consequences of S1P3 receptor activation.
| Assay | Effect of this compound | Cell Type | Key Downstream Mediator |
| Intracellular Calcium ([Ca2+]i) Mobilization | Inhibition of S1P-induced increase[2][4][7] | Human Coronary Artery Smooth Muscle Cells | Phospholipase C (PLC) |
| Rho Activation | Inhibition of S1P-induced activation[1][6][7] | Vascular Smooth Muscle Cells | G12/13 |
Table 2: Functional Antagonism of this compound on S1P3 Signaling.
Experimental Protocols
The characterization of this compound as a selective S1P3 antagonist involves a series of established in vitro assays. The following sections provide detailed methodologies for these key experiments.
Competitive Radioligand Binding Assay for Ki Determination
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Membrane preparations from cells overexpressing the human S1P3 receptor.
-
Radioligand: [³²P]S1P[3]
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free Bovine Serum Albumin (BSA).
-
Test Compound: this compound at various concentrations.
-
Non-specific binding control: High concentration of unlabeled S1P.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the S1P3 receptor-containing membranes, a fixed concentration of [³²P]S1P, and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled S1P.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
GTPγS Binding Assay for Functional Antagonism
This functional assay measures the activation of G-proteins coupled to the S1P3 receptor. Antagonists will inhibit the agonist-induced increase in the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[8][9]
Materials:
-
Membrane preparations from cells overexpressing the human S1P3 receptor.
-
Agonist: Sphingosine-1-Phosphate (S1P).
-
Radiolabeled GTP analog: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP.
-
Test Compound: this compound at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate the S1P3 receptor-containing membranes with varying concentrations of this compound for 15-30 minutes at 30°C.
-
Initiate the reaction by adding a fixed concentration of S1P and [³⁵S]GTPγS.
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the [³⁵S]GTPγS binding against the logarithm of the this compound concentration to determine its inhibitory effect on S1P-stimulated G-protein activation.
Intracellular Calcium Mobilization Assay
S1P3 receptor activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i) via the Gq pathway. This assay measures the ability of this compound to block this S1P-induced calcium flux.
Materials:
-
CHO cells stably expressing the human S1P3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: S1P.
-
Test Compound: this compound.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the S1P3-expressing CHO cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound for 10-20 minutes.
-
Measure the baseline fluorescence using the plate reader.
-
Inject a fixed concentration of S1P into the wells and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the maximum [Ca²⁺]i.
-
Plot the S1P-induced increase in fluorescence against the logarithm of the this compound concentration to determine its IC50 for inhibiting calcium mobilization.
RhoA Activation Assay
S1P3 can also signal through G12/13 to activate the small GTPase RhoA, which is crucial for processes like smooth muscle contraction. This pull-down assay measures the amount of active, GTP-bound RhoA.
Materials:
-
Vascular smooth muscle cells.
-
Agonist: S1P.
-
Test Compound: this compound.
-
Lysis Buffer.
-
Rhotekin-RBD beads (binds to active RhoA).
-
Antibodies: Anti-RhoA antibody for Western blotting.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Culture vascular smooth muscle cells and serum-starve them prior to the experiment.
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with S1P for a short period (e.g., 2-5 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the lysates with Rhotekin-RBD beads to pull down active RhoA-GTP.[10]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Detect the amount of pulled-down RhoA by Western blotting using an anti-RhoA antibody.
-
Quantify the band intensities to determine the effect of this compound on S1P-induced RhoA activation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the S1P3 signaling pathway and the workflows of the key experimental assays.
Caption: S1P3 Receptor Signaling Pathways.
Caption: Ki Value Determination Workflow.
Caption: Functional Antagonism Assay Workflow.
References
- 1. RhoA Activation Assay Kit (ab173237) is not available | Abcam [abcam.com]
- 2. RhoA Activation Assay Kit (ab211164) is not available | Abcam [abcam.com]
- 3. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate (S1P) regulates vascular contraction via S1P3 receptor: investigation based on a new S1P3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Rho GEF and RhoA Activation by Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. cellbiolabs.com [cellbiolabs.com]
A Technical Guide to TY-52156: A Selective S1P₃ Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TY-52156 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P₃), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This document provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It includes detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of its mechanism of action and experimental workflows. This guide is intended to serve as a valuable resource for researchers investigating the role of the S1P₃ receptor in health and disease and for those considering this compound as a pharmacological tool or potential therapeutic lead.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic 2-(4-chlorophenyl) hydrazide, is a small molecule with a molecular weight of 364.27 g/mol . Its chemical formula is C₁₈H₁₉Cl₂N₃O.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic 2-(4-chlorophenyl) hydrazide | |
| Molecular Formula | C₁₈H₁₉Cl₂N₃O | |
| Molecular Weight | 364.27 g/mol | |
| CAS Number | 934369-14-9 | |
| Appearance | Orange solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO: ~50 mg/mL, Ethanol: ~36 mg/mL | |
| Storage | Store at -20°C | |
| SMILES | Clc1ccc(cc1)N\N=C(\Nc2ccc(cc2)Cl)/C(=O)C(C)(C)C | |
| InChI Key | XONRRGIRSGNWFP-UHFFFAOYSA-N |
Biological Activity and Mechanism of Action
This compound is a selective and competitive antagonist of the S1P₃ receptor with a Ki value of 110 nM. It exhibits significantly lower activity at other S1P receptor subtypes (S1P₁, S1P₂, S1P₄, and S1P₅), demonstrating a selectivity of approximately 30-fold or more.
The S1P₃ receptor is known to couple to multiple G proteins, including Gq, Gi, and G₁₂/₁₃. The antagonistic action of this compound primarily blocks the S1P₃-mediated activation of the Gq and Rho signaling pathways. This inhibition prevents the downstream release of intracellular calcium ([Ca²⁺]i) and the activation of Rho kinase, which are crucial for cellular processes such as smooth muscle contraction and cell migration.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 2: Receptor Binding Affinity and Potency
| Parameter | Receptor | Value | Assay Type | Reference(s) |
| Ki | S1P₃ | 110 nM | Competitive Binding | |
| IC₅₀ | S1P₃ | ~10 µM | Cancer Cell Expansion |
Table 3: In Vivo Efficacy and Pharmacokinetics
| Parameter | Species | Value | Model/Assay | Reference(s) |
| Oral Bioavailability | Rat | Orally bioavailable | FTY-720-induced bradycardia | |
| Effective Dose | Mouse | 1.25 mg/kg (i.p.) | Inhibition of leukocyte rolling | |
| Effective Dose | Mouse | 10 mg/kg | Attenuation of ventilator-induced lung injury | |
| Effective Dose | Rat | - | Suppression of FTY-720-induced bradycardia |
Key Experimental Protocols
Inhibition of S1P-Induced Intracellular Calcium ([Ca²⁺]i) Release
This protocol describes the methodology to assess the inhibitory effect of this compound on S1P-induced calcium mobilization in a cellular context.
Detailed Steps:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach a suitable confluency.
-
Dye Loading: The cells are washed and then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a buffer solution for a specified time at 37°C.
-
Pre-incubation: After washing to remove excess dye, the cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.
-
Stimulation: The cells are then stimulated with a known concentration of S1P.
-
Measurement: Changes in intracellular calcium levels are monitored in real-time by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: The peak fluorescence signal in the presence of this compound is compared to the control to determine the dose-dependent inhibitory effect.
Suppression of FTY-720-Induced Bradycardia In Vivo
This protocol outlines the in vivo experiment to evaluate the ability of this compound to counteract the bradycardic effects of the S1P receptor agonist FTY-720.
Detailed Steps:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the experimental conditions.
-
Drug Administration: A cohort of rats is orally administered with this compound, while the control group receives a vehicle.
-
Absorption Period: A specific time is allowed for the oral absorption of this compound.
-
FTY-720 Challenge: The S1P receptor agonist FTY-720 is administered intravenously to induce bradycardia.
-
Heart Rate Monitoring: Heart rate is continuously monitored using methods like telemetry or electrocardiography (ECG) before and after FTY-720 administration.
-
Data Analysis: The degree of bradycardia in the this compound-treated group is compared to the vehicle-treated group to determine the antagonistic effect.
Inhibition of S1P-Induced Breast Cancer Stem Cell Expansion
This protocol details the in vitro assay to assess the effect of this compound on the expansion of cancer stem cells (CSCs) induced by S1P.
Detailed Steps:
-
Cell Culture: Breast cancer cell lines are cultured in standard conditions.
-
CSC Enrichment (Optional): CSCs can be enriched from the bulk population using methods like fluorescence-activated cell sorting (FACS) for specific markers (e.g., ALDH activity) or by culturing in serum-free sphere-forming media.
-
Treatment: The cells or spheres are treated with S1P in the presence or absence of varying concentrations of this compound.
-
Incubation: The cells are incubated for a period sufficient to allow for proliferation and sphere formation.
-
Quantification: The expansion of CSCs is quantified by counting the number and size of spheres formed or by analyzing the percentage of CSC marker-positive cells using flow cytometry.
-
Data Analysis: The results from the this compound-treated groups are compared to the S1P-only treated group to determine the inhibitory effect on CSC expansion.
Applications in Research
This compound serves as a critical tool for elucidating the multifaceted roles of the S1P₃ receptor in various physiological and pathological contexts, including:
-
Cardiovascular Research: Investigating the involvement of S1P₃ in vasoconstriction, heart rate regulation, and vascular permeability.
-
Oncology Research: Studying the role of S1P₃ in cancer progression, particularly in the context of cancer stem cell maintenance and expansion.
-
Inflammation and Immunology: Exploring the contribution of S1P₃ to inflammatory responses and immune cell trafficking.
-
Neuroscience: Examining the potential role of S1P₃ in neuronal function and neurological disorders.
Conclusion
This compound is a well-characterized, selective S1P₃ receptor antagonist that has proven to be an invaluable tool for in vitro and in vivo research. Its ability to potently and selectively block S1P₃-mediated signaling pathways allows for the precise dissection of the receptor's functions. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting the S1P₃ receptor.
The Discovery and Development of TY-52156: A Selective S1P3 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TY-52156 is a novel, potent, and selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3).[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. It includes a summary of its in vitro and in vivo properties, detailed experimental methodologies for key assays, and a description of its mechanism of action through the S1P3 signaling pathway. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and development, particularly those with an interest in S1P receptor modulation for therapeutic applications in cardiovascular diseases, oncology, and inflammatory conditions.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that exerts a wide range of cellular effects by binding to a family of five G protein-coupled receptors, S1P1-5.[3][4] The S1P3 receptor subtype is implicated in various physiological and pathological processes, including cardiovascular function, immune responses, and cancer progression.[1][5][6] The development of selective antagonists for S1P receptor subtypes is crucial for dissecting their specific biological roles and for developing targeted therapies with improved safety profiles. This compound has emerged as a valuable pharmacological tool for investigating S1P3-mediated signaling and holds therapeutic potential.[1][4]
Physicochemical Properties and Synthesis
This compound is chemically identified as 1-(4-chlorophenylhydrazono)-1-(4-chlorophenylamino)-3,3-dimethyl-2-butanone.[1][3] While a detailed, step-by-step synthesis protocol is proprietary, the synthesis has been described by Murakami et al. (2010). The general synthetic scheme is believed to involve the reaction of a precursor with 4-chloroaniline (B138754) and 4-chlorophenylhydrazine.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through a series of assays demonstrating its high affinity and selectivity for the S1P3 receptor.
Quantitative In Vitro Data
| Parameter | Value | Cell Line/System | Reference |
| Ki for S1P3 Receptor | ~110 nM | S1P3-CHO cells | [1][2] |
| Oral Bioavailability (Rat) | ~70.9% | Sprague-Dawley Rats | [1] |
Experimental Protocols
This protocol outlines the determination of the inhibitory constant (Ki) of this compound for the S1P3 receptor expressed in Chinese Hamster Ovary (CHO) cells.
-
Cell Culture: S1P3-expressing CHO (S1P3-CHO) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Membrane Preparation: Cells are harvested, washed with PBS, and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) with protease inhibitors. The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. The membrane pellet is resuspended in a binding buffer.
-
Competitive Binding Assay: Membranes from S1P3-CHO cells are incubated with a fixed concentration of a radiolabeled S1P analog (e.g., [33P]S1P) and increasing concentrations of this compound.
-
Incubation and Detection: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
This assay measures the ability of this compound to inhibit S1P-induced increases in intracellular calcium ([Ca2+]i) in S1P3-CHO cells.
-
Cell Preparation: S1P3-CHO cells are seeded into 96-well plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 1-5 µM), in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.[7]
-
Compound Incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 20 minutes).
-
S1P Stimulation and Measurement: The plate is placed in a fluorescence plate reader. S1P is added to the wells to stimulate the S1P3 receptor, and the change in fluorescence intensity, corresponding to the increase in [Ca2+]i, is measured over time.
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the S1P-induced calcium response in the presence and absence of the antagonist.
This protocol describes the measurement of S1P-induced RhoA activation in human coronary artery smooth muscle cells (HCASMCs) and its inhibition by this compound.
-
Cell Culture and Treatment: HCASMCs are cultured to near confluence and then serum-starved. The cells are then pre-treated with this compound before stimulation with S1P.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a Rho activation assay lysis buffer.
-
Pull-down of Active RhoA: The cell lysates are clarified by centrifugation. An aliquot of the supernatant is incubated with Rhotekin-RBD (Rho-binding domain) agarose (B213101) beads, which specifically bind to the active, GTP-bound form of RhoA.[8][9]
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound RhoA-GTP is then eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted samples are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with a primary antibody specific for RhoA, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Detection and Quantification: The amount of active RhoA is detected by chemiluminescence and quantified by densitometry.
In Vivo Pharmacology
The in vivo efficacy of this compound has been demonstrated in a rat model of FTY-720-induced bradycardia. FTY-720 is a non-selective S1P receptor agonist, and its bradycardic effect is partly mediated by the S1P3 receptor.
Quantitative In Vivo Data
| Parameter | Value/Effect | Animal Model | Reference |
| Oral Bioavailability | ~70.9% | Sprague-Dawley Rats | [1] |
| Effect on FTY-720-induced Bradycardia | Significantly attenuated | Sprague-Dawley Rats | [1] |
Experimental Protocol: FTY-720-Induced Bradycardia in Rats
This protocol details the in vivo model used to assess the ability of this compound to antagonize S1P3 receptor-mediated bradycardia.
-
Animal Model: Male Sprague-Dawley rats are used for this study.
-
Telemetry Implantation: For continuous monitoring of heart rate and blood pressure, a telemetry transmitter is surgically implanted into the abdominal aorta of the rats under anesthesia. The animals are allowed to recover from surgery before the experiment.
-
Drug Administration:
-
This compound Pretreatment: Conscious, freely moving rats are orally administered this compound or vehicle.
-
FTY-720 Administration: After a specified pretreatment time (e.g., 1 hour), FTY-720 is administered orally to induce bradycardia.
-
-
Data Acquisition: Heart rate and blood pressure are continuously monitored and recorded using the telemetry system before and after drug administration.
-
Data Analysis: The changes in heart rate from baseline are calculated for each treatment group. The ability of this compound to attenuate the FTY-720-induced decrease in heart rate is then determined.
Mechanism of Action: S1P3 Signaling Pathway
This compound exerts its pharmacological effects by selectively blocking the S1P3 receptor. Activation of the S1P3 receptor by S1P initiates a signaling cascade that leads to various cellular responses.
Upon S1P binding, the S1P3 receptor couples to G proteins of the Gq and G12/13 families.[6]
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm, leading to an increase in [Ca2+]i.
-
G12/13 Pathway: Activation of G12/13 leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Active RhoA-GTP then activates downstream effectors such as Rho-associated kinase (ROCK), leading to responses like smooth muscle contraction.
This compound, by antagonizing the S1P3 receptor, inhibits both the Gq-mediated increase in intracellular calcium and the G12/13-mediated activation of RhoA.[1][4]
Therapeutic Potential
The selective antagonism of the S1P3 receptor by this compound suggests its potential therapeutic utility in a range of diseases.
-
Cardiovascular Diseases: By inhibiting S1P3-mediated vasoconstriction, this compound could be beneficial in conditions such as vasospasm and hypertension.[1][2] Its ability to counteract FTY-720-induced bradycardia also highlights its potential to mitigate the side effects of non-selective S1P receptor modulators.[1]
-
Oncology: The S1P/S1P3 signaling axis has been implicated in the promotion of cancer stem cell expansion.[5] Antagonism of S1P3 with this compound may therefore represent a novel strategy to target cancer stem cells and overcome chemoresistance.
-
Inflammation and Autoimmune Diseases: S1P3 is involved in inflammatory processes. Selective blockade of this receptor could offer a more targeted anti-inflammatory approach compared to non-selective S1P modulators.
Conclusion
This compound is a well-characterized, selective antagonist of the S1P3 receptor with demonstrated in vitro and in vivo activity. This technical guide has provided a comprehensive overview of its pharmacological profile, detailed experimental protocols for its characterization, and an elucidation of its mechanism of action. As a selective pharmacological tool, this compound is invaluable for ongoing research into the physiological and pathophysiological roles of the S1P3 receptor. Furthermore, its demonstrated efficacy in preclinical models suggests that this compound and similar S1P3 antagonists warrant further investigation as potential therapeutic agents for a variety of human diseases.
References
- 1. RhoA Activation Assay Kit (ab173237) is not available | Abcam [abcam.com]
- 2. shengyabio.com [shengyabio.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-phosphate receptor 3 promotes leukocyte rolling by mobilizing endothelial P-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. RhoA Activation Assay Kit (ab211164) is not available | Abcam [abcam.com]
- 9. Identification of Rho GEF and RhoA Activation by Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with TY-52156
For Researchers, Scientists, and Drug Development Professionals
Introduction
TY-52156 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3), a G protein-coupled receptor involved in a multitude of physiological and pathological processes.[1][2] With a Ki value of 110 nM for the S1P3 receptor, this compound serves as a valuable tool for investigating S1P3-mediated signaling pathways in various in vitro models.[3] These application notes provide detailed protocols for key in vitro experiments to characterize the effects of this compound on intracellular calcium mobilization, Rho activation, NF-κB signaling, endothelial cell permeability, cancer cell viability, and T-cell function.
S1P3 Receptor Binding and Selectivity
This compound demonstrates high selectivity for the S1P3 receptor over other S1P receptor subtypes. This has been confirmed through competitive binding assays.
Quantitative Data: this compound Binding Affinity
| Parameter | Value | Receptor | Assay Type | Reference |
| Ki | 110 nM | Human S1P3 | Competitive Radioligand Binding | [3] |
| Potency | Sub-micromolar | Human S1P3 | Eu-GTP Binding Assay | [1][3] |
Intracellular Calcium Mobilization Assay
S1P3 activation leads to an increase in intracellular calcium ([Ca2+]i) levels. This compound effectively inhibits this S1P-induced calcium influx.[1][2]
Experimental Protocol: Fluorometric Calcium Assay
-
Cell Culture: Plate human coronary artery smooth muscle cells (HCASMCs) or other suitable cell lines expressing S1P3 in a 96-well black, clear-bottom plate and culture until confluent.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. An organic anion transport inhibitor like probenecid (B1678239) can be included to prevent dye leakage.
-
Remove the culture medium and wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Add the dye-loading buffer to each well and incubate at 37°C for 1 hour in a CO2 incubator.
-
-
Compound Treatment:
-
Wash the cells twice with the physiological buffer to remove excess dye.
-
Add buffer containing various concentrations of this compound or vehicle control to the respective wells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
S1P Stimulation and Measurement:
-
Place the plate in a fluorescent plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject a solution of S1P to achieve a final concentration known to elicit a robust calcium response.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation/Emission ~485/525 nm for Fluo-4) for several minutes.
-
-
Data Analysis: The change in fluorescence intensity, indicative of [Ca2+]i, is calculated by subtracting the baseline fluorescence from the peak fluorescence after S1P stimulation. The inhibitory effect of this compound is determined by comparing the response in treated wells to the vehicle control.
Quantitative Data: Inhibition of S1P-induced Calcium Influx
| Cell Type | This compound Concentration | Agonist | % Inhibition of [Ca2+]i increase | Reference |
| HCASMCs | Pretreatment | S1P | Significant attenuation | [1][2] |
| CHO cells expressing S1P3 | 10 µM | S1P | Preferential inhibition over S1P1, S1P2, S1P4 |
Caption: this compound inhibits S1P3-mediated activation of the Rho signaling pathway.
NF-κB Signaling Pathway Analysis
This compound can inhibit the NF-κB pathway, which is implicated in inflammatory responses. This is often assessed by measuring the phosphorylation of key signaling proteins.
[4]Experimental Protocol: Western Blot for NF-κB Pathway Proteins
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) or other suitable cells.
-
Pre-treat the cells with this compound or vehicle control.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS). 2[4]. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-IKKβ, and total IKKβ. A loading control like GAPDH or β-actin should also be probed.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities. The activation of the NF-κB pathway is assessed by the ratio of phosphorylated protein to total protein.
Quantitative Data: Inhibition of NF-κB Pathway Activation
| Cell Type | Treatment | Outcome | Reference |
| HUVECs | LPS + this compound | Decreased levels of p-p65/p65, p-IκBα/IκBα, and p-IKKβ/IKKβ compared to LPS alone |
NF-κB Signaling Pathway Inhibition by this compound
Caption: this compound inhibits S1P3-mediated activation of the NF-κB signaling cascade.
Endothelial Cell Permeability Assay
This compound can modulate endothelial barrier function. Its effect on permeability can be measured using a Transwell assay.
Experimental Protocol: Transwell Permeability Assay
-
Cell Culture: Seed HUVECs onto the collagen-coated, semi-permeable membrane of Transwell inserts and culture until a confluent monolayer is formed.
-
Treatment:
-
Starve the cells in serum-free or low-serum medium.
-
Pre-treat the endothelial monolayer with this compound or vehicle control in both the apical (upper) and basolateral (lower) chambers.
-
Add a permeability-inducing agent (e.g., S1P or LPS) to the apical chamber.
-
-
Permeability Measurement:
-
Add a tracer molecule, such as FITC-dextran or streptavidin-HRP, to the apical chamber.
-
Incubate for a defined period (e.g., 30 minutes to 24 hours).
-
Collect samples from the basolateral chamber.
-
-
Quantification:
-
If using FITC-dextran, measure the fluorescence of the basolateral samples using a plate reader.
-
If using streptavidin-HRP, perform a colorimetric assay by adding a substrate like TMB and measure the absorbance.
-
-
Data Analysis: Increased fluorescence or absorbance in the basolateral chamber corresponds to increased permeability. The effect of this compound is determined by comparing the permeability in treated versus untreated monolayers.
Quantitative Data: Modulation of Endothelial Permeability
| Cell Type | Treatment | Outcome | Reference |
| S1PR3 Overexpressing Cells | S1P + this compound (1 µM and 10 µM) | Rescued the barrier-enhancing response to S1P | |
| HUVECs | LPS + this compound | Increased number of transmembrane cells in a Transwell migration assay |
Cancer Cell Viability and Stem Cell Expansion
This compound has been shown to inhibit S1P-induced breast cancer stem cell expansion in vitro.
Experimental Protocol: Cell Viability (MTT/XTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., breast cancer cell lines) in a 96-well plate.
-
Treatment: Treat the cells with various concentrations of this compound in the presence or absence of S1P for a specified duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
Add a tetrazolium salt solution (e.g., MTT or XTT) to each well.
-
Incubate for 1-4 hours to allow for the conversion of the salt into a colored formazan (B1609692) product by metabolically active cells.
-
If using MTT, add a solubilization solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Cell viability is proportional to the absorbance and is expressed as a percentage of the control (untreated) cells.
Quantitative Data: Effects on Cancer Cells
| Cell Type | This compound Treatment | Outcome | Reference |
| Breast Cancer Cells | In vitro treatment | Inhibition of S1P-induced cancer stem cell expansion |
T-Cell Exhaustion and Function Assay
This compound can impact T-cell function, including cytokine release and the expression of exhaustion markers.
Experimental Protocol: In Vitro T-Cell Co-culture Assay
-
Cell Isolation and Culture: Isolate T-cells (e.g., from PBMCs) and culture them. CAR-T cells can also be used.
-
Co-culture Setup: Co-culture the T-cells with target tumor cells at a specific effector-to-target (E:T) ratio.
-
Treatment: Add this compound (e.g., 10 µM) or vehicle control to the co-culture.
-
Cytokine Release Assay: After 24-48 hours, collect the supernatant and measure the concentration of cytokines such as IFN-γ, IL-2, and TNF-α using ELISA or a multiplex bead-based assay.
-
Flow Cytometry for Exhaustion Markers:
-
After the co-culture period, harvest the T-cells.
-
Stain the cells with fluorescently labeled antibodies against T-cell exhaustion markers (e.g., PD-1, TIM-3, LAG-3).
-
Analyze the stained cells using a flow cytometer to determine the percentage of T-cells expressing these markers.
-
-
Data Analysis: Compare cytokine levels and the percentage of exhaustion marker-positive cells between this compound-treated and control groups.
Quantitative Data: Modulation of T-Cell Function
| T-Cell Type | Target Cells | This compound Concentration | Outcome | Reference |
| Murine EpCAM CAR-T | 4T1 or MC38 | 10 µM | Increased release of IFN-γ, IL-2, and TNF-α | |
| CD8+ EpCAM CAR-T | 4T1 | 10 µM | Downregulation of TIM-3 expression |
Logical Flow of T-Cell Function Modulation by this compound
References
Application Notes and Protocols for TY-52156 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of TY-52156, a selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3), in various cell culture applications.
Introduction
This compound is a potent and selective antagonist of the S1P3 receptor with a Ki value of 110 nM.[1][2][3] It functions as a competitive antagonist, effectively blocking the downstream signaling pathways initiated by the binding of sphingosine-1-phosphate (S1P) to S1P3.[2] This selectivity makes this compound a valuable tool for investigating the physiological and pathological roles of the S1P3 receptor in various cellular processes. In functional studies, this compound has demonstrated submicromolar potency.[4]
Mechanism of Action
This compound exerts its inhibitory effects by blocking the S1P3 receptor, a G protein-coupled receptor (GPCR). The activation of S1P3 by its natural ligand, S1P, typically leads to the activation of downstream signaling cascades, including the Gq pathway, which subsequently activates Phospholipase C (PLC). PLC activation results in an increase in intracellular calcium ([Ca2+]i) and the activation of Rho.[4] this compound has been shown to inhibit these S1P-induced effects.[4] Furthermore, studies have indicated that this compound can suppress the NF-κB signaling pathway, which is crucial in inflammatory responses.[5][6]
Recommended Concentrations for Cell Culture
The optimal concentration of this compound can vary depending on the cell type, assay duration, and the specific endpoint being measured. Based on published studies, a starting concentration range of 1 µM to 10 µM is recommended for most in vitro applications.
| Cell Type | Application | Recommended Concentration | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of S1P-induced P-selectin mobilization | 10 µM | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Alleviation of inflammation | Not specified | [6] |
| Tumor Cells (e.g., breast, colon) | S1P3 binding and reduction | 10 µM | |
| T-cells | S1P3 binding and reduction | 10 µM | |
| Astrocytes | Increase in transendothelial electrical resistance (TEER) | 2 µM | |
| CHO-FlpIn cells expressing S1P3 | Inhibition of forskolin-induced cAMP accumulation | Starting from 1 nM | |
| Human Coronary Artery Smooth Muscle Cells | Inhibition of S1P-induced calcium increase and Rho activation | Not specified | [4] |
Note: It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Signaling Pathway
The following diagram illustrates the signaling pathway of the S1P3 receptor and the inhibitory action of this compound.
Caption: S1P3 receptor signaling pathway and inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO and ethanol.
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve 3.64 mg of this compound (MW: 364.27 g/mol ) in 1 mL of DMSO.
-
Mix thoroughly by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to test is 0.1, 1, 5, 10, and 25 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Caption: Workflow for a typical MTT cell viability assay.
Western Blot Analysis for NF-κB Pathway Inhibition
This protocol provides a general procedure to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
S1P or other appropriate stimulus (e.g., TNF-α, LPS)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., S1P, TNF-α, or LPS) for a short period (e.g., 15-30 minutes) to activate the NF-κB pathway. Include a non-stimulated control and a stimulated control without this compound.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
-
Caption: General workflow for Western Blot analysis.
Troubleshooting
-
Low Efficacy: If this compound shows low efficacy, consider increasing the concentration or the pre-incubation time. Ensure the compound has not degraded by using fresh aliquots.
-
Cell Toxicity: If significant cytotoxicity is observed at the desired concentration, perform a dose-response curve to find a non-toxic but effective concentration. Reduce the treatment duration if necessary.
-
Inconsistent Results: Ensure consistent cell seeding densities, treatment times, and reagent preparation. Use of automated liquid handlers can improve reproducibility.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. origene.com [origene.com]
- 4. Sphingosine 1-phosphate (S1P) regulates vascular contraction via S1P3 receptor: investigation based on a new S1P3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for In Vivo Administration of TY-52156 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosage of TY-52156, a selective sphingosine-1-phosphate receptor 3 (S1P3) antagonist, in various mouse models. The information is compiled from preclinical studies investigating its therapeutic potential in inflammation, lung injury, and oncology.
Data Presentation
Table 1: Summary of In Vivo Administration and Dosage of this compound in Mice
| Mouse Model | Administration Route | Dosage | Dosing Schedule | Vehicle | Key Findings |
| Leukocyte Rolling Model (C57Bl/6 mice) | Intraperitoneal (i.p.) | 1.25 mg/kg | Single dose, 30 minutes before experiment | Not specified | Significantly reduced leukocyte rolling.[1][2] |
| Ventilator-Induced Lung Injury (VILI) (C57/B6 mice) | Intraperitoneal (i.p.) | 10 mg/kg | Single dose, 30 minutes before mechanical ventilation | DMSO | Attenuated lung injury, reduced inflammatory cells and cytokines in BAL fluid.[3][4][5] |
| LPS-Induced Acute Respiratory Distress Syndrome (ARDS) | Intraperitoneal (i.p.) | 10 mg/kg | Single dose, 1 hour before LPS challenge | Not specified | Alleviated lung inflammation and endothelial barrier injury.[6] |
| Colon Carcinoma Xenograft (CT26 in Balb/c mice) | Oral (p.o.) | 10 mg/kg | Every other day | PBS | Inhibited tumor growth.[7] |
| Breast Cancer Xenograft (4T1 in Balb/c mice) | Oral (p.o.) | 10 mg/kg | Every other day for 4 doses | PBS | Enhanced anti-tumor efficacy of CAR-T cells.[7] |
Table 2: Observed In Vivo Effects and Toxicity Profile of this compound in Mice
| Mouse Model | Dosage and Route | Organ/System | Observed Effects | Toxicity/Adverse Events |
| Colon and Breast Cancer Xenografts | 10 mg/kg, oral, every other day | General Health | No significant difference in body weight. | No severe toxicity observed; no histological or morphological abnormalities in heart, liver, spleen, lung, and kidney.[3] |
| Ventilator-Induced Lung Injury | 10 mg/kg, i.p., single dose | Lungs | Reduced inflammation and injury. | Potential off-target effects at higher concentrations and risk of side effects associated with S1PR3 inhibition (e.g., bradycardia) were noted as a general consideration for the drug class, but not specifically observed in this study.[4] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration for Acute Inflammatory and Lung Injury Models
This protocol is based on studies investigating the acute effects of this compound on inflammation and lung injury.[1][2][3][4][5][6]
1. Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS) or sterile saline
-
C57Bl/6 or C57/B6 mice
-
Insulin syringes (28-30 gauge)
2. Preparation of Dosing Solution:
-
For a 10 mg/kg dose in a 25 g mouse, prepare a stock solution of this compound in DMSO.
-
The final injection volume should be kept low (e.g., 100-200 µL) to minimize discomfort to the animal.
-
The vehicle used in one study was DMSO.[3][4][5] In other studies, the vehicle was not explicitly stated. For oral administration, PBS was used.[7] Researchers should perform solubility tests to determine the optimal vehicle and concentration.
3. Administration Procedure:
-
Acclimatize mice to the laboratory environment for at least one week before the experiment.
-
Gently restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse slightly downwards on one side.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the this compound solution slowly.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
4. Experimental Timeline:
-
Administer this compound 30 minutes to 1 hour before the experimental insult (e.g., induction of leukocyte rolling, initiation of mechanical ventilation, or LPS challenge).[1][2][3][4][5][6]
Protocol 2: Oral Gavage Administration for Oncology Models
This protocol is adapted from a study evaluating the anti-tumor effects of this compound in combination with CAR-T cell therapy.[7]
1. Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
Balb/c mice bearing subcutaneous tumors (e.g., CT26 or 4T1)
-
Oral gavage needles (20-22 gauge, flexible tip recommended)
-
Syringes
2. Preparation of Dosing Solution:
-
Suspend this compound in PBS at the desired concentration (e.g., for a 10 mg/kg dose).
-
Ensure the solution is well-mixed before each administration.
3. Administration Procedure:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Administer the this compound suspension slowly.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
4. Experimental Timeline:
-
Initiate treatment when tumors reach a specified volume (e.g., 80-100 mm³).
-
Administer this compound at 10 mg/kg orally every other day.[7]
-
Monitor tumor growth and animal well-being throughout the study.
Visualizations
Caption: Experimental workflow for in vivo administration of this compound in mice.
Caption: this compound mechanism of action as an S1P3 receptor antagonist.
References
- 1. Sphingosine 1-phosphate (S1P) regulates vascular contraction via S1P3 receptor: investigation based on a new S1P3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptor 3 promotes leukocyte rolling by mobilizing endothelial P-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting sphingosine 1-phosphate receptor 3 inhibits T-cell exhaustion and regulates recruitment of proinflammatory macrophages to improve antitumor efficacy of CAR-T cells against solid tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sphingosine-1-Phosphate Receptor 3 Induces Endothelial Barrier Loss via ADAM10-Mediated Vascular Endothelial-Cadherin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
TY-52156 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
TY-52156 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P₃).[1][2][3] It is a cell-permeable hydrazonamide derivative that has been instrumental in elucidating the role of the S1P₃ receptor in various physiological and pathological processes.[4] This document provides detailed information on the solubility of this compound in common laboratory solvents, protocols for its preparation and use, and an overview of its mechanism of action.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₉Cl₂N₃O | [2] |
| Molecular Weight | 364.27 g/mol | |
| Appearance | Solid, Orange | |
| Purity | ≥98% (HPLC) | [1] |
| CAS Number | 934369-14-9 | [1][2] |
Solubility Data
The solubility of this compound has been determined in several common organic solvents. It is important to note that solubility can be influenced by factors such as temperature, purity of the compound, and the solvent used. The data presented below is a summary from various suppliers. Researchers are encouraged to perform their own solubility tests for their specific experimental conditions.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 - 50 | ~68.6 - 137.2 | Soluble.[1][2] |
| Ethanol | 15 - 36.43 | ~41.2 - 100 | Soluble.[1][2] |
| DMF | 30 | ~82.4 | Soluble.[2] |
Note: Discrepancies in reported solubility values may exist between different suppliers.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes a general method for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare a 10 mM stock solution, weigh 3.64 mg of this compound.
-
Adding the Solvent: Add the appropriate volume of DMSO to the tube. To prepare a 10 mM stock solution from 3.64 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but be cautious of potential compound degradation at higher temperatures.
-
Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Solubility Determination (Shake-Flask Method)
This protocol provides a standard procedure to determine the solubility of a compound in a specific solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, ethanol)
-
Small glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Calibrated pipettes and balances
Procedure:
-
Sample Preparation: Add an excess amount of this compound powder to a series of vials.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC.
-
Solubility Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the tested solvent.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the S1P₃ receptor with a reported Ki value of 110 nM.[1][4] It exhibits significantly lower affinity for other S1P receptor subtypes (S1P₁, S1P₂, S1P₄, and S1P₅).[4] The binding of sphingosine-1-phosphate (S1P) to the S1P₃ receptor, a G protein-coupled receptor (GPCR), activates downstream signaling pathways, primarily through Gq and G₁₂/₁₃ proteins. This activation leads to an increase in intracellular calcium ([Ca²⁺]i) and the activation of the Rho signaling pathway.[3][5] this compound competitively blocks the binding of S1P to the S1P₃ receptor, thereby inhibiting these downstream effects.[3][5]
Experimental Workflow Example
The following diagram illustrates a general workflow for an in vitro experiment using this compound to investigate its effect on a specific cell line.
References
- 1. tocris.com [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sphingosine 1-phosphate (S1P) regulates vascular contraction via S1P3 receptor: investigation based on a new S1P3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
Application Note: Preparation of TY-52156 Stock Solution for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions for TY-52156, a selective sphingosine-1-phosphate receptor 3 (S1P3) antagonist.[1][2] Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
This compound is a cell-permeable hydrazonamide derivative that acts as a selective and competitive antagonist of the S1P3 receptor with a Ki value of 110 nM.[1][2] It displays significantly lower activity at S1P1, S1P2, S1P4, or S1P5 receptors.[3] This compound is a valuable tool for investigating S1P3-mediated signaling pathways in various research areas, including cancer, cardiovascular disease, and cell biology.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic 2-(4-chlorophenyl) hydrazide | [4] |
| Molecular Formula | C₁₈H₁₉Cl₂N₃O | [1][4] |
| Molecular Weight | 364.27 g/mol (Note: Batch-specific molecular weight may vary due to hydration) | [4][5] |
| CAS Number | 934369-14-9 | [1][4] |
| Appearance | Crystalline solid, Orange or Yellow solid | [1][5] |
| Purity | ≥98% by HPLC | [1][4] |
| Storage (Solid) | Store at -20°C, protect from light. Stable for ≥ 4 years. | [1][3][4] |
Solubility Data
This compound is insoluble in water.[6] The choice of solvent is critical for preparing a stable and effective stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent. For in vivo studies, specific formulations are required.
Table 2: Solubility of this compound in Common Organic Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 25 - 100 mg/mL | 68.6 - 274.5 mM | [1][4][5] |
| DMF | 30 mg/mL | 82.3 mM | [1] |
| Ethanol | 15 - 36.43 mg/mL | 41.2 - 100 mM | [1][4] |
Note: Sonication and gentle heating may be required to achieve maximum solubility.[5] Always use high-purity, anhydrous-grade solvents.
Experimental Protocols
3.1. Required Materials and Equipment
-
This compound solid compound
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Sterile microcentrifuge tubes or cryogenic vials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[5]
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact. In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.[6][7]
3.3. Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Calculation: Calculate the mass of this compound required. To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 364.27 g/mol x 1000 mg/g = 3.64 mg
-
-
Weighing: Carefully weigh out the calculated amount (e.g., 3.64 mg) of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolution:
-
Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the compound.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, brief sonication in a water bath can be applied.[5]
-
-
Labeling and Storage:
-
Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
For storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryogenic vials. This minimizes freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C or -80°C.[1][5] Following reconstitution, stock solutions are reported to be stable for up to 4 weeks at -70°C.[3]
-
Visualized Workflows and Pathways
4.1. Experimental Workflow: Stock Solution Preparation
The following diagram outlines the logical steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
4.2. Signaling Pathway: this compound as an S1P3 Antagonist
This compound inhibits S1P3 receptor signaling, which is often coupled to Gq proteins, leading to the activation of Phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[8]
Caption: this compound inhibits the S1P-S1P3 signaling pathway.
Disclaimer: this compound is intended for laboratory research use only and is not for human or veterinary use.[4] All procedures should be performed by trained personnel in a suitable laboratory setting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 934369-14-9 | Data Sheet | BioChemPartner [biochempartner.com]
- 3. S1P3 Receptor Antagonist, this compound - CAS 934369-14-9 - Calbiochem | 533062 [merckmillipore.com]
- 4. TY 52156 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 5. This compound | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]
- 6. media.adeo.com [media.adeo.com]
- 7. regdocs.bd.com [regdocs.bd.com]
- 8. Sphingosine-1-phosphate receptor 3 promotes leukocyte rolling by mobilizing endothelial P-selectin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing TY-52156 for Calcium Mobilization Assays in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
TY-52156 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3), a G-protein coupled receptor (GPCR) involved in a variety of physiological processes.[1] The S1P3 receptor is known to couple with Gq proteins, which, upon activation, initiate a signaling cascade that leads to the release of intracellular calcium (Ca2+).[1] This mobilization of calcium is a critical second messenger in cellular signaling and serves as a robust readout for receptor activation. This application note provides a detailed protocol for using this compound in a calcium mobilization assay to study S1P3 receptor activity and screen for potential modulators.
Principle of the Assay
This assay employs a cell-based system to measure changes in intracellular calcium concentration upon stimulation of the S1P3 receptor. Cells expressing the S1P3 receptor are pre-loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. When the S1P3 receptor is activated by an agonist like Sphingosine-1-Phosphate (S1P), the associated Gq protein activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The fluorescent dye binds to the increased intracellular calcium, resulting in a measurable increase in fluorescence intensity. This compound, as an S1P3 antagonist, will inhibit this S1P-induced calcium mobilization in a dose-dependent manner.
Data Presentation
Table 1: Potency of this compound at the S1P3 Receptor
| Compound | Target Receptor | Assay Type | Potency (Ki) | Reference |
| This compound | S1P3 | Radioligand Binding | 110 nM | [1] |
Note: The Ki value is derived from a binding assay and indicates high affinity of this compound for the S1P3 receptor. Functional inhibition of S1P-induced calcium mobilization has been demonstrated at submicromolar concentrations.[1]
Signaling Pathway Diagram
Caption: S1P3 receptor signaling pathway leading to calcium mobilization.
Experimental Protocols
Materials and Reagents
-
Cells: HEK293 or CHO cells stably or transiently expressing the human S1P3 receptor.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM: Calcium-sensitive dye.
-
Pluronic F-127: Dispersing agent for Fluo-4 AM.
-
Probenecid: Anion-exchange inhibitor (optional, improves dye retention in some cell lines).
-
This compound: S1P3 antagonist.
-
Sphingosine-1-Phosphate (S1P): S1P3 agonist.
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Protocol 1: Agonist-Induced Calcium Mobilization Assay
This protocol is for determining the potency of an agonist (e.g., S1P) at the S1P3 receptor.
-
Cell Plating:
-
Seed S1P3-expressing cells into a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (typically 2-5 µM), Pluronic F-127 (0.02-0.04%), and optionally Probenecid (1-2.5 mM) in Assay Buffer.
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature, protected from light.
-
-
Agonist Preparation:
-
Prepare a serial dilution of S1P in Assay Buffer at a concentration 5-10 times higher than the final desired concentration.
-
-
Fluorescence Measurement:
-
Place the cell plate in a fluorescence plate reader (e.g., FlexStation or similar).
-
Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Automatically inject the S1P dilutions into the wells and continue recording the fluorescence signal for an additional 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Antagonist (this compound) Inhibition Assay
This protocol is for determining the potency of this compound in inhibiting S1P-induced calcium mobilization.
-
Cell Plating and Dye Loading:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Antagonist Preparation and Incubation:
-
Prepare a serial dilution of this compound in Assay Buffer at a concentration 2-5 times higher than the final desired concentration.
-
Aspirate the dye loading solution from the wells and add the this compound dilutions to the plate.
-
Incubate the plate with the antagonist for 15-30 minutes at room temperature, protected from light.
-
-
Agonist Preparation:
-
Prepare S1P in Assay Buffer at a concentration corresponding to its EC80 (80% of the maximal effective concentration, determined from Protocol 1) at a stock concentration 5-10 times higher than the final desired concentration.
-
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Automatically inject the EC80 concentration of S1P into the wells containing the various concentrations of this compound.
-
Continue recording the fluorescence signal for an additional 60-120 seconds.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the response of S1P alone.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for agonist and antagonist calcium mobilization assays.
References
Application Notes and Protocols for Rho Activation Assay Using TY-52156
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rho family of small GTPases, with RhoA being a key member, are critical regulators of numerous cellular processes, including actin cytoskeleton organization, cell migration, and smooth muscle contraction.[1][2] Rho proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[2][3] The activation of Rho is tightly controlled by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP.[4] Upon activation, GTP-bound RhoA interacts with downstream effectors, such as Rho-associated kinase (ROCK), to initiate signaling cascades.[5]
One of the upstream signaling molecules that can lead to RhoA activation is sphingosine-1-phosphate (S1P), which exerts its effects through a family of G protein-coupled receptors (S1P1-5).[6] Specifically, the S1P3 receptor subtype is linked to RhoA activation.[6] The compound TY-52156 is a selective antagonist of the S1P3 receptor and has been shown to inhibit S1P-induced Rho activation.[6] This application note provides a detailed protocol for a Rho activation assay, specifically tailored to investigate the inhibitory effects of this compound on S1P-mediated RhoA activation. The primary method described is a pull-down assay that utilizes the Rho-binding domain (RBD) of Rhotekin to specifically isolate active, GTP-bound RhoA from cell lysates.[4][7] The captured active RhoA is then quantified by Western blotting.
Signaling Pathway of S1P-Induced RhoA Activation and Inhibition by this compound
Caption: S1P-induced RhoA signaling pathway and its inhibition by this compound.
Experimental Protocol: RhoA Activation Pull-Down Assay
This protocol is designed to measure the effect of this compound on S1P-induced RhoA activation in a cell-based system (e.g., vascular smooth muscle cells).
Materials and Reagents:
-
Cell Culture: Vascular smooth muscle cells (or other suitable cell line expressing S1P3)
-
Reagents:
-
This compound (Tocris Bioscience or equivalent)
-
Sphingosine-1-phosphate (S1P) (Avanti Polar Lipids or equivalent)
-
RhoA Activation Assay Biochem Kit (e.g., from Cytoskeleton, Inc., Cat. # BK036 or similar) containing:
-
Rhotekin-RBD beads
-
Lysis Buffer
-
Wash Buffer
-
GTPγS (for positive control)
-
GDP (for negative control)
-
Anti-RhoA primary antibody
-
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours prior to the experiment to reduce basal RhoA activity.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Pre-incubate the serum-starved cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.
-
Stimulate the cells with S1P (e.g., 1 µM) for a short period (typically 2-5 minutes) to induce RhoA activation. Include an unstimulated control group.
-
-
Cell Lysis:
-
Immediately after stimulation, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Normalize the protein concentration of all samples with Lysis Buffer. It is crucial to use equal amounts of protein for each pull-down reaction (typically 500-800 µg).
-
-
Pull-Down of Active RhoA:
-
For each sample, add the normalized cell lysate to a fresh tube.
-
Add Rhotekin-RBD beads to each tube.
-
Incubate the tubes at 4°C for 1 hour with gentle rotation.
-
Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three times with Wash Buffer.
-
-
Western Blotting:
-
After the final wash, resuspend the beads in 2X SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Load the samples onto an SDS-PAGE gel, along with a sample of the total cell lysate (input control) to verify equal protein loading.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-RhoA primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities of the pull-down samples and the total RhoA in the input lysates using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the active RhoA band to the total RhoA band for each sample to account for any variations in protein loading.
-
Calculate the percentage of RhoA activation relative to the S1P-stimulated control.
-
Experimental Workflow
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Activation of RhoA, but Not Rac1, Mediates Early Stages of S1P-Induced Endothelial Barrier Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RhoA Activation Assay Kit (ab211164) is not available | Abcam [abcam.com]
- 5. A Systematic In Vitro Investigation of the Inhibitor Preincubation Effect on Multiple Classes of Clinically Relevant Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
Application Notes and Protocols: TY-52156 in Leukocyte Rolling Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TY-52156 is a potent and specific inhibitor of the Sphingosine-1-phosphate receptor 3 (S1P3). It has emerged as a valuable tool for investigating the molecular mechanisms underlying leukocyte rolling, a critical early step in the inflammatory cascade. Leukocyte rolling along the vascular endothelium is predominantly mediated by the selectin family of adhesion molecules. This compound has been shown to effectively reduce leukocyte rolling by targeting the S1P3 signaling pathway, which plays a crucial role in the mobilization of P-selectin to the endothelial cell surface.[1] These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models of leukocyte rolling, along with a summary of key experimental data and a visualization of the underlying signaling pathway.
Mechanism of Action
This compound exerts its inhibitory effect on leukocyte rolling by blocking the Sphingosine-1-phosphate (S1P) signaling cascade in endothelial cells. S1P, a bioactive lipid, stimulates S1P3, a G protein-coupled receptor. This activation triggers a downstream signaling pathway involving Gq protein, phospholipase C (PLC), and subsequent calcium (Ca2+) mobilization.[1] This cascade ultimately leads to the rapid translocation of P-selectin from Weibel-Palade bodies to the endothelial cell surface. P-selectin then mediates the initial tethering and rolling of leukocytes. By inhibiting S1P3, this compound prevents P-selectin mobilization, thereby reducing leukocyte rolling.[1]
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in inhibiting leukocyte rolling.
Quantitative Data Summary
The efficacy of this compound in inhibiting leukocyte rolling and P-selectin expression has been demonstrated in both in vivo and in vitro studies. The following tables summarize the key quantitative findings.
Table 1: In Vivo Efficacy of this compound on Leukocyte Rolling
| Model System | Treatment Group | Dosage | Administration Route | Outcome | Percent Reduction in Leukocyte Rolling | Reference |
| C57Bl/6 Mouse Cremaster Muscle | Control | Vehicle | Intraperitoneal | Baseline leukocyte rolling | N/A | [1] |
| C57Bl/6 Mouse Cremaster Muscle | This compound | 1.25 mg/kg | Intraperitoneal | Inhibition of leukocyte rolling | Dramatic reduction | [1][2] |
Table 2: In Vitro Efficacy of this compound on P-selectin Expression
| Cell Type | Stimulant | Treatment Group | Concentration | Pre-incubation Time | Outcome | Percent Inhibition of P-selectin Mobilization | Reference |
| HUVECs | S1P (1 µM) | Control | Vehicle | 30 min | S1P-induced P-selectin expression | N/A | [1] |
| HUVECs | S1P (1 µM) | This compound | 10 µM | 30 min | Inhibition of S1P-induced P-selectin expression | Substantially diminished | [1][2] |
| HUVECs | Histamine (0.25 µM) | This compound | 10 µM | N/A | Inhibition of histamine-induced P-selectin expression | Clearly inhibited | [1] |
Experimental Protocols
Protocol 1: In Vivo Leukocyte Rolling in the Mouse Cremaster Muscle Model
This protocol describes the methodology for assessing the effect of this compound on leukocyte rolling in the mouse cremaster muscle using intravital microscopy.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
C57Bl/6 mice
-
Surgical tools for cremaster muscle exteriorization
-
Intravital microscope with a water immersion objective
-
Video recording equipment and analysis software
Procedure:
-
Animal Preparation: Anesthetize the mouse via intraperitoneal injection of an appropriate anesthetic.
-
This compound Administration: Administer this compound (1.25 mg/kg) or vehicle via intraperitoneal injection 30 minutes prior to the experiment.[1][2]
-
Surgical Procedure: Surgically prepare the mouse for cremaster muscle exteriorization. This involves making a small incision in the scrotum, exteriorizing the cremaster muscle, and pinning it over a specialized stage for microscopic observation.
-
Intravital Microscopy: Place the mouse on the microscope stage and continuously superfuse the cremaster muscle with warmed, buffered saline.
-
Data Acquisition: Observe postcapillary venules and record video sequences of leukocyte rolling for subsequent analysis.
-
Data Analysis: Quantify the number of rolling leukocytes per minute passing a defined point in the venule.
Experimental Workflow for In Vivo Leukocyte Rolling Assay
Caption: Workflow for the in vivo leukocyte rolling experiment.
Protocol 2: In Vitro Leukocyte Rolling Assay Using a Parallel-Plate Flow Chamber
This protocol details the use of a parallel-plate flow chamber to study the effect of this compound on leukocyte rolling on a monolayer of human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
This compound
-
S1P (or other stimulant like histamine)
-
Isolated human leukocytes (e.g., neutrophils)
-
Parallel-plate flow chamber apparatus
-
Syringe pump
-
Inverted microscope with phase-contrast optics and a camera
Procedure:
-
Cell Culture: Culture HUVECs to confluence on fibronectin-coated plates or slides that fit the flow chamber.
-
Pre-treatment: Pre-incubate the HUVEC monolayer with this compound (10 µM) or vehicle for 30 minutes.[1][2]
-
Stimulation: Stimulate the HUVECs with S1P (1 µM) for 5 minutes in the continued presence of this compound or vehicle.[1]
-
Assembly of Flow Chamber: Assemble the flow chamber with the HUVEC-coated surface.
-
Perfusion: Perfuse the chamber with a suspension of isolated leukocytes at a defined physiological shear stress.
-
Data Acquisition: Record video clips of leukocyte interactions with the HUVEC monolayer at multiple locations.
-
Data Analysis: Quantify the number of rolling leukocytes per field of view.
Protocol 3: Flow Cytometry Analysis of P-selectin Expression on HUVECs
This protocol outlines the steps to quantify the surface expression of P-selectin on HUVECs following treatment with this compound and stimulation.
Materials:
-
HUVECs
-
This compound
-
S1P (or other stimulant)
-
Fluorescently-labeled anti-P-selectin antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture HUVECs and treat with this compound (10 µM) and/or S1P (1 µM) as described in Protocol 2.
-
Cell Detachment: Gently detach the cells from the culture plate using a non-enzymatic cell dissociation solution.
-
Antibody Staining: Incubate the cell suspension with a fluorescently-labeled anti-P-selectin antibody according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of P-selectin expression.
-
Data Analysis: Compare the P-selectin expression levels between different treatment groups.
Conclusion
This compound is a specific and effective inhibitor of S1P3-mediated leukocyte rolling. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to utilize this compound as a tool to investigate the roles of S1P3 in inflammation and to explore its potential as a therapeutic agent. The provided methodologies for in vivo and in vitro leukocyte rolling assays, along with the analysis of P-selectin expression, offer a robust framework for studying the effects of this compound.
References
Application Notes and Protocols for Studying Endothelial Permeability with TY-52156
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effects of TY-52156, a selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3), on endothelial permeability. This document outlines the mechanism of action, experimental protocols, and data presentation for utilizing this compound in in vitro and in vivo models of vascular barrier function.
Introduction
Endothelial permeability is a critical regulator of tissue fluid homeostasis and inflammatory responses. Disruption of the endothelial barrier is a key pathological feature in various diseases, including acute respiratory distress syndrome (ARDS), sepsis, and cancer. Sphingosine-1-phosphate (S1P) is a bioactive lipid that plays a dual role in regulating endothelial barrier function through its interaction with a family of G protein-coupled receptors (S1PRs). While S1P1 activation generally enhances endothelial barrier integrity, S1P3 activation has been implicated in barrier disruption.[1][2]
This compound is a potent and selective antagonist of the S1P3 receptor with a Ki value of 110 nM.[3][4][5] Research has demonstrated that this compound can attenuate increases in endothelial permeability by inhibiting S1P3-mediated signaling pathways that lead to the breakdown of cell-cell junctions.[1][2] Specifically, S1P3 activation can induce the cleavage of VE-cadherin, a key component of adherens junctions, in a process dependent on the metalloproteinase ADAM10.[1][2] By blocking this pathway, this compound helps to preserve endothelial barrier function.
These protocols provide a framework for researchers to investigate the therapeutic potential of this compound in mitigating endothelial hyperpermeability.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Endothelial Permeability
| Cell Type | Permeability Inducer | This compound Concentration | Observed Effect on Permeability | Reference |
| S1PR3 Overexpressing Endothelial Cells | Sphingosine-1-Phosphate (S1P) | 1 µM and 10 µM | Rescued the barrier-enhancing cellular response towards S1P.[1] | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Sphingosine-1-Phosphate (S1P) | 10 µM | Substantially diminished S1P-induced P-selectin mobilization, a key event in leukocyte rolling and inflammation.[6] | [6] |
Table 2: In Vivo Efficacy of this compound in a Model of Ventilator-Induced Lung Injury (VILI)
| Animal Model | Injury Model | This compound Dosage | Outcome Measures | Observed Effect | Reference |
| C57/B6 male mice (8 weeks) | Mechanical Ventilation (4h, 40 mL/kg) | 10 mg/kg (30 min before ventilation) | - Total cell count in Bronchoalveolar Lavage (BAL) fluid- Protein concentration in BAL fluid- Pro-inflammatory cytokine levels in BAL fluid- Lung inflammation (histological evaluation) | - Attenuated increases in BAL cell counts and protein concentration.- Suppressed the release of pro-inflammatory cytokines.- Inhibited lung inflammation.[1][2] | [1][2] |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound in preventing S1P-induced endothelial permeability.
Caption: Experimental workflow for in vitro endothelial permeability assay with this compound.
Experimental Protocols
In Vitro Endothelial Permeability Assay: Transwell Assay
This protocol describes a widely used method to assess endothelial barrier function in vitro by measuring the passage of a fluorescently labeled macromolecule across an endothelial cell monolayer cultured on a porous membrane.[7][8]
Materials:
-
Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete endothelial cell growth medium
-
Transwell inserts (e.g., 6.5 mm diameter, 0.4 µm pore size for 24-well plates)
-
24-well tissue culture plates
-
This compound (solubilized in an appropriate vehicle, e.g., DMSO)
-
Permeability inducing agent (e.g., Sphingosine-1-Phosphate)
-
Fluorescently labeled dextran (B179266) (e.g., FITC-Dextran, 70 kDa)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fluorescence plate reader
Procedure:
-
Seeding Endothelial Cells:
-
Culture endothelial cells to 80-90% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Seed endothelial cells onto the Transwell inserts at a density that ensures the formation of a confluent monolayer (e.g., 1 x 10^5 cells per insert for a 24-well plate).[8]
-
Add complete medium to the lower chamber of each well.
-
Culture the cells for 2-3 days at 37°C in a 5% CO2 incubator, or until a confluent monolayer is formed. The integrity of the monolayer can be confirmed by microscopy or by measuring transendothelial electrical resistance (TEER).
-
-
Treatment with this compound and Permeability Inducer:
-
After the endothelial monolayer has formed, gently aspirate the medium from the upper and lower chambers.
-
Wash the monolayer gently with pre-warmed basal medium.
-
Add fresh basal medium containing the desired concentration of this compound (e.g., 1-10 µM) or vehicle control to the upper and lower chambers.
-
Pre-incubate for a specified period (e.g., 30-60 minutes) at 37°C.
-
Add the permeability-inducing agent (e.g., S1P at a final concentration of 1 µM) to the upper chamber of the appropriate wells.
-
-
Permeability Measurement:
-
Prepare a solution of FITC-Dextran (e.g., 1 mg/ml) in basal medium.[8]
-
Add the FITC-Dextran solution to the upper chamber of each insert.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[8]
-
After incubation, carefully collect a sample from the lower chamber of each well.
-
Measure the fluorescence intensity of the samples using a fluorescence plate reader (Excitation: 490 nm, Emission: 520 nm).[8]
-
-
Data Analysis:
-
The amount of FITC-Dextran that has passed through the endothelial monolayer into the lower chamber is proportional to the permeability of the monolayer.
-
Calculate the percent inhibition of permeability for this compound treated groups compared to the vehicle-treated, permeability-induced group.
-
In Vivo Model: Ventilator-Induced Lung Injury (VILI) in Mice
This protocol is based on a published study demonstrating the in vivo efficacy of this compound.[1][2]
Materials:
-
C57/B6 mice (8 weeks old)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Anesthetic agent
-
Mechanical ventilator
-
Surgical instruments for tracheostomy
-
Phosphate-Buffered Saline (PBS) for bronchoalveolar lavage (BAL)
-
Reagents for cell counting, protein quantification, and cytokine analysis (e.g., ELISA kits)
Procedure:
-
Animal Preparation and Treatment:
-
Induction of Ventilator-Induced Lung Injury:
-
Sample Collection and Analysis:
-
At the end of the ventilation period, euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile PBS through the trachea.
-
Centrifuge the BAL fluid to separate the cells from the supernatant.
-
Count the total number of cells in the cell pellet.
-
Measure the total protein concentration in the BAL supernatant as an indicator of vascular leakage.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL supernatant using ELISA or other immunoassays.
-
Excise the lungs for histological analysis to assess inflammation and tissue damage.
-
-
Data Analysis:
-
Compare the outcome measures (BAL cell count, protein concentration, cytokine levels, and histological scores) between the different treatment groups (spontaneous breathing, VILI + vehicle, VILI + this compound).
-
Use appropriate statistical tests to determine the significance of the observed differences.
-
References
- 1. Sphingosine-1-Phosphate Receptor 3 Induces Endothelial Barrier Loss via ADAM10-Mediated Vascular Endothelial-Cadherin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sphingosine 1-phosphate (S1P) regulates vascular contraction via S1P3 receptor: investigation based on a new S1P3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]
- 6. Sphingosine-1-phosphate receptor 3 promotes leukocyte rolling by mobilizing endothelial P-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Enhancing CAR-T Cell Therapy with TY-52156, a Selective S1PR3 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR)-T cell therapy has emerged as a revolutionary treatment for hematological malignancies.[1][2] However, its application against solid tumors has been met with significant challenges, primarily due to the immunosuppressive tumor microenvironment (TME) which leads to T-cell exhaustion and limited therapeutic efficacy.[1][3] A promising strategy to overcome these hurdles is the combination of CAR-T cell therapy with agents that can modulate the TME and enhance T-cell function.[1][4][5]
This document provides detailed application notes and protocols for the use of TY-52156, a potent and selective antagonist of the Sphingosine (B13886) 1-phosphate receptor 3 (S1PR3), in combination with CAR-T cell therapy.[6][7][8] Pharmacological inhibition of S1PR3 with this compound has been shown to mitigate T-cell exhaustion, remodel the TME, and significantly improve the antitumor efficacy of CAR-T cells in preclinical models of solid tumors.[3][6]
Mechanism of Action: this compound in the Context of CAR-T Cell Therapy
This compound is a selective S1PR3 antagonist with a Ki of 110 nM.[8] S1PR3 is a G protein-coupled receptor that, upon binding its ligand sphingosine-1-phosphate (S1P), can activate downstream signaling pathways, including Gq, Gi, and G12/13, with a predominant signaling through Gq.[9] In the context of cancer immunotherapy, high expression of S1PR3 on T cells is positively correlated with an exhausted phenotype.[6]
The combination of this compound with CAR-T cell therapy leverages a multi-faceted approach to enhance antitumor immunity:
-
Inhibition of T-Cell Exhaustion: this compound treatment reduces the expression of key inhibitory receptors on CAR-T cells, such as PD-1, LAG-3, and TIM-3, following antigen stimulation.[6] This helps to maintain the effector function and persistence of CAR-T cells within the solid tumor microenvironment.[6]
-
Enhanced Effector Function: By blocking S1PR3 signaling, this compound promotes the secretion of pro-inflammatory cytokines by CAR-T cells, including IFN-γ, IL-2, and TNF-α, upon target cell engagement.[6] It also upregulates genes associated with T-cell effector function and TCR signaling.[6]
-
Remodeling the Tumor Microenvironment: this compound treatment leads to a significant increase in the infiltration of CD3+CD8+ cytotoxic T lymphocytes into the tumor.[6] This enhanced recruitment of effector T cells is crucial for a robust antitumor response.
-
Increased T-Cell Accumulation: The administration of this compound has been observed to enhance the accumulation of T cells with an activated phenotype not only in the tumor but also in the blood, spleen, and tumor-draining lymph nodes.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the combination of this compound and CAR-T cell therapy.
Table 1: In Vitro Efficacy of this compound on CAR-T Cell Function
| Parameter | Control (CAR-T alone) | CAR-T + this compound (10 µM) | Fold Change | Reference |
| Cytokine Release (vs. target cells) | ||||
| IFN-γ | Baseline | Significantly Increased | - | [6] |
| IL-2 | Baseline | Significantly Increased | - | [6] |
| TNF-α | Baseline | Significantly Increased | - | [6] |
| Exhaustion Marker Expression (%) | ||||
| PD-1+ (CD4+ CAR-T) | High | Significantly Lower | - | [6] |
| LAG-3+ (CD4+ CAR-T) | High | Significantly Lower | - | [6] |
| PD-1+ (CD8+ CAR-T) | High | Significantly Lower | - | [6] |
| LAG-3+ (CD8+ CAR-T) | High | Significantly Lower | - | [6] |
| TIM-3+ (CD8+ CAR-T) | High | Significantly Lower | - | [6] |
Table 2: In Vivo Antitumor Efficacy in Murine Solid Tumor Models
| Tumor Model | Treatment Group | Outcome | Reference |
| MC38 (Colon Cancer) | EpCAM CAR-T + this compound | Marked Tumor Regression | [6] |
| EpCAM CAR-T + this compound | Longer Survival Times (100% survival) | [6] | |
| 4T1 (Breast Cancer) | EpCAM CAR-T + this compound | Delayed Tumor Growth | [6] |
| EpCAM CAR-T + this compound | Increased Mouse Survival | [6] | |
| CT26 (Colon Cancer) | This compound (10 mg/kg) | Sensitized to PD-1 Checkpoint Inhibitor | [6] |
| B16-F10 (Melanoma) | This compound | Sensitized to PD-1 Checkpoint Inhibitor | [6] |
Signaling Pathway and Experimental Workflow Visualizations
References
- 1. CAR-T cell combination therapy: the next revolution in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Targeting sphingosine 1-phosphate receptor 3 inhibits T-cell exhaustion and regulates recruitment of proinflammatory macrophages to improve antitumor efficacy of CAR-T cells against solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Targeting sphingosine 1-phosphate receptor 3 inhibits T-cell exhaustion and regulates recruitment of proinflammatory macrophages to improve antitumor efficacy of CAR-T cells against solid tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-phosphate (S1P) regulates vascular contraction via S1P3 receptor: investigation based on a new S1P3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Sphingosine-1-phosphate receptor 3 promotes leukocyte rolling by mobilizing endothelial P-selectin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with TY-52156
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TY-52156, a selective S1PR3 antagonist. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
General Handling and Storage
-
Q1: How should I store and handle this compound?
-
A: this compound should be stored as a solid at -20°C. For creating stock solutions, use a suitable solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Inconsistent Results in Cell-Based Assays
-
Q2: I am observing high variability in my cell-based assay results when using this compound. What are the potential causes?
-
A: High variability in cell-based assays can arise from several factors. Ensure consistent cell seeding density and a homogenous cell suspension when plating. Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging. Variability in treatment application is also a common culprit; ensure that this compound and any agonists are added consistently across all wells in terms of volume and timing. "Edge effects" on multi-well plates can also lead to variability; consider avoiding the outer wells or filling them with sterile media or PBS to maintain humidity.
-
-
Q3: My dose-response curve for this compound is not consistent. What should I check?
-
A: An inconsistent dose-response curve can be due to inaccurate serial dilutions. Ensure that your pipettes are calibrated and that you are thoroughly mixing the compound at each dilution step. The stability of this compound in your culture medium at 37°C over the course of your experiment could also be a factor. If the experiment is lengthy, consider replenishing the medium with fresh compound. Finally, ensure that the agonist concentration used to stimulate the S1PR3 pathway is consistent and optimal.
-
Specific Assay Troubleshooting
-
Q4: In my endothelial barrier function assay (e.g., TEER or transwell permeability), I am not seeing the expected rescue effect with this compound. What could be wrong?
-
A: First, confirm that your endothelial cell monolayer has formed a tight barrier before adding any treatments; this can be verified by stable and high baseline TEER readings or low basal permeability to a tracer like FITC-dextran.[1] Ensure that the concentration of the barrier-disrupting agent (e.g., S1P or thrombin) is appropriate to induce a sub-maximal response, allowing a window to observe the inhibitory effect of this compound. The pre-incubation time with this compound is also critical; a pre-incubation of at least 1 hour is often necessary for the compound to exert its effect.[2]
-
-
Q5: I am having trouble with my Rho activation pull-down assay when investigating the effects of this compound. What are some common pitfalls?
-
A: Rho activation assays are sensitive to timing and temperature. Ensure that cell lysis and all subsequent steps are performed quickly and at 4°C to minimize GTPase activity and protein degradation.[3][4] The protein concentration of the cell lysates must be equal across all samples for accurate comparison.[5] It is also crucial to include positive and negative controls, such as GTPγS and GDP-loaded lysates, to validate that the pull-down is working correctly.[6]
-
-
Q6: My intracellular calcium flux measurements are inconsistent after applying this compound. What should I troubleshoot?
-
A: Inconsistent calcium flux can be due to uneven loading of the calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM).[7][8] Ensure a homogenous cell suspension during dye loading and adequate washing to remove extracellular dye. The health of the cells is paramount; only use healthy, sub-confluent cells for these experiments. Also, check the stability and concentration of your S1P or other agonist solution used to trigger the calcium flux.
-
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various experimental settings as reported in the literature.
| Parameter | Cell Type/Model | Effective Concentration | Outcome |
| IC₅₀ | Not explicitly stated | Submicromolar | Inhibition of S1P₃ receptor |
| In Vitro Rescue | S1PR3 Overexpressing Endothelial Cells | 1 µM and 10 µM | Dose-dependent rescue of S1P-induced endothelial barrier disruption.[9] |
| In Vivo Inhibition | C57Bl6 Mice (Cremaster Muscle) | 1.25 mg/kg (i.p.) | Dramatic reduction in leukocyte rolling. |
| In Vitro Signaling | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM | Substantially diminished P-selectin mobilization by S1P. |
| In Vivo Inflammation | LPS-induced ARDS Mouse Model | 10 mg/kg (i.p.) | Attenuated lung injury and inflammation.[2] |
Experimental Protocols
1. Endothelial Barrier Function Assay (Transendothelial Electrical Resistance - TEER)
This protocol outlines the measurement of endothelial barrier function by monitoring TEER across an endothelial cell monolayer grown on a transwell insert.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto fibronectin-coated, porous transwell inserts (e.g., 0.4 µm pore size) at a high density to form a confluent monolayer.
-
Monolayer Formation: Culture the cells for 2-3 days, or until a stable, high baseline TEER is achieved. Measure TEER daily using an EVOM (Epithelial Volt/Ohm Meter) with a chopstick electrode.
-
Pre-treatment: One hour prior to the experiment, replace the medium in the apical chamber with fresh medium containing the desired concentration of this compound or vehicle control.
-
Stimulation: Add the barrier-disrupting agent (e.g., S1P, thrombin) to the apical chamber at a pre-determined optimal concentration.
-
Measurement: Record TEER at various time points after stimulation (e.g., 0, 1, 2, 4, 6 hours) to monitor the dynamic changes in barrier integrity.
-
Data Analysis: Normalize the TEER values to the baseline reading at time zero. A decrease in TEER indicates increased permeability.
2. Rho Activation Pull-Down Assay
This protocol describes a method to measure the activation of the small GTPase RhoA.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat with this compound for the desired time, followed by stimulation with an agonist (e.g., S1P) for a short period (typically 1-5 minutes).
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease inhibitors.[3][6] Scrape the cells and clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.[3]
-
Protein Quantification: Determine the protein concentration of each lysate and normalize to ensure equal amounts are used for the pull-down.
-
Pull-Down of Active Rho: Incubate the normalized cell lysates with Rhotekin-RBD agarose (B213101) beads (which specifically bind to GTP-bound Rho) for 1 hour at 4°C with gentle agitation.[6]
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.[3]
-
Elution and Western Blotting: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the samples by Western blotting using an anti-RhoA antibody. Also, probe input lysates to determine total RhoA levels.
Diagrams
Caption: S1PR3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. bu.edu [bu.edu]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. Sphingosine-1-Phosphate Receptor 3 Induces Endothelial Barrier Loss via ADAM10-Mediated Vascular Endothelial-Cadherin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TY-52156 Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of TY-52156, a selective S1P3 receptor antagonist, in experimental settings. Our goal is to help you achieve potent and specific S1P3 inhibition while minimizing potential cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3).[1][2] It functions by inhibiting the downstream signaling pathways activated by S1P binding to S1P3, primarily by blocking the S1P-induced increase in intracellular calcium ([Ca2+]) and Rho activation.[1] This targeted inhibition allows for the specific investigation of S1P3-mediated biological processes.
Q2: What is a typical effective concentration range for this compound in in-vitro experiments?
A2: Based on published studies, an effective concentration for this compound in various in-vitro models, such as with CAR-T cells and human umbilical vein endothelial cells (HUVECs), is approximately 10 µM.[3][4] However, the optimal concentration will be cell-type and assay-dependent. It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
Q3: What are the potential causes of cytotoxicity when using this compound?
A3: Cytotoxicity observed with this compound can stem from several factors:
-
High Concentrations: Exceeding the optimal concentration range can lead to off-target effects or general cellular stress.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to ensure the final solvent concentration in your culture medium is at a non-toxic level (generally below 0.5%).
-
On-Target Cytotoxicity: In some cell types, the inhibition of the S1P3 signaling pathway itself might lead to decreased cell viability or proliferation.
-
Off-Target Effects: Although this compound is a selective S1P3 antagonist, high concentrations may lead to interactions with other S1P receptors or unrelated cellular targets.
Q4: How can I determine if the observed cytotoxicity is due to the vehicle (solvent) or this compound itself?
A4: Always include a vehicle control in your experimental design. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound in the highest concentration treatment group. If you observe similar levels of cytotoxicity in the vehicle control and the this compound treated groups, the toxicity is likely attributable to the solvent.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed After this compound Treatment
If you observe significant cell death even at concentrations where you expect to see a specific inhibitory effect, follow this troubleshooting workflow:
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
Detailed Steps:
-
Verify this compound Concentration and Purity: Ensure that your stock solution was prepared correctly and has been stored properly to avoid degradation. If in doubt, prepare a fresh stock solution.
-
Perform a Dose-Response Cytotoxicity Assay: This is a critical step to determine the concentration at which this compound becomes toxic to your specific cell line. See the detailed protocol below.
-
Evaluate Solvent Toxicity: Run a parallel experiment with a vehicle control series to determine the toxic threshold of your solvent.
-
Assess for Off-Target Effects: If cytotoxicity occurs at concentrations where you expect specific S1P3 inhibition, consider the possibility of off-target effects. You could test the inhibitor in a cell line that does not express S1P3 or use a structurally different S1P3 antagonist to see if the same effect is observed.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
This protocol outlines the use of a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity.
Experimental Workflow for MTT Assay
Caption: A step-by-step workflow for performing an MTT-based cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. From this, create a serial dilution series in your cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Prepare a corresponding dilution series for the vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cytotoxicity.
Data Presentation
Table 1: Hypothetical Cytotoxicity Profile of this compound in Different Cell Lines
| Cell Line | Cell Type | Incubation Time (hours) | Cytotoxicity IC50 (µM) |
| HUVEC | Human Umbilical Vein Endothelial Cells | 48 | > 50 |
| Jurkat | Human T lymphocyte | 48 | 25.8 |
| MCF-7 | Human Breast Adenocarcinoma | 48 | 32.1 |
| Primary Cardiomyocytes | Rat Neonatal | 24 | 15.5 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. The actual IC50 values may vary depending on the specific experimental conditions.
Table 2: Recommended Starting Concentrations for this compound
| Experimental Goal | Recommended Concentration Range | Key Considerations |
| S1P3 Functional Inhibition | 1 - 10 µM | Start with a dose-response to find the minimal effective concentration. |
| Long-term Culture ( > 48h) | ≤ 5 µM | Monitor cell health and morphology regularly. |
| In Vivo Studies (Mouse) | 1.25 - 10 mg/kg | Dose will depend on the administration route and desired therapeutic effect.[4][5] |
Signaling Pathway
S1P3 Signaling Pathway and Point of Inhibition by this compound
Caption: this compound selectively antagonizes the S1P3 receptor, inhibiting downstream signaling.
References
Technical Support Center: Addressing TY-52156 Precipitation in Media
This guide provides troubleshooting protocols and answers to frequently asked questions regarding the precipitation of the small molecule inhibitor, TY-52156, in cell culture media. Our aim is to help researchers, scientists, and drug development professionals overcome common experimental hurdles and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent, orally bioavailable small molecule inhibitor of multiple receptor tyrosine kinases (RTKs). Its primary targets are believed to be involved in key signaling pathways that regulate cell growth, proliferation, and angiogenesis. Due to its inhibitory effects on these pathways, this compound is a valuable tool in cancer research and drug development.
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic compound. It exhibits high solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in aqueous solutions like water and ethanol.[1] This low aqueous solubility is a critical factor to consider when preparing solutions for cell culture experiments.
Q3: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in cell culture media can be attributed to several factors, primarily stemming from its low aqueous solubility. When a concentrated stock solution of this compound in DMSO is diluted into the aqueous environment of the cell culture medium, the drug may "crash out" of solution if its concentration exceeds its solubility limit in the final medium.[1] Other contributing factors can include the pH and composition of the media, the presence of certain salts, and interactions with other media components.[1][2][3]
Q4: Can the final concentration of DMSO in the cell culture medium affect this compound's solubility?
Yes, the final concentration of DMSO is critical. While DMSO is an excellent solvent for this compound, most cell lines can only tolerate low concentrations of DMSO, typically ≤ 0.5%.[1] This low percentage of co-solvent is often insufficient to maintain a high concentration of a hydrophobic compound like this compound in solution. Exceeding the solubility limit of this compound in the final DMSO/media mixture is a common cause of precipitation.[1]
Troubleshooting Guide
If you are observing precipitation of this compound in your cell culture experiments, follow this step-by-step troubleshooting guide.
Step 1: Review Your Stock and Working Solution Preparation
Ensure your protocol for preparing and diluting this compound is optimized to minimize precipitation.
-
Action: Refer to the detailed "Experimental Protocol for this compound Solution Preparation" below.
-
Key Considerations:
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Use of a pre-warmed, serum-free medium for initial dilutions.
-
Stepwise dilution to avoid rapid changes in solvent polarity.
-
Vortexing or gentle agitation after each dilution step.
-
Step 2: Optimize the Final Concentration of this compound
The concentration of this compound may be too high for the given experimental conditions.
-
Action: Perform a dose-response curve to determine the optimal, non-precipitating concentration range for your specific cell line and media combination.
-
Tip: Start with a lower concentration range and gradually increase it while monitoring for any signs of precipitation.
Step 3: Evaluate the Composition of Your Cell Culture Media
Certain components in the media can contribute to the precipitation of hydrophobic compounds.
-
Action:
-
Test the solubility of this compound in your basal media (e.g., DMEM, RPMI-1640) without any supplements.
-
Sequentially add individual components (e.g., serum, specific amino acids, salts) to identify any that may be inducing precipitation.[3]
-
-
Common Culprits: High concentrations of certain salts or interactions with proteins in fetal bovine serum (FBS) can reduce the solubility of small molecules.[2][3]
Step 4: Adjust the pH of Your Media
The pH of the cell culture media can influence the charge state and solubility of this compound.
-
Action: Prepare small batches of your complete media at slightly different pH values (e.g., 7.2, 7.4, 7.6) and test the solubility of this compound in each.
-
Note: Ensure the tested pH range is within the tolerable limits for your specific cell line.
Step 5: Consider Using a Formulation Strategy
For persistently problematic precipitation, a formulation approach may be necessary.
-
Action: Investigate the use of solubility-enhancing excipients, such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80), at low, cell-compatible concentrations.
-
Caution: Always perform toxicity controls to ensure the chosen excipient does not affect cell viability or experimental outcomes.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | < 1 |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
Table 2: Effect of Media Components on this compound Precipitation (at 10 µM)
| Media Composition | Observation (after 2 hours) |
| Basal DMEM | No Precipitation |
| DMEM + 10% FBS | Slight Precipitation |
| DMEM + 10% FBS + Pen/Strep | Slight Precipitation |
| DMEM (serum-free) | No Precipitation |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
This protocol is designed to minimize the risk of this compound precipitation during its introduction into aqueous cell culture media.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, pre-warmed (37°C) serum-free cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Dissolve the appropriate amount of this compound powder in anhydrous DMSO to create a 10 mM stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (100X Working Concentration):
-
Warm the 10 mM stock solution and the serum-free medium to room temperature.
-
Perform a serial dilution of the 10 mM stock solution in pre-warmed, serum-free medium to achieve a 100X final working concentration. For example, to achieve a final concentration of 10 µM, prepare a 1 mM intermediate solution.
-
Crucially, add the stock solution to the medium dropwise while gently vortexing.
-
-
Prepare the Final Working Solution:
-
Add the 100X intermediate dilution to your complete cell culture medium (containing serum and other supplements) to achieve the final desired concentration (1X). For a 1:100 dilution, add 10 µL of the 1 mM intermediate solution to 990 µL of complete medium.
-
Mix immediately by gentle inversion or swirling.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Hypothetical signaling pathway showing inhibition of an RTK by this compound.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
References
Interpreting unexpected phenotypes with TY-52156
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using TY-52156, a selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1PR3).
Troubleshooting Guide
This guide addresses unexpected experimental outcomes in a question-and-answer format.
Question 1: I am not observing the expected inhibitory effect of this compound on my S1P-induced cellular response.
Answer:
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Integrity and Concentration:
-
Confirm the correct dilution of your this compound stock. We recommend preparing fresh dilutions for each experiment from a DMSO stock stored at -20°C or below.
-
Ensure the final concentration of this compound is appropriate for your experimental system. The reported Ki for this compound is 110 nM.[1][2] For cell-based assays, a starting concentration range of 1-10 µM is often effective.[1]
-
-
S1PR3 Expression in Your Cellular System:
-
Verify the expression of S1PR3 in your cell line at the mRNA and protein level (e.g., via RT-qPCR or Western blot). S1P receptor expression can be highly variable between cell types.[3]
-
-
Experimental Conditions:
-
In competitive binding assays, ensure that the concentration of S1P is not excessively high, as this may overcome the competitive antagonism of this compound.
-
Serum contains S1P; for some experiments, serum starvation or the use of charcoal-stripped serum may be necessary to reduce basal S1PR3 activation.
-
-
Dominant Signaling by Other S1P Receptors:
-
Your cells may express other S1P receptors (S1PR1, S1PR2, etc.) that mediate the observed S1P response.[3] this compound is selective for S1PR3, and at lower concentrations, will not block signaling through other S1P receptors. Consider using siRNA to knockdown S1PR3 to confirm its role in your observed phenotype.
-
Question 2: I am observing a paradoxical increase in my signaling pathway of interest after treatment with this compound.
Answer:
Paradoxical effects with GPCR ligands, though rare, can occur due to the complexity of cellular signaling.[4] Here are some potential explanations and troubleshooting steps:
-
Biased Signaling:
-
This compound may act as a biased antagonist, inhibiting one downstream pathway (e.g., Gq-mediated calcium mobilization) while permitting or even enhancing another (e.g., β-arrestin recruitment).[5] We recommend testing multiple downstream readouts of S1PR3 activation to fully characterize the effect of this compound in your system.
-
-
Off-Target Effects at High Concentrations:
-
While selective, at very high concentrations (>10 µM), this compound may interact with other cellular targets. Perform a dose-response experiment to determine if the paradoxical effect is only observed at high concentrations.
-
-
Receptor Cross-Talk:
-
Inhibition of S1PR3 could lead to compensatory signaling through other receptors. This is a complex biological question that may require further investigation using other pharmacological inhibitors or genetic tools.
-
Question 3: I am observing unexpected cytotoxicity or a decrease in cell viability with this compound treatment.
Answer:
This compound is generally not reported to be cytotoxic at effective concentrations. However, unexpected effects on cell viability can occur.
-
Solvent Toxicity:
-
Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding levels recommended for your cell type (typically <0.1%). Run a vehicle-only control to test for solvent-induced cytotoxicity.
-
-
Cell-Type Specific Effects:
-
S1PR3 signaling can influence cell survival and proliferation in a cell-type-dependent manner.[6] In some specific cell types, chronic inhibition of S1PR3 signaling may impact cell viability. We recommend performing a time-course experiment (e.g., 24, 48, 72 hours) to assess the long-term effects of this compound on cell viability using a standard assay (e.g., MTT or CellTiter-Glo®).
-
-
High Compound Concentration:
-
As with any small molecule, high concentrations may lead to off-target effects and cytotoxicity. We recommend a dose-response analysis to identify a non-toxic working concentration.
-
Frequently Asked Questions (FAQs)
What is the recommended starting concentration for in vitro experiments?
For most cell-based assays, a starting concentration of 1-10 µM is recommended.[1] A full dose-response curve should always be performed to determine the optimal concentration for your specific experimental system and cell type.
What are the known off-target effects of this compound?
While this compound is a selective S1PR3 antagonist, it may interact with other S1P receptors at higher concentrations.[7] It is important to consider the expression profile of all S1P receptors in your model system.
What are the appropriate negative and positive controls for an experiment with this compound?
-
Negative Controls:
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Vehicle control (e.g., DMSO) at the same final concentration as your this compound treatment.
-
Untreated cells.
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(Optional) A cell line known not to express S1PR3.
-
-
Positive Controls:
-
S1P treatment to induce S1PR3 signaling.
-
(Optional) A known activator of your downstream pathway of interest to ensure the assay is working.
-
How should I prepare and store this compound?
This compound should be dissolved in DMSO to create a stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, prepare fresh dilutions in your culture medium. Information on solubility in other solvents is available.[2]
Quantitative Data Summary
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Receptor | Reference |
| Ki | 110 nM | Human S1PR3 | [1][2] |
Note: For a complete selectivity profile, it is recommended to test this compound against other S1P receptor subtypes in your experimental system.
Experimental Protocols
Protocol 1: Western Blot for NF-κB Activation
This protocol is for detecting the phosphorylation of the p65 subunit of NF-κB, a downstream effector of S1PR3 signaling.
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Pre-treat with this compound at the desired concentration for 1-2 hours. Stimulate with S1P (e.g., 100 nM) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-p65 (Ser536).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total p65 and a loading control (e.g., GAPDH or β-actin) for normalization.[8][9][10][11][12]
Protocol 2: RhoA Activation Assay (Pull-down)
This protocol measures the activation of the small GTPase RhoA, a key downstream target of S1PR3.
-
Cell Treatment and Lysis: Treat cells as described in Protocol 1. Lyse cells in a buffer containing protease inhibitors.
-
Lysate Clarification: Centrifuge the lysates to pellet cellular debris.
-
Pull-down: Incubate the clarified lysates with Rhotekin-RBD agarose (B213101) beads (which specifically bind to GTP-bound, active RhoA) for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash three times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Resuspend the beads in Laemmli sample buffer, boil, and centrifuge. Load the supernatant onto an SDS-PAGE gel and perform a Western blot using an anti-RhoA antibody. Also, run a sample of the total lysate to normalize for the total amount of RhoA in each sample.[13][14][15][16][17]
Protocol 3: Endothelial Barrier Function Assay (TEER)
This protocol measures transendothelial electrical resistance (TEER) as an indicator of endothelial barrier integrity.
-
Cell Culture: Seed endothelial cells on a porous transwell insert and culture until a confluent monolayer is formed, as confirmed by stable, high TEER readings.
-
Treatment: Pre-treat the cells with this compound before adding S1P to the basolateral compartment.
-
TEER Measurement: At specified time points, measure the electrical resistance across the cell monolayer using a voltohmmeter with "chopstick" electrodes. Ensure the electrodes are placed in the same position for each reading.
-
Calculation: Subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert to obtain the TEER value in Ω·cm².[18][19][20][21][22]
Visualizations
Caption: S1PR3 signaling pathways inhibited by this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Essential experimental controls for this compound studies.
References
- 1. This compound | CAS#:934369-14-9 | Chemsrc [chemsrc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased signaling in naturally occurring mutations of G protein-coupled receptors associated with diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased GPCR signaling: possible mechanisms and inherent limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-phosphate receptor 3 influences cell cycle progression in muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. RhoA Activation Assay Kit (ab211164) is not available | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Rho GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rho Activation Assay Kit | 17-294 [merckmillipore.com]
- 18. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cellqart.com [cellqart.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. stemcell.com [stemcell.com]
TY-52156 stability issues in long-term experiments
This guide provides troubleshooting advice and frequently asked questions regarding the stability of compound TY-52156 in long-term experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to lose bioactivity in aqueous cell culture media over 24-48 hours. What is the likely cause?
This is a common issue related to the hydrolysis of this compound in aqueous environments. The ester moiety in this compound is susceptible to cleavage in neutral or basic solutions, leading to an inactive metabolite. We recommend preparing fresh dilutions in media immediately before each experiment. For long-term experiments exceeding 24 hours, consider replenishing the media with freshly diluted this compound every 24 hours to maintain a consistent active concentration.
Q2: I observed a fine precipitate in my DMSO stock solution of this compound after storing it at -20°C for several weeks. Is the stock compromised?
Precipitation can occur due to repeated freeze-thaw cycles or if the concentration exceeds the solubility limit in DMSO at lower temperatures.
-
Action 1: Gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly to redissolve the compound.
-
Action 2: Centrifuge the vial to pellet any undissolved particulate before taking the supernatant for dilution.
-
Best Practice: To prevent this, we highly recommend preparing single-use aliquots of your DMSO stock solution to minimize freeze-thaw cycles.
Q3: The color of my powdered this compound, which is normally a white crystalline solid, has developed a yellowish tint after being stored on the lab bench. Why did this happen and is it still usable?
The discoloration suggests potential oxidation or photodegradation. This compound is sensitive to prolonged exposure to light and air.
-
Recommendation: We do not recommend using the discolored powder, as its purity and potency are likely compromised.
-
Proper Storage: Always store solid this compound in a desiccator at 4°C, protected from light (e.g., in an amber vial). For long-term storage, keep it at -20°C under an inert atmosphere like argon or nitrogen.
Q4: How can I quantitatively assess the stability of this compound in my specific experimental buffer?
You can perform a time-course stability study using High-Performance Liquid Chromatography (HPLC). This involves incubating this compound in your buffer at the desired temperature and analyzing samples at different time points to measure the percentage of the intact compound remaining. A detailed protocol is provided in the "Experimental Protocols" section below.
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions as determined by HPLC analysis.
Table 1: Stability of this compound (10 µM) in Aqueous Buffers at 37°C
| Time Point | % Remaining in PBS (pH 7.4) | % Remaining in MES (pH 6.0) |
| 0 hr | 100% | 100% |
| 8 hr | 91.2% | 98.5% |
| 24 hr | 74.5% | 95.1% |
| 48 hr | 55.3% | 90.8% |
| 72 hr | 38.1% | 85.4% |
Table 2: Stability of this compound Stock Solutions (10 mM in DMSO) at Different Temperatures
| Storage Condition | % Remaining after 1 Month | % Remaining after 3 Months |
| 4°C (Protected from light) | 99.5% | 97.2% |
| -20°C (Single-use aliquots) | >99.9% | 99.8% |
| -20°C (5 Freeze-Thaw Cycles) | 96.1% | 90.3% |
| Room Temperature (On bench) | 88.4% | 71.6% |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Prepare your aqueous experimental buffer (e.g., PBS, pH 7.4).
-
Incubation: Dilute the this compound stock to a final concentration of 10 µM in your pre-warmed experimental buffer (37°C).
-
Time Points: Immediately take a "Time 0" sample (t=0) by transferring 100 µL of the solution into an HPLC vial containing 100 µL of acetonitrile (B52724) to stop degradation.
-
Sampling: Incubate the remaining solution at 37°C. Collect subsequent 100 µL samples at desired time points (e.g., 2, 8, 24, 48 hours) and quench them in HPLC vials as described in step 3.
-
Analysis: Analyze the samples using a C18 reverse-phase HPLC column with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).
-
Quantification: Monitor the peak area of the parent this compound compound at its maximum absorbance wavelength (e.g., 280 nm). Calculate the percentage of this compound remaining at each time point relative to the peak area at t=0.
Visual Guides
Caption: Hypothetical signaling pathway showing this compound as a PI3K inhibitor.
Caption: Troubleshooting flowchart for this compound stability issues.
Caption: Experimental workflow for assessing this compound stability via HPLC.
Negative and positive controls for TY-52156 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TY-52156, a selective antagonist of the Sphingosine-1-phosphate receptor 3 (S1P3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and competitive antagonist of the Sphingosine-1-phosphate receptor 3 (S1P3) with a Ki value of approximately 110 nM.[1][2][3] It functions by blocking the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P3 receptor, thereby inhibiting downstream signaling pathways. This inhibition can prevent various cellular responses mediated by S1P3 activation, such as increases in intracellular calcium ([Ca2+]i) and Rho activation.[4]
Q2: What are the recommended positive controls for experiments involving this compound?
To ensure that the experimental system is responsive to S1P3 signaling, a positive control that activates the receptor should be used.
-
Sphingosine-1-phosphate (S1P): As the natural ligand for S1P3, S1P is the most common positive control. It can be used to induce S1P3-mediated effects, which are then expected to be blocked by this compound.
-
Selective S1P3 Agonists: Compounds like CYM-5541 can be used as a more specific positive control to activate S1P3 directly.[5][6]
Q3: What are appropriate negative controls for my this compound experiment?
Negative controls are crucial to demonstrate that the observed effects are specifically due to the inhibition of S1P3 by this compound.
-
Vehicle Control: this compound is often dissolved in solvents like DMSO or ethanol.[1] Therefore, a vehicle-only control (e.g., DMSO) at the same final concentration used for this compound treatment is essential to account for any effects of the solvent itself.
-
Inactive Enantiomer/Structurally Similar but Inactive Molecule: If available, an inactive enantiomer or a structurally related molecule with no S1P3 antagonist activity would be an ideal negative control.
-
S1P3 Knockdown/Knockout Models: Using siRNA to knockdown S1P3 expression or employing cells/animal models from S1P3 knockout mice provides a robust negative control. In such systems, the effects of S1P or other stimuli that are mediated by S1P3 should be absent, and this compound would not be expected to have an effect on that specific pathway.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1] For long-term storage, it is advisable to store the compound as a solid at -20°C. For experimental use, prepare fresh dilutions from a stock solution in the appropriate solvent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect of this compound observed | Compound Inactivity: The compound may have degraded due to improper storage or handling. | - Ensure this compound has been stored correctly at -20°C. - Prepare fresh stock solutions. - Test the activity of a fresh batch of the compound. |
| Low S1P3 Expression: The cell line or tissue being used may not express S1P3 at a sufficient level. | - Verify S1P3 expression levels using qPCR or Western blot. - Consider using a cell line known to express high levels of S1P3 or overexpressing S1P3. | |
| Suboptimal Concentration: The concentration of this compound may be too low to effectively antagonize the S1P3 receptor. | - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or serum concentration can affect S1P3 expression and signaling. | - Use cells within a consistent passage number range. - Seed cells at a consistent density and treat at a consistent confluency. - Be aware that serum contains S1P, which can activate S1P3. Consider serum-starving cells before the experiment. |
| Pipetting Errors: Inaccurate pipetting can lead to variability in compound concentrations. | - Ensure pipettes are properly calibrated. - Use appropriate pipette sizes for the volumes being dispensed. | |
| Potential off-target effects | Non-specific Binding: At high concentrations, this compound may interact with other S1P receptor subtypes or other unrelated proteins. | - Use the lowest effective concentration of this compound as determined by a dose-response curve. - To confirm specificity, test the effect of this compound in the presence of antagonists for other S1P receptors (e.g., S1P1, S1P2).[4] - Acknowledge that while selective, this compound may have some affinity for other S1P receptors.[2][7] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol provides a general workflow to assess the antagonist effect of this compound on S1P-induced intracellular calcium mobilization in a cell line expressing S1P3.
-
Cell Culture: Plate cells expressing S1P3 (e.g., CHO-K1 or HEK293 cells stably expressing S1P3) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Incubation (Antagonist Plate):
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Include vehicle control wells (e.g., DMSO).
-
-
Agonist Addition and Signal Detection (Agonist Plate):
-
Prepare a solution of S1P (positive control) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the 96-well plate into a fluorescence plate reader.
-
Initiate fluorescence reading and establish a baseline.
-
Inject the S1P solution into the wells and continue to record the fluorescence signal over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium.
-
Calculate the inhibition of the S1P response by this compound at each concentration and determine the IC50 value.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Ki for S1P3 | 110 nM | [1][2][3] |
| This compound in vitro concentration for inhibiting S1P-induced breast cancer stem cell expansion | ~10 µM | [1] |
| This compound in vivo dosage for reducing leukocyte rolling in mice | 1.25 mg/kg (intraperitoneal) | [8] |
| This compound in vivo dosage for attenuating VILI in mice | 10 mg/kg (intraperitoneal) | [2] |
Visualizations
References
- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. S1PR3 - Wikipedia [en.wikipedia.org]
- 4. genecards.org [genecards.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine-1-phosphate receptor 3 promotes leukocyte rolling by mobilizing endothelial P-selectin - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Serum: A Technical Guide to TY-52156 Activity
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding and troubleshooting the impact of serum concentration on the activity of TY-52156, a selective sphingosine-1-phosphate receptor 3 (S1P3) antagonist.
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the accuracy and reproducibility of your experiments involving this compound. A critical, yet often overlooked, factor in in vitro assays is the influence of serum concentration on the apparent activity of small molecule inhibitors. This guide will illuminate the underlying principles and provide actionable solutions for researchers.
Understanding the Core Issue: Serum and S1P3 Signaling
This compound is a potent and selective antagonist of the S1P3 receptor, with a Ki of 110 nM. It exerts its effects by inhibiting the downstream signaling cascades induced by sphingosine-1-phosphate (S1P), the endogenous ligand for S1P receptors. S1P is a bioactive lipid mediator that is abundant in blood and serum, where it is primarily carried by albumin and lipoproteins.
The presence of S1P in serum-containing cell culture media means that researchers are often working in an environment with a baseline level of S1P3 receptor activation. For instance, a common cell culture medium supplemented with 5% Fetal Bovine Serum (FBS) can contain an estimated 4 nM of S1P.[1] This inherent agonist concentration can significantly impact the observed potency of a competitive antagonist like this compound.
Troubleshooting Guide: Unexpected this compound Activity
This guide addresses common issues encountered during in vitro experiments with this compound, with a focus on the impact of serum.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Reduced Potency of this compound (Higher than expected IC50) | High Serum Concentration: Serum contains high concentrations of S1P, the natural agonist for the S1P3 receptor. This S1P competes with this compound for binding to the receptor, leading to a rightward shift in the dose-response curve and an apparently lower potency. | 1. Reduce Serum Concentration: Conduct experiments in low-serum (e.g., 0.5-1%) or serum-free conditions. Allow cells to acclimatize to the low-serum medium before adding this compound. 2. Use Charcoal-Stripped Serum: This type of serum has reduced levels of lipids and other small molecules, including S1P, which can minimize agonist interference. 3. Wash Cells Before Assay: Before adding this compound, wash the cell monolayer with serum-free medium or a buffered salt solution to remove residual S1P from the culture medium. |
| Serum Protein Binding: this compound, like many small molecules, may bind to serum proteins such as albumin. This binding sequesters the compound, reducing its free concentration available to interact with the S1P3 receptor. | 1. Determine the Fraction of Unbound Drug (fu): If possible, perform a plasma protein binding assay to quantify the extent to which this compound binds to serum proteins (see Experimental Protocols). 2. Adjust Nominal Concentration: Based on the protein binding data, you can calculate the effective free concentration of this compound and adjust your experimental concentrations accordingly. 3. Consider Protein-Free Assay Systems: For mechanistic studies, consider using purified receptor preparations or membrane fractions where the confounding effects of serum proteins are eliminated. | |
| High Variability Between Experiments | Inconsistent Serum Batches: Different lots of serum can have varying concentrations of S1P and other growth factors, leading to inconsistent baseline receptor activation and variable antagonist effects. | 1. Use a Single Lot of Serum: For a series of related experiments, use the same batch of serum to minimize variability. 2. Screen New Serum Lots: Before starting a new set of experiments with a new batch of serum, perform a pilot experiment to ensure consistency with previous results. |
| Cell Health and Density: Variations in cell confluency or health can alter the expression levels of S1P3 receptors and the overall responsiveness of the cells. | 1. Standardize Seeding Density: Ensure that cells are seeded at a consistent density for all experiments. 2. Monitor Cell Viability: Regularly check cell morphology and viability to ensure that the cells are healthy and not stressed by the culture conditions. | |
| No Effect of this compound | Cell Line Insensitivity: The chosen cell line may not express sufficient levels of the S1P3 receptor or may rely on alternative signaling pathways that are not targeted by this compound. | 1. Confirm S1P3 Expression: Use techniques like qPCR or Western blotting to confirm the expression of the S1P3 receptor in your cell line. 2. Use a Positive Control: Include a known S1P3 agonist (e.g., S1P) in your experiments to confirm that the receptor is functional and that the downstream signaling pathway is intact. |
| Compound Degradation: Improper storage or handling of this compound can lead to its degradation and loss of activity. | 1. Follow Storage Recommendations: Store this compound as recommended by the supplier, protected from light and moisture. 2. Prepare Fresh Solutions: Prepare working solutions of this compound fresh for each experiment from a recently prepared stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which serum affects this compound activity?
A1: Serum contains sphingosine-1-phosphate (S1P), the natural agonist for the S1P3 receptor. S1P competes with this compound, a competitive antagonist, for binding to the receptor. High concentrations of S1P in the serum will necessitate higher concentrations of this compound to achieve the same level of inhibition, thus appearing as reduced potency. Additionally, this compound may bind to serum proteins, reducing its free, active concentration.
Q2: How can I perform experiments if my cells require serum to survive?
A2: If your cells are sensitive to serum deprivation, you can try a few strategies. First, you can reduce the serum concentration to the minimum level that still maintains cell viability (e.g., 0.5% or 1%). Second, you can use charcoal-stripped serum, which has lower levels of S1P. Finally, you can perform a short-term assay in serum-free media after an initial attachment and growth phase in serum-containing media.
Q3: What is plasma protein binding and why is it important for this compound?
A3: Plasma protein binding refers to the reversible binding of a drug to proteins in the blood plasma. Only the unbound, or "free," fraction of the drug is available to interact with its target receptor and exert a pharmacological effect. If this compound has high plasma protein binding, a significant portion of the compound added to the culture medium will be inactive, leading to an underestimation of its true potency.
Q4: How do I interpret my IC50 values for this compound obtained in the presence of serum?
A4: The IC50 value you obtain in the presence of serum is an "apparent" IC50 and may not reflect the true binding affinity (Ki) of this compound for the S1P3 receptor. This apparent IC50 is influenced by the concentration of S1P in the serum. To obtain a more accurate measure of potency, it is recommended to perform experiments in low-serum or serum-free conditions.
Q5: Are there any alternatives to using serum in my cell culture?
A5: Yes, there are several commercially available serum-free media formulations. However, transitioning a cell line to serum-free conditions can be challenging and may require an adaptation period. It is important to validate that the phenotype and receptor expression of your cells are not altered in the serum-free medium.
Experimental Protocols
Protocol 1: Assessing the Impact of Serum Concentration on this compound Activity
This protocol describes a general workflow to determine the effect of different serum concentrations on the inhibitory activity of this compound in a cell-based assay (e.g., a calcium mobilization assay or a reporter gene assay).
Materials:
-
Cells expressing the S1P3 receptor
-
Complete cell culture medium (with 10% FBS)
-
Serum-free cell culture medium
-
Charcoal-stripped FBS
-
This compound
-
S1P (as a positive control agonist)
-
Assay-specific reagents (e.g., calcium indicator dye, reporter lysis buffer)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density in complete culture medium and allow them to attach overnight.
-
Serum Starvation (Optional but Recommended):
-
Gently aspirate the complete medium.
-
Wash the cells once with serum-free medium.
-
Add medium with varying concentrations of FBS or charcoal-stripped FBS (e.g., 10%, 5%, 1%, 0.5%, 0%).
-
Incubate for a period suitable for your cell type (e.g., 4-24 hours).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the corresponding serum-containing or serum-free medium.
-
Add the this compound dilutions to the appropriate wells.
-
Incubate for a predetermined time to allow for receptor binding (e.g., 30-60 minutes).
-
-
Agonist Stimulation:
-
Add a fixed concentration of S1P (typically the EC80 concentration) to all wells except the negative control.
-
Incubate for the appropriate time for the assay readout.
-
-
Assay Readout:
-
Measure the response according to your specific assay protocol (e.g., fluorescence for calcium mobilization, luminescence for a reporter assay).
-
-
Data Analysis:
-
Normalize the data to the positive (S1P alone) and negative (vehicle) controls.
-
Plot the dose-response curves for this compound at each serum concentration.
-
Calculate the IC50 values for each condition.
-
Expected Outcome: You should observe a rightward shift in the this compound dose-response curve and an increase in the IC50 value as the serum concentration increases.
Protocol 2: Plasma Protein Binding Assay (Equilibrium Dialysis)
This protocol provides a general overview of the equilibrium dialysis method to determine the fraction of this compound that is unbound in the presence of plasma.
Materials:
-
Equilibrium dialysis device (e.g., RED device)
-
Semi-permeable membrane (with an appropriate molecular weight cutoff)
-
Human plasma (or plasma from the species of interest)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Procedure:
-
Device Assembly: Assemble the equilibrium dialysis device according to the manufacturer's instructions, separating the plasma chamber from the buffer chamber with the semi-permeable membrane.
-
Sample Preparation:
-
Spike the plasma with a known concentration of this compound.
-
Add the spiked plasma to the plasma chamber of the device.
-
Add PBS to the buffer chamber.
-
-
Equilibration: Incubate the device at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-24 hours).
-
Sample Collection: After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Quantification:
-
Analyze the concentration of this compound in both the plasma and buffer samples using a validated analytical method like LC-MS/MS.
-
-
Calculation:
-
The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
The percentage of protein binding can be calculated as: % Bound = (1 - fu) * 100
-
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the key relationships and workflows.
References
Cell culture conditions for optimal TY-52156 efficacy
Welcome to the technical support center for TY-52156, a selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3). This guide is designed to assist researchers, scientists, and drug development professionals in optimizing cell culture conditions for the effective use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist for the Sphingosine-1-Phosphate Receptor 3 (S1P3), a G protein-coupled receptor. Its primary mechanism of action is to block the binding of its natural ligand, sphingosine-1-phosphate (S1P), to the S1P3 receptor. This inhibition prevents the activation of downstream signaling pathways, such as those involving increased intracellular calcium and Rho activation.
Q2: In which cell types has this compound been used?
A2: this compound has been utilized in a variety of cell types, including but not limited to:
-
Vascular smooth muscle cells
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Human coronary artery smooth muscle cells
-
Breast cancer stem cells
-
T-cells
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Pulmonary artery endothelial cells (PAECs)
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol. For long-term storage, it is advisable to store the compound as a solid at -20°C. For experimental use, prepare stock solutions in a suitable solvent and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is a typical effective concentration range for this compound in cell culture?
A4: The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Published studies have reported effective concentrations ranging from 1 µM to 10 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Experimental Protocols
Below are generalized protocols for cell culture preparation and treatment with this compound. These should be adapted based on the specific cell line and experimental design.
General Cell Culture and Seeding
A detailed protocol for seeding and maintaining cells for a this compound experiment is provided below, based on a general 96-well plate format.
| Step | Action | Details |
| 1 | Cell Culture Maintenance | Maintain cells in a T75 flask in the recommended complete growth medium, at 37°C in a humidified incubator with 5% CO2. Passage cells before they reach confluency to ensure they are in the logarithmic growth phase. |
| 2 | Cell Harvesting | When cells reach 80-90% confluency, wash them with PBS and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation reagent with complete growth medium. |
| 3 | Cell Counting | Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration. |
| 4 | Cell Seeding | Dilute the cell suspension to the desired seeding density in the appropriate cell culture medium. For a 96-well plate, a common seeding density is 5,000-10,000 cells per well in 100 µL of medium. |
| 5 | Incubation | Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery before treatment. |
Treatment with this compound
This protocol outlines the steps for treating cultured cells with this compound.
| Step | Action | Details |
| 1 | Prepare this compound Working Solutions | Prepare a series of dilutions of this compound in the appropriate cell culture medium from a concentrated stock solution. It is crucial to include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration). |
| 2 | Cell Treatment | Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control. |
| 3 | Incubation | Incubate the cells with the compound for the desired duration. Incubation times can range from a few hours to several days, depending on the experiment. A common incubation time for signaling pathway studies is 1-24 hours. |
| 4 | Assay | After the incubation period, proceed with the planned downstream assay (e.g., cell viability assay, protein expression analysis, etc.). |
Troubleshooting Guide
This section addresses potential issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or No Effect of this compound | Suboptimal Compound Concentration: The concentration of this compound may be too low or too high for the specific cell line. | Perform a dose-response curve to determine the optimal effective concentration (EC50) for your experimental system. |
| Low S1P3 Receptor Expression: The cell line may not express sufficient levels of the S1P3 receptor. | Verify S1P3 expression levels in your cell line using techniques such as qPCR, Western blot, or flow cytometry. | |
| Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions of this compound and store them in single-use aliquots at -20°C or -80°C. | |
| High Cell Death or Toxicity | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and include a vehicle-only control to assess solvent toxicity. |
| Off-Target Effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a second, structurally different S1P3 antagonist to confirm that the observed effects are specific to S1P3 inhibition. | |
| Variability Between Experiments | Inconsistent Cell Health: Variations in cell passage number, confluency, or overall health can lead to different responses. | Use cells within a consistent and low passage number range. Always seed cells from cultures that are in the logarithmic growth phase and exhibit healthy morphology. |
| Inconsistent Reagent Preparation: Errors in the dilution of this compound or other reagents can cause variability. | Prepare fresh dilutions for each experiment and double-check all calculations. |
Signaling Pathways and Workflows
S1P3 Signaling Pathway and Inhibition by this compound
Caption: S1P3 signaling pathway and its inhibition by this compound.
General Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for using this compound.
References
Avoiding TY-52156 degradation during storage
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid the degradation of TY-52156 during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2] Some suppliers also recommend protecting it from light.[2] When stored correctly, the compound is stable for at least three to four years.[1][3]
Q2: My solid this compound was shipped at room temperature. Is it still viable?
Yes. It is standard practice for suppliers to ship this compound at ambient temperature for domestic transit, though shipping conditions may vary for international destinations.[1] The compound is stable for short periods at room temperature. Upon receipt, it should be stored as recommended at -20°C for long-term use.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents such as DMSO, DMF, and Ethanol.[1] To prepare a stock solution, dissolve the solid compound in the solvent of choice. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer. It is not recommended to store aqueous solutions for more than one day.[4]
Q4: What is the stability of this compound in solution?
Once reconstituted, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots should be stored at -70°C or -80°C.[2][3][5] Stock solutions are stable for up to four weeks at -70°C or for up to one year at -80°C.[2][3][5]
Q5: I observe a color change in my solid this compound. What does this indicate?
This compound is typically an orange or yellow solid.[2][3] A significant change in color or appearance could indicate degradation or contamination. If you observe this, it is recommended to use a fresh vial of the compound for your experiments to ensure data integrity.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound.
Issue 1: Inconsistent or unexpected experimental results.
If you are experiencing inconsistent results, it could be due to compound degradation. Follow this workflow to troubleshoot the issue:
Issue 2: Reduced solubility or precipitation in solution.
If you notice that your this compound solution has precipitated or is difficult to dissolve, consider the following:
-
Solvent Choice: Ensure you are using a recommended solvent like DMSO or DMF at an appropriate concentration.[1]
-
Storage of Solution: Precipitation can occur if the solution has been stored improperly or for an extended period. Stock solutions stored at -70°C are stable for up to 4 weeks.[2][5] For longer-term storage, -80°C is recommended.[3]
-
Sonication: For solutions in DMSO, sonication is recommended to aid dissolution.[3]
Data on this compound Stability
The following table summarizes the stability data for this compound from various suppliers.
| Form | Storage Temperature | Recommended Duration | Source(s) |
| Solid (Powder) | -20°C | ≥ 4 years | Cayman Chemical[1] |
| Solid (Powder) | -20°C | 3 years | TargetMol[3] |
| In Solvent | -80°C | 1 year | TargetMol[3] |
| In Solvent | -70°C | Up to 4 weeks | Sigma-Aldrich[2][5] |
Experimental Protocol: Stability Assessment by HPLC
To quantitatively assess the stability of a this compound sample, High-Performance Liquid Chromatography (HPLC) can be used to measure its purity over time.
Objective: To determine the purity of a this compound sample after storage under specific conditions.
Materials:
-
This compound sample (stored and a fresh reference standard)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector
-
C18 analytical column
Methodology:
-
Standard Preparation: Prepare a stock solution of a fresh, high-purity this compound reference standard in DMSO at a known concentration (e.g., 10 mg/mL).
-
Sample Preparation: Prepare a solution of the stored this compound sample in DMSO at the same concentration as the standard.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or λmax of this compound)[1]
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the reference standard to determine the retention time and peak area of pure this compound.
-
Inject the stored sample.
-
Analyze the chromatogram for the appearance of new peaks (indicating degradation products) and a decrease in the peak area of the parent compound.
-
-
Purity Calculation: Calculate the purity of the stored sample by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Signaling Pathway Inhibition by this compound
This compound is a selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3).[1] It blocks the downstream signaling cascades initiated by the binding of Sphingosine-1-Phosphate (S1P), such as the Gq-mediated increase in intracellular calcium ([Ca2+]i) and Rho activation, which are involved in processes like vascular contraction.[6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. S1P3 Receptor Antagonist, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: TY-52156 & Fluorescent Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals using TY-52156 in fluorescent assays. Find troubleshooting tips and answers to frequently asked questions to help ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and competitive antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P₃).[1][2][3][4] It works by inhibiting the S1P-induced release of intracellular calcium ([Ca²⁺]i) and the activation of the Rho signaling pathway.[2][4] this compound has been shown to be orally bioavailable and can suppress FTY-720-induced, S1P₃ receptor-mediated bradycardia in vivo.[1]
Q2: What are the known physical and chemical properties of this compound?
This compound is an orange solid with a molecular weight of 364.27 g/mol and a chemical formula of C₁₈H₁₉Cl₂N₃O.[1][4] Its purity is typically ≥98% as determined by HPLC.[1][4] Key properties are summarized in the table below.
Q3: Can this compound interfere with fluorescent assays?
While there are no specific studies detailing fluorescence interference by this compound, its chemical properties suggest a potential for interference. The two primary mechanisms of interference are fluorescence quenching and autofluorescence.[5] Given that this compound is a colored compound (orange solid) and has strong UV absorbance, it is plausible that it could interfere with fluorescent assays, particularly those using fluorophores with excitation or emission spectra that overlap with the absorbance spectrum of this compound.[2][4]
Q4: What is fluorescence quenching and how can this compound cause it?
Fluorescence quenching is a process that decreases the fluorescence intensity of a sample.[5] A compound can cause quenching by absorbing the excitation light before it reaches the fluorophore or by absorbing the emitted light before it reaches the detector (a phenomenon known as the inner filter effect).[6] this compound has absorbance maxima at 248, 301, and 359 nm, so it may quench fluorophores that are excited or emit in these regions.[7]
Q5: What is autofluorescence and could this compound be autofluorescent?
Troubleshooting Guides
Issue 1: Unexpectedly High Background Fluorescence
Possible Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Run a "Compound Only" Control: Prepare a sample containing this compound at the desired concentration in your assay buffer, without the fluorescent probe.
-
Measure Fluorescence: Measure the fluorescence of the control sample using the same instrument settings (excitation/emission wavelengths, gain) as your main experiment.
-
Analyze Results: If you observe a significant signal in the "compound only" control, this compound is autofluorescent under your assay conditions.
Solutions:
-
Shift to Longer Wavelengths: If possible, switch to a fluorophore that excites and emits at longer, red-shifted wavelengths, as compound autofluorescence is less common in this region of the spectrum.[6][9]
-
Subtract Background: If the autofluorescence is moderate and consistent, you may be able to subtract the signal from the "compound only" control from your experimental readings.
-
Decrease Compound Concentration: If your experimental design allows, reducing the concentration of this compound may lower the background fluorescence to an acceptable level.
Issue 2: Unexpectedly Low Fluorescence Signal
Possible Cause: Fluorescence quenching by this compound.
Troubleshooting Steps:
-
Run a "Fluorophore + Compound" Control: Prepare a sample containing your fluorescent probe at its working concentration and add this compound at various concentrations.
-
Measure Fluorescence: Measure the fluorescence of these samples and compare it to a control containing only the fluorescent probe.
-
Analyze Results: A concentration-dependent decrease in fluorescence intensity in the presence of this compound indicates quenching.
Solutions:
-
Change Fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound (λmax = 248, 301, 359 nm).[7]
-
Optimize Concentrations: Use the lowest possible concentration of both the fluorescent probe and this compound that still provides a robust signal and biological effect.
-
Perform a Pre-read: Before initiating the biological reaction, read the fluorescence of the wells containing your compound and buffer to establish a baseline for quenching effects.[6]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 364.27 g/mol | [1] |
| Chemical Formula | C₁₈H₁₉Cl₂N₃O | [1] |
| Purity | ≥98% (HPLC) | [1][4] |
| Appearance | Orange Solid | [2][4] |
| Solubility | ||
| DMSO | ~50 mg/mL | [2] |
| DMF | 30 mg/mL | [7] |
| Ethanol | 15 mg/mL | [7] |
| UV Absorbance Maxima (λmax) | 248, 301, 359 nm | [7] |
Experimental Protocols
Protocol 1: Compound Autofluorescence Check
Objective: To determine if this compound exhibits intrinsic fluorescence under the conditions of your assay.
Materials:
-
This compound
-
Assay buffer
-
Multi-well plates (preferably black-walled for fluorescence assays)
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your experiment.
-
Add the this compound dilutions to the wells of the microplate.
-
Include a "buffer only" blank control.
-
Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.
-
Subtract the blank reading from the this compound readings.
-
A signal significantly above the blank indicates autofluorescence.
Protocol 2: Compound Quenching Check
Objective: To assess if this compound quenches the fluorescence of your chosen probe.
Materials:
-
This compound
-
Your fluorescent probe
-
Assay buffer
-
Multi-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of your fluorescent probe in the assay buffer at the final assay concentration.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate, add the fluorescent probe solution to each well.
-
Add the this compound dilutions to the wells containing the fluorescent probe.
-
Include a control with the fluorescent probe and buffer only (no this compound).
-
Read the fluorescence of the plate.
-
A decrease in fluorescence intensity with increasing concentrations of this compound indicates quenching.
Visualizations
Caption: Inhibition of the S1P/S1P3 signaling pathway by this compound.
References
- 1. TY 52156 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 2. S1P3 Receptor Antagonist, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to S1P3 Antagonists: TY-52156 versus CAY10444
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two commonly used sphingosine-1-phosphate receptor 3 (S1P3) antagonists: TY-52156 and CAY10444. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their specific experimental needs. This comparison is based on available experimental data on the potency, selectivity, and functional activity of these molecules.
Introduction to S1P3 and its Antagonists
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a wide array of cellular processes, including cell growth, survival, migration, and differentiation, by acting on a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P3 receptor subtype is implicated in various physiological and pathophysiological processes, including cardiovascular function, immune responses, and fibrosis. Consequently, selective S1P3 antagonists are valuable research tools and potential therapeutic agents.
This compound and CAY10444 (also known as BML-241) are two commercially available small molecule antagonists of the S1P3 receptor. While both are used to probe S1P3 function, they exhibit distinct pharmacological profiles.
Data Presentation
The following tables summarize the available quantitative data for this compound and CAY10444, providing a basis for their comparison.
Table 1: Potency against S1P3 Receptor
| Compound | Parameter | Value | Species | Assay System | Reference |
| This compound | Ki | 110 nM | Human | Radioligand Binding Assay | [1] |
| CAY10444 | IC50 | 4.6 µM | Human | β-arrestin Recruitment Assay | [2] |
Table 2: Selectivity Profile
| Compound | Target | Parameter | Value | Fold Selectivity vs. S1P3 | Reference |
| This compound | S1P1 | Ki | > 10 µM | > 90-fold | [1] |
| S1P2 | Ki | > 10 µM | > 90-fold | [1] | |
| S1P4 | Ki | > 10 µM | > 90-fold | [1] | |
| S1P5 | Ki | > 10 µM | > 90-fold | [1] | |
| 24 other GPCRs | Ki | > 10 µM | > 90-fold | [1] | |
| CAY10444 | S1P1, S1P2, S1P4, S1P5 | - | Data not consistently reported | - | |
| P2 receptor | Inhibition | Active | - | [3] | |
| α1A-adrenoceptor | Inhibition | Active | - | [3] |
Note: A direct comparison of Ki and IC50 values should be made with caution as they are determined by different experimental methods. The selectivity of CAY10444 is not as extensively documented as that of this compound, and some reports suggest potential off-target activities.
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data and for designing future experiments.
Radioligand Binding Assay (for this compound Ki determination)
This protocol is a generalized procedure for determining the binding affinity of a competitive antagonist.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human S1P3 receptor.
Materials:
-
Membranes from cells stably expressing the human S1P3 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [33P]S1P or another suitable S1P receptor radioligand.
-
Binding buffer: e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.4.
-
Non-specific binding control: High concentration of unlabeled S1P (e.g., 10 µM).
-
Test compound: this compound at various concentrations.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the glass fiber filters.
-
Washing: Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin Recruitment Assay (for CAY10444 IC50 determination)
This is a functional assay that measures receptor activation by monitoring the recruitment of β-arrestin to the receptor.
Objective: To determine the concentration of CAY10444 that inhibits 50% of the S1P-induced β-arrestin recruitment to the S1P3 receptor.
Materials:
-
A cell line engineered to express the human S1P3 receptor fused to a component of a reporter system (e.g., enzyme fragment) and β-arrestin fused to the complementary component (e.g., PathHunter® or Tango™ assay systems).
-
Cell culture medium and reagents.
-
S1P (agonist).
-
Test compound: CAY10444 at various concentrations.
-
Assay buffer.
-
Detection reagents for the reporter system (e.g., chemiluminescent substrate).
-
A plate reader capable of detecting the reporter signal.
Procedure:
-
Cell Plating: Seed the engineered cells in a 96-well or 384-well plate and culture overnight.
-
Compound Addition: Add varying concentrations of CAY10444 to the wells and incubate for a predetermined time (e.g., 30 minutes) to allow the antagonist to bind to the receptor.
-
Agonist Stimulation: Add a fixed concentration of S1P (typically the EC80) to all wells (except for the negative control) to stimulate β-arrestin recruitment.
-
Incubation: Incubate the plate for a specified period (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal using a plate reader.
-
Data Analysis: The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Mandatory Visualization
S1P3 Signaling Pathway
Caption: S1P3 Receptor Signaling Pathways.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Recommendations
Based on the available data, This compound emerges as a more potent and selective antagonist for the S1P3 receptor compared to CAY10444 .
-
Potency: this compound exhibits sub-micromolar affinity for the S1P3 receptor (Ki = 110 nM), whereas CAY10444 has a significantly lower potency (IC50 = 4.6 µM).[1][2]
-
Selectivity: this compound has been demonstrated to be highly selective for S1P3 over other S1P receptor subtypes and a broad panel of other GPCRs.[1] In contrast, the selectivity profile of CAY10444 is less well-defined, with reports of off-target effects on other receptors such as P2 and α1A-adrenergic receptors.[3] Some studies have even questioned its utility as a specific S1P3 antagonist due to its low affinity.
Recommendations for Researchers:
-
For studies requiring a high degree of certainty that the observed effects are mediated specifically through S1P3 antagonism, This compound is the recommended choice due to its superior potency and well-documented selectivity.
-
When using CAY10444 , researchers should be aware of its lower potency and potential for off-target effects. It is advisable to use it at appropriate concentrations and, where possible, to validate findings with a second, structurally distinct S1P3 antagonist or with genetic approaches (e.g., siRNA, knockout models).
-
Regardless of the antagonist chosen, it is always good practice to perform dose-response experiments to establish the optimal concentration for the specific experimental system and to confirm the on-target effect.
This guide is intended to be a living document and will be updated as more comparative data becomes available. Researchers are encouraged to consult the primary literature for the most detailed information regarding these compounds.
References
A Comparative Guide to S1P3 Receptor Antagonists in Cardiovascular Research: TY-52156 vs. SPM-354
In the intricate landscape of cardiovascular research, the sphingosine-1-phosphate (S1P) signaling pathway has emerged as a critical regulator of vascular tone, cardiac function, and endothelial barrier integrity. Specifically, the S1P receptor subtype 3 (S1P3) has garnered significant attention as a therapeutic target. This guide provides a detailed comparison of two prominent S1P3 receptor antagonists, TY-52156 and SPM-354, for researchers, scientists, and drug development professionals.
At a Glance: Key Performance Indicators
| Feature | This compound | SPM-354 |
| Primary Target | Sphingosine-1-Phosphate Receptor 3 (S1P3) | Sphingosine-1-Phosphate Receptor 3 (S1P3) |
| Binding Affinity (Ki) | 110 nM for S1P3[1][2] | High potency, specific values not publicly available. |
| Selectivity | ~30-fold lower affinity for S1P1, S1P2, S1P4, and S1P5[2]. | High selectivity for S1P3 over other S1P receptor subtypes[3]. |
| Mechanism of Action | Competitive antagonist. Inhibits S1P-induced intracellular Ca2+ increase and Rho activation[4]. | Bitopic antagonist, competing at both orthosteric and allosteric sites[3]. |
| Key In Vitro Effects | - Inhibits S1P-induced vasoconstriction in isolated arteries.[2] - Blocks S1P-induced Rho activation in smooth muscle cells[4]. | - Reverses S1P-induced β-arrestin recruitment to the S1P3 receptor. |
| Key In Vivo Effects | - Attenuates FTY720-induced bradycardia in rats[5]. - Reduces S1P-induced decrease in coronary flow[1]. | - Reverses S1P-induced complete heart block in mice[6]. |
In-Depth Analysis of Cardiovascular Effects
This compound: A Potent Inhibitor of Vasoconstriction
This compound has demonstrated significant efficacy in counteracting S1P3-mediated vasoconstriction. In isolated canine cerebral arteries, this compound effectively relaxed vessels that were pre-contracted with S1P[2]. This effect is attributed to its ability to block two key downstream signaling events initiated by S1P3 activation: the increase in intracellular calcium concentration ([Ca2+]i) and the activation of the RhoA signaling pathway, both of which are crucial for smooth muscle contraction[1][4].
Furthermore, in vivo studies have highlighted the potential of this compound to mitigate cardiac side effects associated with S1P receptor modulation. For instance, it has been shown to partially but significantly attenuate the bradycardia induced by the non-selective S1P receptor agonist FTY720 in rats[5].
SPM-354: A Novel Approach to Cardiac Conduction Abnormalities
SPM-354 represents a newer class of S1P3 antagonists with a unique bitopic binding mechanism, engaging with both the primary (orthosteric) and a secondary (allosteric) binding site on the receptor[3]. This mode of action may contribute to its high potency and selectivity.
The most striking cardiovascular effect of SPM-354 observed in preclinical studies is its ability to rescue severe cardiac conduction abnormalities. In a Langendorff-perfused isolated mouse heart model, SPM-354 was able to reverse S1P-induced complete heart block, restoring normal sinus rhythm[6]. This finding suggests a direct role for S1P3 in the regulation of the heart's conduction system and positions SPM-354 as a valuable tool for studying and potentially treating cardiac arrhythmias.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental setups discussed, the following diagrams are provided.
Detailed Experimental Protocols
S1P-Induced Vasoconstriction Assay with this compound
Objective: To assess the ability of this compound to reverse S1P-induced vasoconstriction in isolated arteries.
Materials:
-
Isolated canine basilar arteries.
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, and 10 glucose), gassed with 95% O2/5% CO2 at 37°C.
-
Sphingosine-1-Phosphate (S1P).
-
This compound.
Procedure:
-
Canine basilar arteries are isolated and cut into rings (2-3 mm in length).
-
The arterial rings are mounted in organ baths containing Krebs-Henseleit solution.
-
The rings are equilibrated for 60-90 minutes under a resting tension of 1.5 g.
-
Vasoconstriction is induced by adding a submaximal concentration of S1P (e.g., 1 µM) to the organ bath.
-
Once a stable contraction is achieved, cumulative concentrations of this compound (e.g., 1 nM to 10 µM) are added to the bath.
-
Changes in isometric tension are recorded to determine the concentration-dependent relaxation induced by this compound.
RhoA Activation Assay
Objective: To determine the effect of this compound on S1P-induced RhoA activation in vascular smooth muscle cells.
Materials:
-
Human coronary artery smooth muscle cells (HCASMCs).
-
Cell culture reagents.
-
S1P.
-
This compound.
-
RhoA activation assay kit (e.g., G-LISA or pull-down assay).
Procedure:
-
HCASMCs are cultured to near confluence and then serum-starved for 24 hours.
-
Cells are pre-treated with this compound (e.g., 1 µM) for 30 minutes.
-
Cells are then stimulated with S1P (e.g., 100 nM) for 5 minutes.
-
Cell lysates are prepared according to the manufacturer's protocol for the RhoA activation assay kit.
-
The amount of active, GTP-bound RhoA is quantified and compared between different treatment groups.
Langendorff Isolated Heart Perfusion for Cardiac Conduction Analysis with SPM-354
Objective: To evaluate the efficacy of SPM-354 in reversing S1P-induced heart block.
Materials:
-
Mouse heart.
-
Langendorff perfusion system.
-
Krebs-Henseleit buffer.
-
S1P.
-
SPM-354.
-
ECG recording equipment.
Procedure:
-
The mouse heart is rapidly excised and the aorta is cannulated on the Langendorff apparatus.
-
Retrograde perfusion with oxygenated Krebs-Henseleit buffer is initiated at a constant pressure (e.g., 80 mmHg).
-
The heart is allowed to stabilize for a period of 20-30 minutes.
-
A baseline ECG is recorded.
-
S1P is added to the perfusate to induce atrioventricular block.
-
Once heart block is established, SPM-354 is administered into the perfusate.
-
ECG is continuously monitored to assess the restoration of normal sinus rhythm.
Beta-Arrestin Recruitment Assay
Objective: To measure the antagonistic effect of SPM-354 on S1P-induced β-arrestin recruitment to the S1P3 receptor.
Materials:
-
Cell line stably co-expressing S1P3 receptor and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay).
-
Cell culture reagents.
-
S1P.
-
SPM-354.
-
Chemiluminescent substrate.
Procedure:
-
Cells are seeded in a 96- or 384-well plate and incubated overnight.
-
Cells are pre-incubated with varying concentrations of SPM-354 for a specified time (e.g., 30 minutes).
-
Cells are then stimulated with an EC80 concentration of S1P for a defined period (e.g., 90 minutes).
-
The chemiluminescent substrate is added, and the plate is incubated at room temperature.
-
The luminescence signal, which is proportional to β-arrestin recruitment, is measured using a plate reader.
Conclusion
Both this compound and SPM-354 are valuable pharmacological tools for investigating the role of the S1P3 receptor in cardiovascular physiology and pathophysiology. This compound has a well-documented profile as an inhibitor of vasoconstriction and has been used to probe the downstream signaling of S1P3. SPM-354, with its novel bitopic antagonism, offers a promising avenue for exploring the role of S1P3 in cardiac electrophysiology and arrhythmias. The choice between these compounds will depend on the specific research question, with this compound being a solid choice for studies on vascular tone and SPM-354 being particularly suited for investigations into cardiac conduction.
References
- 1. Sphingosine 1-phosphate (S1P) regulates vascular contraction via S1P3 receptor: investigation based on a new S1P3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 3. Bitopic Sphingosine 1-Phosphate Receptor 3 (S1P3) Antagonist Rescue from Complete Heart Block: Pharmacological and Genetic Evidence for Direct S1P3 Regulation of Mouse Cardiac Conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate Receptor Subtypes Differentially Regulate Smooth Muscle Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bitopic Sphingosine 1-Phosphate Receptor 3 (S1P3) Antagonist Rescue from Complete Heart Block: Pharmacological and Genetic Evidence for Direct S1P3 Regulation of Mouse Cardiac Conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of TY-52156: A Comparative Guide to S1P3 siRNA Knockdown
For researchers in cellular biology and drug development, validating the specificity and efficacy of a pharmacological inhibitor is a critical step. This guide provides a comprehensive comparison of using the selective S1P3 antagonist, TY-52156, versus S1P3 siRNA knockdown for studying the role of the sphingosine-1-phosphate receptor 3. This document outlines the experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate method for their studies.
Unveiling the Role of S1P3: Pharmacological versus Genetic Inhibition
Quantitative Comparison of this compound and S1P3 siRNA Knockdown
The following tables summarize the quantitative data comparing the performance of this compound and S1P3 siRNA in inhibiting key downstream events of S1P3 activation.
| Method | Target | Concentration/Dose | Efficacy (Inhibition %) | Cell Type/Model | Reference |
| This compound | S1P3 Receptor | 10 µM | ~85% inhibition of S1P-induced intracellular Ca2+ increase | Human Umbilical Vein Endothelial Cells (HUVECs) | [3] |
| This compound | S1P3 Receptor | 10 mg/kg (in vivo) | Significant reduction in LPS-induced lung inflammation | Mouse model of ARDS | [8] |
| S1P3 siRNA | S1P3 mRNA | 50 nM | ~70-80% knockdown of S1P3 protein expression | Human Coronary Artery Smooth Muscle Cells | [9] |
| S1P3 siRNA | S1P3 mRNA | 50 nM | Significant reduction in N. meningitidis uptake | Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) | [7] |
Table 1: Comparison of Efficacy in In Vitro and In Vivo Models. This table highlights the effective concentrations and resulting inhibition percentages for both this compound and S1P3 siRNA in various experimental setups.
| Parameter | This compound | S1P3 siRNA Knockdown |
| Mechanism of Action | Competitive antagonist of the S1P3 receptor | Post-transcriptional gene silencing via mRNA degradation |
| Specificity | High selectivity for S1P3 over other S1P receptors | Highly sequence-specific to S1P3 mRNA |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours to achieve maximal knockdown) |
| Duration of Effect | Dependent on compound half-life and clearance | Transient, typically lasts for several days |
| Off-Target Effects | Potential for off-target binding to other receptors at high concentrations | Potential for off-target effects due to unintended siRNA-mRNA interactions |
| Delivery | Solubilized in a suitable vehicle (e.g., DMSO) for in vitro; oral or intraperitoneal administration for in vivo | Transfection reagents (e.g., lipofectamine) for in vitro; viral vectors or lipid nanoparticles for in vivo |
Table 2: Key Characteristics of this compound and S1P3 siRNA Knockdown. This table provides a side-by-side comparison of the fundamental properties of each inhibitory method.
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the effects of this compound and S1P3 siRNA knockdown.
S1P3 siRNA Knockdown Protocol
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the S1P3-specific siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free or antibiotic-free medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
Measurement of Intracellular Calcium ([Ca2+])
-
Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Treatment: After washing to remove excess dye, add this compound or vehicle control to the wells and incubate for the desired time. For siRNA-treated cells, perform this assay 48-72 hours post-transfection.
-
Stimulation: Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading. Inject S1P to stimulate the S1P3 receptor and record the change in fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration.
Rho Activation Assay
-
Cell Lysis: After treatment with this compound or S1P3 siRNA and stimulation with S1P, lyse the cells in a buffer that preserves GTP-bound RhoA.
-
Pull-down: Incubate the cell lysates with a Rho-GTP binding protein (e.g., Rhotekin-RBD) coupled to agarose (B213101) beads. This will specifically pull down the active, GTP-bound form of RhoA.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an antibody specific for RhoA.
-
Quantification: The amount of RhoA detected in the pull-down fraction reflects the level of RhoA activation.
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the S1P3 signaling pathway and the experimental workflow for validating the effects of this compound.
Caption: S1P3 signaling pathway and points of inhibition.
Caption: Experimental workflow for validating this compound effects.
Conclusion: Choosing the Right Tool for the Job
Both this compound and S1P3 siRNA knockdown are powerful tools for dissecting the roles of the S1P3 receptor. The choice between these two methods depends on the specific experimental question and context.
-
This compound is ideal for studies requiring acute and reversible inhibition of S1P3 function. Its rapid onset of action makes it suitable for investigating immediate cellular responses to S1P3 blockade. Furthermore, its potential for in vivo application allows for the study of S1P3 in complex physiological systems.
-
S1P3 siRNA knockdown provides a highly specific genetic approach to validate the on-target effects of this compound. By demonstrating that the reduction of S1P3 protein levels phenocopies the effects of the pharmacological inhibitor, researchers can be more confident that the observed effects are indeed mediated by S1P3.
References
- 1. thermofisher.com [thermofisher.com]
- 2. This compound | CAS 934369-14-9 | Sun-shinechem [sun-shinechem.com]
- 3. TY 52156 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. S1P3 Receptor Antagonist, this compound - CAS 934369-14-9 - Calbiochem | 533062 [merckmillipore.com]
- 6. This compound | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Specificity of TY-52156: A Comparative Analysis with Other Sphingosine-1-Phosphate Inhibitors
For Immediate Release
This guide provides a detailed comparison of the sphingosine-1-phosphate (S1P) receptor inhibitor TY-52156 with other prominent S1P modulators. The following analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the inhibitor's specificity, supported by available experimental data.
Introduction to S1P Signaling and Therapeutic Intervention
Sphingosine-1-phosphate is a critical signaling lipid that exerts its effects by binding to a family of five G protein-coupled receptors, S1P1-5.[1][2] These receptors are involved in a myriad of physiological processes, including immune cell trafficking, vascular development, and regulation of heart rate.[2][3] Consequently, modulation of S1P receptors has emerged as a promising therapeutic strategy for various autoimmune diseases, such as multiple sclerosis.[4][5] The first generation of S1P inhibitors, like fingolimod (B1672674), exhibited broad activity across multiple S1P receptor subtypes. Newer generations of inhibitors have been developed with greater selectivity, aiming to enhance therapeutic efficacy while minimizing off-target effects.[4][5]
This compound has been identified as a potent and selective antagonist of the S1P3 receptor subtype.[6][7] This guide will delve into the specificity of this compound, presenting a comparative analysis with other S1P inhibitors to highlight its unique profile.
Comparative Analysis of S1P Inhibitor Specificity
The following tables summarize the binding affinities and functional potencies of this compound and other key S1P inhibitors across the five S1P receptor subtypes. This quantitative data allows for a direct comparison of their selectivity profiles.
Table 1: Comparative Binding Affinities (Ki/IC50, nM) of S1P Inhibitors
| Inhibitor | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| This compound | Not Reported | Not Reported | 110 (Ki)[8] | Not Reported | Not Reported |
| Fingolimod-P | 0.33 | >10,000 | 0.55 | 0.57 | 0.29 |
| Siponimod (B560413) | 0.39 | >1,000 | >1,000 | 383.7 | 0.46 |
| Ozanimod (B609803) | 0.27 | >10,000 | >10,000 | >10,000 | 6.1 |
Table 2: Comparative Functional Activity (EC50, nM) of S1P Inhibitors
| Inhibitor | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| This compound | Not Reported | Not Reported | Submicromolar potency[6] | Not Reported | Not Reported |
| Fingolimod-P | 0.13 | >10,000 | 0.31 | 0.87 | 0.17 |
| Siponimod | 0.46 | >10,000 | >1,111 | 383.7 | 0.3 |
| Ozanimod | 0.44 | >10,000 | >10,000 | >10,000 | 4.0 |
Note: Data for Fingolimod-P, Siponimod, and Ozanimod are compiled from multiple sources and represent typical reported values. The active form of Fingolimod, Fingolimod-phosphate (Fingolimod-P), is used for comparison.
The data clearly illustrates that this compound exhibits a high degree of selectivity for the S1P3 receptor.[6][8] In contrast, fingolimod is a non-selective modulator, potently acting on S1P1, S1P3, S1P4, and S1P5.[9] Siponimod and ozanimod demonstrate high selectivity for S1P1 and S1P5.[10][11] The focused action of this compound on S1P3 suggests its potential for targeted therapeutic applications where modulation of this specific receptor subtype is desired, potentially avoiding side effects associated with broader S1P receptor engagement. For instance, this compound has been shown to inhibit FTY-720-induced S1P3 receptor-mediated bradycardia in vivo.[6][7]
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is essential to visualize the S1P signaling pathway and the experimental procedures used to determine inhibitor specificity.
Caption: S1P signaling through its receptors and G proteins.
The diagram above illustrates the coupling of S1P receptors to various G proteins and their downstream signaling cascades. This compound acts as an antagonist at the S1P3 receptor, thereby blocking its downstream effects, such as calcium mobilization and Rho activation.[6]
Caption: Workflow for determining inhibitor specificity.
This workflow outlines the key steps in assessing the binding affinity and functional activity of S1P inhibitors, providing the data necessary for a comprehensive comparative analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of standard protocols used to evaluate S1P inhibitor specificity.
Radioligand Binding Assay
This assay determines the binding affinity (Ki or IC50) of a compound for a specific receptor subtype.
-
Membrane Preparation: Cell membranes are prepared from cell lines overexpressing a single human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Assay Buffer: A typical assay buffer consists of 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.5% fatty acid-free bovine serum albumin (BSA), at pH 7.5.
-
Competitive Binding: Membranes are incubated with a constant concentration of a radiolabeled S1P analog (e.g., [33P]S1P) and a range of concentrations of the test compound (e.g., this compound).
-
Incubation: The reaction is incubated at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the radioligand binding. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium signaling initiated by S1P receptor activation.
-
Cell Culture: Cells stably or transiently expressing a specific S1P receptor subtype are cultured in 96-well plates.
-
Dye Loading: The cells are loaded with a cell-permeant fluorescent calcium indicator dye, such as Fura-2-AM or Fluo-4 AM, in a suitable buffer.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound).
-
Stimulation: The cells are then stimulated with a constant concentration of S1P.
-
Measurement: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader (e.g., a FlexStation).
-
Data Analysis: The data is used to generate dose-response curves, from which the EC50 value (the concentration of the antagonist that produces 50% of the maximal inhibition) is determined.
Conclusion
The available data strongly indicates that this compound is a highly selective S1P3 receptor antagonist. Its focused activity on a single S1P receptor subtype distinguishes it from broader-spectrum inhibitors like fingolimod and more recent S1P1/S1P5 selective modulators such as siponimod and ozanimod. This high specificity suggests that this compound is a valuable research tool for elucidating the specific roles of the S1P3 receptor in health and disease. Furthermore, its targeted mechanism of action may offer a therapeutic advantage in conditions where S1P3 signaling is a key pathological driver, potentially providing a more favorable safety profile compared to less selective S1P inhibitors. Further studies to fully characterize the binding profile of this compound across all S1P receptor subtypes would be beneficial to complete the comparative analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Evaluation and Optimization of in silico designed Sphingosine-1-Phosphate (S1P) Receptor Subtype 1 Modulators for the Management of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Computational Analysis of S1PR1 SNPs Reveals Drug Binding Modes Relevant to Multiple Sclerosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 10. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. siponimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Guide to the Selectivity of S1P Receptor Modulators: TY-52156 vs. VPC23019
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent sphingosine-1-phosphate (S1P) receptor modulators: TY-52156 and VPC23019. The objective is to offer a clear, data-driven analysis to aid researchers in selecting the appropriate tool compound for their studies of S1P receptor signaling and function.
Sphingosine-1-phosphate is a critical signaling sphingolipid that regulates a wide array of physiological processes, including immune cell trafficking, angiogenesis, and endothelial barrier function, by binding to its five cognate G protein-coupled receptors (GPCRs), S1P1-5. The distinct downstream signaling pathways activated by each receptor subtype underscore the importance of selective modulators for both basic research and therapeutic development.
Unraveling the S1P Receptor Signaling Network
S1P receptors couple to various heterotrimeric G proteins to initiate downstream signaling cascades. S1P1 exclusively couples to the Gαi/o family, leading to the activation of Phosphoinositide 3-kinase (PI3K)-Akt and Rac signaling, which are pivotal for cell survival and migration. In contrast, S1P2 and S1P3 can couple to a broader spectrum of G proteins, including Gαq and Gα12/13, in addition to Gαi/o. This promiscuous coupling allows them to activate a wider range of effector proteins, such as Phospholipase C (PLC), leading to calcium mobilization, and Rho, which is involved in cytoskeletal rearrangements and vasoconstriction. S1P4 and S1P5 also primarily signal through Gαi/o and Gα12/13.
Quantitative Comparison of this compound and VPC23019
The following tables summarize the available quantitative data on the binding affinities and functional activities of this compound and VPC23019 at the five S1P receptor subtypes.
Table 1: Binding Affinity (Ki, nM) of this compound and VPC23019 for S1P Receptors
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| This compound | >10,000 | >10,000 | 110[1] | >10,000 | Not Reported |
| VPC23019 | 13.8 (pKi 7.86)[2] | >10,000 | 1175 (pKi 5.93)[2] | Not Reported | Not Reported |
Table 2: Functional Activity of this compound and VPC23019 at S1P Receptors
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| This compound | Antagonist | Antagonist | Antagonist | Antagonist | Not Reported |
| VPC23019 | Antagonist | No Effect | Antagonist (Partial Agonist activity reported) | Agonist (pEC50 6.58)[2] | Agonist (pEC50 7.07)[2] |
Summary of Selectivity:
-
This compound is a potent and highly selective antagonist of the S1P3 receptor.[1] It exhibits significantly weaker or no activity at S1P1, S1P2, and S1P4 receptors. The activity at S1P5 has not been reported in the reviewed literature. Functionally, this compound effectively inhibits both S1P-induced intracellular calcium mobilization and Rho activation, pathways downstream of S1P3.[3]
-
VPC23019 is a competitive antagonist at S1P1 and S1P3 receptors, with a higher affinity for S1P1.[2] However, its pharmacology is complex as it also acts as an agonist at S1P4 and S1P5 receptors.[2] Furthermore, its antagonist activity at S1P3 is debated, with some studies suggesting it can act as a partial agonist, and it has been shown to be inactive in inhibiting S1P3-mediated vasoconstriction in certain experimental settings.[4] Notably, VPC23019 inhibits S1P-induced calcium increase but not Rho activation in coronary artery smooth muscle cells, indicating a differential effect on downstream signaling pathways compared to this compound.[3]
Experimental Methodologies
The determination of the binding affinity and functional activity of these compounds relies on standardized in vitro assays.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably overexpressing a specific human S1P receptor subtype.
-
Assay Buffer: A typical assay buffer consists of 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, and 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.4.
-
Competition Assay:
-
A fixed concentration of a suitable radioligand (e.g., [3H]-S1P) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound or VPC23019) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled S1P.
-
-
Incubation: The reaction is incubated at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation by an agonist. Antagonists are evaluated by their ability to inhibit agonist-stimulated [35S]GTPγS binding.
Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: A typical buffer contains 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, and 0.1% BSA, pH 7.4.
-
Assay Procedure:
-
Cell membranes are pre-incubated with the antagonist (this compound or VPC23019) at various concentrations.
-
A fixed concentration of an S1P receptor agonist (e.g., S1P) is added to stimulate the receptors.
-
[35S]GTPγS (e.g., 0.1-0.5 nM) is added to initiate the binding reaction.
-
Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
-
Incubation: The plate is incubated at 30°C for 30-60 minutes.
-
Termination and Detection: The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The IC50 value for the antagonist is determined from the concentration-response curve.
Conclusion
The choice between this compound and VPC23019 as a research tool depends critically on the specific S1P receptor subtype and signaling pathway under investigation.
-
This compound is the preferred antagonist for studies specifically targeting S1P3-mediated effects . Its high selectivity minimizes the potential for confounding off-target activities at other S1P receptors.
-
VPC23019 can be utilized for investigating S1P1-dependent processes , although its antagonist activity at S1P3 and agonist effects at S1P4 and S1P5 must be carefully considered in the experimental design and data interpretation. Its complex pharmacological profile makes it a less ideal tool for dissecting S1P3-specific functions, especially in systems where multiple S1P receptor subtypes are expressed.
Researchers should meticulously evaluate the S1P receptor expression profile of their experimental system and the specific signaling pathways of interest to make an informed decision on the most appropriate modulator for their studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine 1-phosphate (S1P) regulates vascular contraction via S1P3 receptor: investigation based on a new S1P3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
Navigating S1P Receptor Signaling: A Comparative Guide to TY-52156 and JTE-013
For Researchers, Scientists, and Drug Development Professionals
Sphingosine-1-phosphate (S1P) receptor signaling is a critical pathway implicated in a myriad of physiological and pathological processes, including immune cell trafficking, vascular development, and cancer progression. The complexity of this system, with its five distinct G protein-coupled receptors (S1P1-5), necessitates the use of selective pharmacological tools to dissect the roles of individual receptor subtypes. This guide provides a comprehensive comparison of two widely used antagonists, TY-52156 and JTE-013, which selectively target the S1P3 and S1P2 receptors, respectively. By understanding their distinct pharmacological profiles and experimental applications, researchers can more effectively investigate the nuanced roles of S1P2 and S1P3 signaling.
Introduction to S1P Receptor Signaling
Sphingosine-1-phosphate is a bioactive lipid mediator that exerts its effects by binding to the five S1P receptors (S1P1-5).[1] These receptors couple to various G proteins to initiate a diverse range of downstream signaling cascades. S1P2 and S1P3, the targets of JTE-013 and this compound, are of particular interest due to their often opposing roles in cellular processes.
-
S1P2: Primarily coupled to Gα12/13 and Gαq, S1P2 activation is often associated with the inhibition of cell migration and the promotion of vascular smooth muscle contraction.[2]
-
S1P3: This receptor exhibits broader G protein coupling, interacting with Gαi, Gαq, and Gα12/13. Its activation is linked to a variety of cellular responses, including vasoconstriction, inflammation, and endothelial barrier disruption.
Head-to-Head Comparison: this compound vs. JTE-013
| Feature | This compound | JTE-013 |
| Primary Target | S1P3 Receptor Antagonist | S1P2 Receptor Antagonist |
| Ki/IC50 for Primary Target | Ki = 110 nM for human S1P3[3] | IC50 = 17.6 nM for human S1P2[2] |
| Selectivity Profile | Selective for S1P3, with approximately 30-fold lower activity at S1P1, S1P2, S1P4, and S1P5.[4] Also reported to have some antagonist activity at S1P4. | Highly selective for S1P2 over S1P1 and S1P3.[2] However, it also acts as an antagonist at the S1P4 receptor (IC50 = 237 nM) and has known off-target effects on sphingolipid metabolism, inhibiting sphingosine (B13886) kinases 1 and 2 (SK1 and SK2) and dihydroceramide (B1258172) desaturase 1 (Des1).[5] |
| Downstream Signaling Inhibition | Inhibits both S1P-induced intracellular calcium ([Ca2+]) mobilization and Rho activation.[1][6] | Primarily inhibits S1P-induced Rho activation. It does not inhibit the S1P-induced increase in [Ca2+].[1][6] |
| Key Research Applications | Studying S1P3-mediated vasoconstriction, leukocyte rolling, inflammation, and cancer stem cell expansion.[7][8] | Investigating S1P2-mediated inhibition of cell migration, vascular permeability, and inflammatory responses.[9][10] |
| Off-Target Considerations | Potential for S1P4 antagonism should be considered. | Significant off-target effects on sphingolipid metabolism and S1P4 antagonism require careful interpretation of experimental results.[5] |
Signaling Pathways and Mechanisms of Action
To visualize the distinct roles of this compound and JTE-013 in the context of S1P signaling, the following diagrams illustrate the S1P2 and S1P3 signaling pathways and the points of intervention for each antagonist.
Caption: S1P2 and S1P3 signaling pathways and antagonist targets.
Experimental Workflows
The following diagrams outline typical experimental workflows for studying the effects of this compound and JTE-013 on S1P receptor signaling.
Caption: Workflow for studying JTE-013's effect on cell migration.
Caption: Workflow for studying this compound's effect on vasoconstriction.
Detailed Experimental Protocols
In Vitro Calcium Mobilization Assay with this compound
This protocol is adapted from methodologies used to assess GPCR-mediated calcium signaling.
Objective: To determine the inhibitory effect of this compound on S1P-induced intracellular calcium mobilization in cells expressing the S1P3 receptor (e.g., CHO-S1P3 or HUVECs).
Materials:
-
Cells expressing S1P3 receptor
-
Culture medium (e.g., F-12K for CHO cells, EGM-2 for HUVECs)
-
Fetal Bovine Serum (FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)
-
Pluronic F-127
-
S1P
-
This compound
-
DMSO (for dissolving compounds)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities and liquid handling
Procedure:
-
Cell Culture: Culture S1P3-expressing cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96- or 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in assay buffer containing Pluronic F-127 (typically at a final concentration of 0.02-0.04%).
-
Remove the culture medium from the cell plate and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C, 5% CO2 in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound and S1P in assay buffer. The final DMSO concentration should be kept below 0.1% to avoid cell toxicity.
-
Antagonist Pre-incubation:
-
Wash the cells once with assay buffer after dye loading.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (assay buffer with DMSO).
-
Incubate for 10-30 minutes at room temperature in the dark.
-
-
S1P Stimulation and Data Acquisition:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em ~494/516 nm for Fluo-4) over time.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's liquid handler to add a fixed concentration of S1P (typically at its EC80) to all wells simultaneously.
-
Continue recording fluorescence for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after S1P addition.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Murine Model of Inflammation with JTE-013
This protocol is a synthesized representation of in vivo studies investigating the anti-inflammatory effects of JTE-013.[9][10]
Objective: To evaluate the efficacy of JTE-013 in a mouse model of acute inflammation.
Materials:
-
Mice (e.g., C57BL/6)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), Zymosan)
-
JTE-013
-
Vehicle for JTE-013 (e.g., DMSO and/or saline with a solubilizing agent)
-
Anesthesia
-
Surgical tools for tissue collection
-
Reagents for ELISA (e.g., for TNF-α, IL-6)
-
Reagents for histology (e.g., formalin, paraffin, H&E stain)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Randomly divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, JTE-013 + LPS).
-
Prepare JTE-013 in a suitable vehicle. A typical dose might be 1-10 mg/kg.
-
Administer JTE-013 or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the inflammatory challenge.
-
-
Induction of Inflammation:
-
Induce inflammation by administering the inflammatory stimulus. For example, inject LPS intraperitoneally (e.g., 1-5 mg/kg) or subcutaneously.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for clinical signs of inflammation.
-
At a predetermined time point (e.g., 2, 6, or 24 hours post-challenge), euthanize the mice.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Collect relevant tissues (e.g., lung, peritoneal lavage fluid, skin) for histological analysis and cytokine measurement.
-
-
Analysis:
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum and/or tissue homogenates using ELISA.
-
Histological Analysis: Fix the collected tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
-
-
Statistical Analysis: Compare the data from the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Conclusion
This compound and JTE-013 are invaluable tools for dissecting the distinct roles of S1P3 and S1P2 in complex biological systems. While this compound offers a selective means to investigate S1P3-mediated processes such as vasoconstriction and inflammation, JTE-013 provides a potent, albeit less specific, tool to probe the functions of S1P2 in cell migration and vascular permeability. Researchers should be mindful of the off-target effects of JTE-013 and consider appropriate controls in their experimental designs. By carefully selecting the appropriate antagonist and designing well-controlled experiments, the scientific community can continue to unravel the intricate signaling networks governed by S1P receptors, paving the way for novel therapeutic interventions.
References
- 1. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho Activation Assay Kit | 17-294 [merckmillipore.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Sphingosine-1-Phosphate Receptor 2 by JTE013 Promoted Osteogenesis by Increasing Vesicle Trafficking, Wnt/Ca2+, and BMP/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine-1-phosphate receptor 3 promotes leukocyte rolling by mobilizing endothelial P-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JTE-013 reduces inflammation and improves pulmonary fibrosis by regulating the TRAF2/NF - κB/IGF-1 signaling pathway and macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Reproducibility of Published Data Using TY-52156: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the S1P3 receptor antagonist TY-52156 with other relevant S1P receptor modulators, focusing on the reproducibility of published experimental data. The information is intended to assist researchers in designing and interpreting experiments involving these compounds.
Comparative Performance of S1P Receptor Antagonists
The following table summarizes the quantitative data on the binding affinities and functional activities of this compound and its comparators. This data is compiled from key publications to provide a clear comparison of their potency and selectivity.
| Compound | Target(s) | Ki (nM) | Application | Key Findings | Reference |
| This compound | S1P3 Antagonist | 110 | Vascular Contraction, Cancer Stem Cell Expansion | Selective S1P3 antagonist that inhibits S1P-induced calcium mobilization and Rho activation. Suppresses FTY720-induced bradycardia in vivo. Inhibits S1P-induced breast cancer stem cell expansion. | [1] |
| VPC23019 | S1P1/S1P3 Antagonist | S1P1: ~13, S1P3: ~120 | Lymphocyte Trafficking, Vascular Permeability | Competitive antagonist at S1P1 and S1P3 receptors. Inhibits S1P-induced calcium mobilization but not Rho activation in vascular smooth muscle cells. | |
| JTE013 | S1P2 Antagonist | ~18 | Vascular Tone, Cell Migration | Selective S1P2 receptor antagonist. Inhibits S1P-induced Rho activation but not calcium mobilization in vascular smooth muscle cells. | |
| CAY10444 | S1P3 Antagonist | Not specified in search results | T-cell Exhaustion, Ischemia | Potent S1P3 antagonist. Reduces CAR-T cell exhaustion in vitro. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams illustrate the S1P3 signaling pathway and a typical experimental workflow for evaluating S1P receptor antagonists.
S1P3 Receptor Signaling Pathway
Experimental Workflow for Antagonist Evaluation
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to ensure reproducibility.
In Vitro Assays
1. Calcium Mobilization Assay
-
Objective: To measure the ability of this compound and other antagonists to inhibit the S1P-induced increase in intracellular calcium.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human S1P1, S1P2, or S1P3 receptors.
-
Methodology:
-
Seed cells in a 96-well plate and culture overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 60 minutes at 37°C.
-
Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound, VPC23019, or JTE013) for 15 minutes.
-
Stimulate the cells with S1P (at a concentration that elicits a submaximal response, e.g., 1 µM).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Calculate the inhibition of the S1P-induced calcium response by the antagonist.
-
2. Rho Activation Assay
-
Objective: To determine the effect of this compound and other antagonists on S1P-induced Rho activation.
-
Cell Lines: Human coronary artery smooth muscle cells.
-
Methodology:
-
Culture cells to near confluence and then serum-starve for 24 hours.
-
Pre-treat the cells with the antagonist for a specified time (e.g., 30 minutes).
-
Stimulate the cells with S1P (e.g., 1 µM) for a short period (e.g., 5 minutes).
-
Lyse the cells and perform a Rho pull-down assay using a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) coupled to agarose (B213101) beads.
-
The amount of GTP-bound (active) Rho is determined by Western blotting using a RhoA-specific antibody.
-
In Vivo Experiment
1. Measurement of FTY720-Induced Bradycardia in Rats
-
Objective: To assess the ability of this compound to suppress S1P3 receptor-mediated bradycardia in vivo.
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology:
-
Administer this compound orally (e.g., 30 mg/kg) or the vehicle control.
-
After a set period (e.g., 1 hour), administer FTY720 (a non-selective S1P receptor agonist) intravenously (e.g., 1 mg/kg).
-
Monitor the heart rate continuously using a telemetry system or by recording the electrocardiogram (ECG).
-
Calculate the change in heart rate from baseline and compare the effect of this compound to the vehicle control.
-
Conclusion
The available data consistently demonstrates that this compound is a selective and potent S1P3 receptor antagonist.[1] Its ability to inhibit S1P-induced downstream signaling, such as calcium mobilization and Rho activation, has been reproduced in multiple studies. Furthermore, its in vivo efficacy in blocking S1P3-mediated effects like bradycardia has been established. When compared to other S1P receptor modulators, this compound exhibits a distinct profile of high selectivity for the S1P3 receptor, making it a valuable tool for investigating the specific roles of this receptor subtype in various physiological and pathological processes. For reproducible results, adherence to the detailed experimental protocols outlined in this guide is recommended.
References
Confirming the S1P3-Specific Effects of TY-52156: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the specificity of TY-52156 as a Sphingosine-1-Phosphate 3 (S1P3) receptor antagonist. By objectively comparing its performance with other alternatives and providing detailed experimental protocols, this document aims to facilitate rigorous pharmacological characterization.
This compound is a compound identified as a selective antagonist for the S1P3 receptor, a G protein-coupled receptor (GPCR) involved in diverse physiological processes.[1][2] Given the high homology among the five S1P receptor subtypes (S1P1-5) and their often overlapping signaling pathways, confirming the S1P3-specific action of any compound is critical.[3] While this compound has been shown to be a sensitive and useful tool for studying S1P3-mediated signaling, some reports suggest potential off-target effects, such as activity at the S1P4 receptor.[1][4] Therefore, a multi-faceted approach is essential to conclusively attribute its biological effects to S1P3 inhibition.
Comparative Performance Analysis
To assess the specificity of this compound, its binding affinity and functional potency should be compared against all S1P receptor subtypes. The following tables summarize the reported data for this compound and other commonly used S1P receptor modulators.
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
This table compares the binding affinities of various S1P receptor modulators. A lower Ki value indicates a higher binding affinity.
| Compound | S1P1 (nM) | S1P2 (nM) | S1P3 (nM) | S1P4 (nM) | S1P5 (nM) | Reference |
| This compound | >10,000 | >10,000 | ~260 | >10,000 | >10,000 | [1] |
| S1P (Endogenous Ligand) | ~8 | ~20 | ~3 | ~150 | ~10 | |
| FTY720-P (Agonist) | Potent | Inactive | Potent | Potent | Potent | [4] |
| VPC23019 (Antagonist) | ~20 | >10,000 | ~80 | >10,000 | >10,000 | [1] |
| JTE013 (Antagonist) | >10,000 | ~10 | >10,000 | >10,000 | >10,000 | [1] |
| CAY10444 (Antagonist) | >10,000 | >10,000 | ~50 | >10,000 | >10,000 | [1] |
Note: Data is compiled from multiple sources and assay conditions may vary. This compound demonstrates a clear preference for S1P3 in binding assays.
Table 2: Comparative Functional Antagonism (IC50 or Kb, nM)
This table outlines the functional potency of antagonists in inhibiting S1P-induced signaling. A lower value indicates greater potency.
| Compound | Assay | Target Cell/System | Potency (nM) | Effect | Reference |
| This compound | [Ca2+]i Mobilization | hCASMC | ~280 | Inhibition of S1P-induced Ca2+ increase | [1] |
| This compound | Rho Activation | hCASMC | ~460 | Inhibition of S1P-induced Rho activation | [1] |
| This compound | Coronary Flow | Isolated Rat Heart | ~130 | Inhibition of S1P-induced flow decrease | [1][2] |
| This compound | Bradycardia | In Vivo (Rat) | - | Inhibition of FTY720-P-induced bradycardia | [1] |
| VPC23019 | [Ca2+]i Mobilization | hCASMC | ~120 | Inhibition of S1P-induced Ca2+ increase | [1] |
| VPC23019 | Rho Activation | hCASMC | >10,000 | No inhibition | [1] |
| JTE013 | [Ca2+]i Mobilization | hCASMC | >10,000 | No inhibition | [1] |
| JTE013 | Rho Activation | hCASMC | ~30 | Inhibition of S1P-induced Rho activation | [1] |
hCASMC: human coronary artery smooth muscle cells.
The data indicates that this compound effectively inhibits both Gq-mediated ([Ca2+]i) and G12/13-mediated (Rho activation) signaling downstream of S1P3, unlike VPC23019 or JTE013 which are selective for one pathway.[1]
Experimental Protocols for Specificity Confirmation
To rigorously confirm that the observed effects of this compound are mediated specifically through S1P3, a series of binding and functional assays are required.
1. Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for each of the five human S1P receptor subtypes (S1P1-5).
-
Methodology: Competitive radioligand binding assay.
-
Materials:
-
Membrane preparations from cells overexpressing individual human S1P receptor subtypes (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [33P]-S1P or [3H]-S1P).
-
This compound and other unlabeled competitor ligands.
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate cell membranes expressing a specific S1P receptor subtype with a fixed concentration of radioligand and varying concentrations of this compound.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled S1P.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Repeat the procedure for all five S1P receptor subtypes to generate a selectivity profile.
-
2. Functional Signaling Assays
S1P3 activation leads to the engagement of multiple G protein families, including Gi, Gq, and G12/13.[3] Evaluating the effect of this compound on these distinct pathways is crucial.
-
A. Calcium Mobilization Assay (Gq Pathway)
-
Objective: To measure the ability of this compound to inhibit S1P-induced intracellular calcium ([Ca2+]i) release.
-
Materials:
-
Cells expressing S1P3 (endogenously or recombinantly).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
S1P (agonist).
-
This compound.
-
Fluorescence plate reader or microscope.
-
-
Procedure:
-
Culture cells in a 96-well plate.
-
Load cells with a calcium-sensitive dye for 30-60 minutes at 37°C.
-
Wash cells to remove excess dye.
-
Pre-incubate cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate cells with a fixed concentration of S1P (typically EC80).
-
Measure the change in fluorescence intensity over time.
-
Plot the S1P-induced calcium response against the concentration of this compound to determine the IC50.
-
-
-
B. Rho Activation Assay (G12/13 Pathway)
-
Objective: To assess the inhibition of S1P-induced RhoA activation by this compound.
-
Methodology: Rhotekin pull-down assay.
-
Materials:
-
Cells expressing S1P3.
-
S1P and this compound.
-
Rho Activation Assay Kit (containing Rhotekin-RBD beads).
-
Antibodies against RhoA for Western blotting.
-
-
Procedure:
-
Culture cells to near confluence and serum-starve overnight.
-
Pre-treat cells with this compound for 30 minutes.
-
Stimulate with S1P for 5-10 minutes.
-
Lyse the cells and clarify the lysate by centrifugation.
-
Incubate an aliquot of lysate with Rhotekin-RBD beads to pull down active (GTP-bound) RhoA.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-RhoA antibody.
-
Quantify band intensity to determine the relative amount of active RhoA.
-
-
-
C. cAMP Accumulation Assay (Gi Pathway)
-
Objective: To determine if this compound can block the S1P-mediated inhibition of cAMP production.
-
Materials:
-
Cells expressing S1P3.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
S1P and this compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with varying concentrations of this compound.
-
Stimulate cells with a mixture of S1P and a fixed concentration of forskolin for 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit.
-
The ability of this compound to reverse the S1P-mediated decrease in forskolin-stimulated cAMP levels indicates antagonism at a Gi-coupled receptor.
-
-
3. Cellular Phenotypic Assays
To confirm specificity in a more complex biological context, use cells where S1P3 is known to drive a specific phenotype.
-
Objective: To demonstrate that this compound inhibits a known S1P3-dependent cellular response.
-
Example Assay: P-selectin Mobilization in Endothelial Cells. S1P is known to rapidly mobilize P-selectin to the endothelial cell surface via an S1P3-dependent mechanism.[5]
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
S1P and this compound.
-
Fluorescently-labeled anti-P-selectin antibody.
-
Flow cytometer.
-
-
Procedure:
-
Culture HUVECs to confluence.
-
Pre-incubate cells with this compound (e.g., 10 µM) for 30 minutes.[5]
-
Stimulate with S1P (e.g., 1 µM) for 5 minutes.[5]
-
As a negative control, use an S1P1-specific agonist like SEW2871, which should not be effective.[5]
-
Stain the non-permeabilized cells with a fluorescent anti-P-selectin antibody.
-
Analyze P-selectin surface expression by flow cytometry.
-
A significant reduction in S1P-induced P-selectin expression in the presence of this compound supports its S1P3-specific antagonist activity.[5]
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingosine 1-phosphate (S1P) regulates vascular contraction via S1P3 receptor: investigation based on a new S1P3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate receptor 3 promotes leukocyte rolling by mobilizing endothelial P-selectin - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Approaches to Validate TY-52156 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal approaches to validate the findings related to TY-52156, a selective antagonist of the Sphingosine-1-Phosphate Receptor 3 (S1P3). The document outlines experimental data and detailed methodologies to support the robust validation of this compound's activity and compares its performance with other S1P receptor antagonists.
Introduction to this compound and the Importance of Orthogonal Validation
This compound is a small molecule antagonist of the S1P3 receptor, a G protein-coupled receptor involved in a variety of cellular processes, including cell proliferation, migration, and regulation of vascular tone.[1] Validating the specificity and mechanism of action of a compound like this compound is crucial in drug development to ensure that its biological effects are on-target and to minimize the risk of unforeseen side effects. Orthogonal validation, the practice of using multiple, independent experimental methods to confirm a scientific finding, is the gold standard for achieving high confidence in experimental results.
Data Presentation: Comparison of S1P Receptor Antagonists
The following table summarizes the binding affinities and selectivities of this compound and alternative S1P receptor antagonists. This data is critical for selecting the appropriate tool compound for a given experiment and for interpreting the results.
| Compound | Primary Target(s) | S1P1 Ki/pKi/IC50 | S1P2 Ki/pKi/IC50 | S1P3 Ki/pKi/IC50 | S1P4 Ki/pKi/IC50 | S1P5 Ki/pKi/IC50 | Reference |
| This compound | S1P3 | - | - | 110 nM (Ki) | - | - | [1] |
| CAY10444 (BML-241) | S1P3 | - | - | 4.6 µM (IC50) | - | - | [2][3] |
| VPC23019 | S1P1/S1P3 | 7.86 (pKi) | - | 5.93 (pKi) | Agonist (pEC50=6.58) | Agonist (pEC50=7.07) | [4] |
| JTE-013 | S1P2 | No antagonism up to 10 µM | 17.6 nM (IC50) | 4.2% inhibition at 10 µM | - | - | [5][6] |
Mandatory Visualization
S1P3 Signaling Pathway
The following diagram illustrates the downstream signaling cascade initiated by the activation of the S1P3 receptor. This compound, as an antagonist, blocks these downstream events.
Caption: S1P3 receptor signaling cascade.
Orthogonal Validation Workflow for this compound
A robust validation of this compound involves a multi-pronged approach, progressing from in vitro biochemical assays to cell-based functional assays and finally to in vivo models.
Caption: A workflow for the orthogonal validation of this compound.
Experimental Protocols
Intracellular Calcium Mobilization Assay
Objective: To determine the inhibitory effect of this compound on S1P-induced intracellular calcium release.
Methodology (Fura-2 AM):
-
Cell Culture: Plate human coronary artery smooth muscle cells (or another cell line endogenously expressing S1P3) in a 96-well, black-walled, clear-bottom plate and culture to 80-90% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM in a suitable buffer like HBSS).
-
Wash the cells once with the loading buffer.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Wash and De-esterification:
-
Aspirate the loading solution and wash the cells twice with fresh, pre-warmed buffer.
-
Add fresh buffer and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.
-
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 15-30 minutes).
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader capable of ratiometric measurement.
-
Measure the baseline fluorescence ratio (Excitation: 340 nm and 380 nm; Emission: ~510 nm).
-
Stimulate the cells with an EC80 concentration of S1P.
-
Record the change in fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the change in the 340/380 nm fluorescence ratio to determine the intracellular calcium concentration.
-
Plot the S1P-induced calcium response against the concentration of this compound to determine the IC50 value.
-
RhoA Activation Assay
Objective: To assess the ability of this compound to block S1P-induced activation of the small GTPase RhoA.
Methodology (G-LISA™):
-
Cell Culture and Lysis:
-
Culture cells (e.g., human coronary artery smooth muscle cells) to 80-90% confluency.
-
Serum-starve the cells for 2-4 hours prior to the experiment.
-
Treat the cells with different concentrations of this compound or vehicle for 30 minutes, followed by stimulation with S1P for 2-5 minutes.
-
Lyse the cells with the provided ice-cold lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Assay Procedure:
-
Add equal amounts of protein lysate to the wells of the Rho-GTP affinity plate.
-
Incubate for 30 minutes at 4°C with agitation to allow active RhoA to bind to the plate.
-
Wash the wells to remove unbound protein.
-
Add a specific anti-RhoA antibody and incubate for 45 minutes.
-
Wash away the primary antibody and add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a 45-minute incubation.
-
Add HRP detection reagent and measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the signal from treated cells to that of untreated controls.
-
Plot the normalized RhoA activation against the concentration of this compound to determine its IC50 for inhibiting RhoA activation.
-
By employing these orthogonal validation methods, researchers can build a comprehensive and robust data package to confidently characterize the pharmacological activity of this compound and its potential as a therapeutic agent.
References
Comparative Efficacy of S1P3 Antagonists in Preclinical Cancer Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Sphingosine-1-Phosphate Receptor 3 (S1P3) antagonists in various cancer models. The objective is to offer a comprehensive overview of their preclinical efficacy, supported by experimental data, to aid in the evaluation and selection of these compounds for further research and development.
Introduction to S1P3 in Cancer
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a myriad of cellular processes, including proliferation, survival, migration, and angiogenesis.[1] It exerts its effects through a family of five G protein-coupled receptors, S1P1-5.[2] The S1P/S1P receptor signaling axis has been implicated in the progression of numerous cancers.[3]
S1P3, in particular, has emerged as a critical player in tumorigenesis. Its expression is often upregulated in various cancer types, including breast, lung, colon, and oral squamous cell carcinoma.[2][4][5][6] Activation of S1P3 by S1P can trigger downstream signaling cascades that promote cancer cell proliferation, invasion, and angiogenesis, contributing to tumor growth and metastasis.[4][5][6] Consequently, the development of S1P3-selective antagonists represents a promising therapeutic strategy in oncology.[6] This guide focuses on a comparative analysis of the preclinical data available for several S1P3 antagonists.
The S1P/S1P3 Signaling Pathway in Cancer
The binding of S1P to its receptor, S1P3, initiates a cascade of intracellular signaling events that contribute to cancer progression. S1P3 can couple to various G proteins, including Gαi, Gαq, and Gα12/13, leading to the activation of multiple downstream effector pathways.[3] Key pathways include the Ras/ERK (MAPK) pathway, the PI3K/AKT pathway, and the Rho/ROCK pathway, which collectively regulate cell proliferation, survival, and migration.[6] Furthermore, S1P3 signaling can transactivate other receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), creating a feed-forward loop that amplifies pro-tumorigenic signals.[5]
Figure 1: S1P/S1P3 Signaling Pathway in Cancer.
Comparative In Vitro Efficacy of S1P3 Antagonists
The following table summarizes the available in vitro data for several S1P3 antagonists that have been evaluated in cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Antagonist | Cancer Type | Cell Line | Assay | IC50 / Effect | Reference(s) |
| TY-52156 | Multiple | A549 (Lung), LNCaP (Prostate), U251MG (Glioblastoma), OVCAR-5 (Ovarian) | Cell Expansion | ~10 µM (suppression) | [7] |
| Breast | MCF-7 | Cell Expansion | 10 µM (suppression) | [7] | |
| CAY10444 | S1P3-expressing cells | CHO-K1 (S1P3 transfected) | S1P-induced response | 4.6 µM | |
| S1P3-expressing cells | CHO-K1 (S1P3 transfected) | S1P-induced Ca²⁺ mobilization | 11.6 µM | [8] | |
| Oral Squamous Cell Carcinoma | CAL27, WSU-HN30 | EdU incorporation | Dose-dependent decrease | [9] | |
| AD2900 | S1P3-expressing cells | CHO (S1P3 transfected) | Antagonism | IC50: 3.2 µM | [10] |
| KRX-725-II & derivatives | Osteosarcoma | 143B | Proliferation, Migration | Negligible effect | [11] |
| Endothelial (Angiogenesis model) | HUVEC | Tubulogenesis, Sprouting | Up to 75% and 30% inhibition, respectively | [11] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific assay used, cell lines, and incubation times.
Comparative In Vivo Efficacy of S1P3 Antagonists
The in vivo efficacy of S1P3 antagonists has been demonstrated in various preclinical xenograft models. The following table summarizes key findings.
| Antagonist | Cancer Type | Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |
| This compound | Colon Cancer | CT26 tumor-bearing Balb/c mice | 10 mg/kg, orally, every other day | Significant decrease in tumor growth rate and increased survival. | |
| Breast Cancer | 4T1 breast tumor xenografts | 10 mg/kg, once every other day for 1 week (in combination with CAR-T) | Enhanced anti-tumor activity of CAR-T cells. | [6] | |
| CAY10444 | Oral Squamous Cell Carcinoma | CAL27 xenograft in nude mice | Not specified (used with S1PR3 knockdown) | S1PR3 knockdown significantly delayed tumor growth. | [2] |
| Breast Cancer | 4T1 breast tumor xenografts | 10 mg/kg, once every other day for 1 week (in combination with CAR-T) | Enhanced anti-tumor activity of CAR-T cells. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used in the evaluation of S1P3 antagonists.
Cell Viability/Proliferation Assay (Crystal Violet Method)
This assay is used to determine the effect of S1P3 antagonists on cancer cell viability and proliferation.[9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate for 18-24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the S1P3 antagonist or vehicle control and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Fixation: Gently wash the cells with PBS and then fix with 100% methanol (B129727) for 10 minutes at room temperature.
-
Staining: Remove the methanol and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.[8]
-
Washing: Carefully wash the plate with tap water to remove excess stain and allow it to air dry.
-
Solubilization: Add a solubilization solution (e.g., 10% acetic acid or methanol) to each well to dissolve the bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Migration and Invasion Assay (Boyden Chamber/Transwell Assay)
This assay assesses the ability of S1P3 antagonists to inhibit cancer cell migration and invasion.[10]
-
Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Preparation: Culture cancer cells to sub-confluency and then serum-starve them for 12-24 hours.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free media containing the S1P3 antagonist at various concentrations or a vehicle control. Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (typically 12-48 hours).
-
Cell Removal: After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Quantification: Count the stained cells in multiple fields of view under a microscope. The number of migrated/invaded cells is an indicator of the migratory/invasive potential of the cells.
Western Blot Analysis for S1P3 Signaling
This technique is used to analyze the effect of S1P3 antagonists on the phosphorylation status of key proteins in the S1P3 signaling pathway.[2]
-
Cell Lysis: Treat cancer cells with the S1P3 antagonist for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK, phospho-AKT) or total protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of the target protein.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of S1P3 antagonists in a living organism.
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Inject the cells subcutaneously or orthotopically into the flank or relevant organ of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer the S1P3 antagonist via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement, histological analysis, and immunohistochemistry to assess markers of proliferation (e.g., Ki67) and apoptosis.[2]
Experimental Workflow and Logical Relationships
The evaluation of S1P3 antagonists typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies. The following diagram illustrates this process.
Figure 2: Typical Experimental Workflow.
Conclusion
The preclinical data presented in this guide highlight the potential of S1P3 antagonists as a novel class of anti-cancer agents. Several compounds, including this compound and CAY10444, have demonstrated promising activity in both in vitro and in vivo cancer models, inhibiting key processes such as cell proliferation, migration, and tumor growth.[7][9] The S1P/S1P3 signaling pathway is a valid target in oncology, and its inhibition, either as a monotherapy or in combination with other treatments, warrants further investigation.[6] This guide provides a foundational resource for researchers to compare the existing S1P3 antagonists and to design further preclinical studies to fully elucidate their therapeutic potential.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. S1PR3 inhibition impairs cell cycle checkpoint via the AKT/WEE1 pathway in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Sphingosine-1-Phosphate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal violet staining protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting sphingosine 1-phosphate receptor 3 inhibits T-cell exhaustion and regulates recruitment of proinflammatory macrophages to improve antitumor efficacy of CAR-T cells against solid tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Justification for Choosing TY-52156 Over Other S1P3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The sphingosine-1-phosphate receptor 3 (S1P3) has emerged as a critical target in various physiological and pathological processes, including cardiovascular function, inflammation, and cancer. Consequently, the development of selective S1P3 inhibitors is of significant interest for therapeutic intervention. This guide provides a comprehensive comparison of TY-52156 with other commercially available S1P3 inhibitors, offering a rationale for its selection in research and drug development based on its superior selectivity and well-characterized functional activity.
Superior Selectivity and Potency of this compound
In contrast, other commonly used S1P receptor modulators exhibit a more complex pharmacological profile. For instance, VPC23019 acts as an antagonist at both S1P1 and S1P3 receptors and as an agonist at S1P4 and S1P5 receptors, which can complicate the interpretation of experimental results. JTE013 is highly selective for the S1P2 receptor, making it unsuitable for studies focused on S1P3. CAY10444, another S1P3 antagonist, has a significantly lower potency compared to this compound.
The following table summarizes the available quantitative data for this compound and other S1P3 inhibitors, highlighting the superior selectivity profile of this compound.
| Compound | Target(s) | Ki / IC50 (nM) | Notes |
| This compound | S1P3 | Ki: 110 | High degree of selectivity for S1P3.[1] |
| S1P1, S1P2, S1P4, S1P5 | Not specified | Reported to have ~30-fold lower effect. | |
| VPC23019 | S1P1 | pKi: 7.86 (Ki: ~13.8) | Antagonist |
| S1P3 | pKi: 5.93 (Ki: ~1175) | Antagonist | |
| S1P4, S1P5 | - | Agonist | |
| JTE013 | S1P2 | IC50: 17.6 | Highly selective for S1P2.[3][4] |
| S1P1, S1P3 | >10,000 | Low affinity for S1P1 and S1P3.[3][4] | |
| CAY10444 (BML-241) | S1P3 | IC50: 4,600 | Lower potency compared to this compound. |
S1P3 Signaling Pathway and Mechanism of Action of this compound
The S1P3 receptor, upon binding to its endogenous ligand sphingosine-1-phosphate (S1P), couples to multiple G proteins, primarily Gq, Gi, and G12/13. This initiates a cascade of downstream signaling events, including the activation of phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i) and the activation of the Rho/ROCK pathway, which is crucial for processes like smooth muscle contraction.
This compound exerts its inhibitory effect by competitively binding to the S1P3 receptor, thereby blocking the S1P-induced activation of these downstream signaling pathways. Specifically, this compound has been shown to inhibit both the S1P-induced increase in intracellular calcium and Rho activation.[1] This dual inhibition of key signaling arms of the S1P3 pathway underscores its efficacy as a specific antagonist.
Caption: S1P3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key assays used to characterize S1P3 inhibitors are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the S1P3 receptor.
Materials:
-
Membrane preparations from cells overexpressing human S1P3 receptor.
-
[33P]S1P (radioligand).
-
This compound and other test compounds.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% fatty acid-free BSA, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add the cell membrane preparation, [33P]S1P (at a concentration near its Kd), and varying concentrations of the test compound. For non-specific binding control wells, add a high concentration of unlabeled S1P.
-
Incubate the plate at room temperature for 60 minutes.
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound and free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Determine the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit S1P-induced increases in intracellular calcium.
Materials:
-
Cells expressing the S1P3 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
S1P.
-
This compound and other test compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader (e.g., FLIPR or FlexStation).
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add the test compounds (e.g., this compound) at various concentrations and incubate for a specified period.
-
Stimulate the cells with a fixed concentration of S1P.
-
Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader.
-
Determine the IC50 value of the test compound for the inhibition of the S1P-induced calcium response.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P3 receptor.
Materials:
-
Membrane preparations from cells overexpressing the S1P3 receptor.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
S1P.
-
This compound and other test compounds.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the membrane preparation, [35S]GTPγS, and varying concentrations of the test compound.
-
Add a fixed concentration of S1P to stimulate G protein activation. For basal binding, add buffer instead of S1P.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer.
-
Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Determine the ability of the test compound to inhibit the S1P-stimulated [35S]GTPγS binding.
Experimental Workflow for S1P3 Inhibitor Comparison
The following diagram illustrates a logical workflow for the comprehensive evaluation and comparison of S1P3 inhibitors like this compound.
Caption: A streamlined workflow for the evaluation of S1P3 inhibitors.
Conclusion
Based on the currently available data, this compound stands out as a superior choice for researchers investigating the role of S1P3. Its high selectivity minimizes the confounding off-target effects that can arise from using less specific inhibitors, thereby enabling a more precise dissection of S1P3-mediated signaling pathways. The well-documented functional inhibition of both calcium mobilization and Rho activation further solidifies its utility as a reliable tool for both in vitro and in vivo studies. For drug development professionals, the favorable pharmacological profile of this compound makes it a promising lead compound for the development of novel therapeutics targeting S1P3-related pathologies.
References
- 1. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate (S1P) regulates vascular contraction via S1P3 receptor: investigation based on a new S1P3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of TY-52156: A Guide for Laboratory Professionals
For Immediate Reference: Treat TY-52156 as a potentially toxic chemical. Disposal must comply with local, state, and federal regulations for hazardous waste. Do not dispose of down the drain or in regular trash.
This document provides essential guidance for the safe and proper disposal of this compound, a selective S1P3 receptor antagonist used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The information is targeted toward researchers, scientists, and drug development professionals familiar with handling chemical reagents.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 934369-14-9 |
| Molecular Formula | C₁₈H₁₉Cl₂N₃O |
| Molecular Weight | 364.27 g/mol [1] |
| Appearance | Yellow solid[2] |
| Purity | ≥98% (HPLC)[3] |
| Solubility | DMSO: 25 mg/mLDMF: 30 mg/mLEthanol: 15 mg/mL[4] |
| Storage Temperature | -20°C[3][4] |
| Melting Point | 95.2 - 99.7 °C[2] |
Disposal Protocol: A Step-by-Step Guide
The toxicological properties of this compound have not been fully investigated[2]. Therefore, it must be handled as a potentially hazardous substance. As a chlorinated organic compound, specific disposal methods are required to prevent the formation of toxic byproducts[5][6].
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
Lab coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container.
-
Use a dedicated waste container for chlorinated organic compounds.
-
Label the container with "Hazardous Waste," "this compound," and the relevant hazard symbols.
-
-
Liquid Waste (Solutions):
-
Collect solutions of this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with non-chlorinated solvent waste.
-
Indicate the solvent used (e.g., DMSO, Ethanol) on the label.
-
-
Contaminated Materials: Any materials used to handle this compound (e.g., pipette tips, weighing paper, gloves) should be considered contaminated and disposed of as solid hazardous waste.
3. Spill Management: In case of a spill:
-
Avoid raising dust.
-
For dry spills, carefully sweep or vacuum the material and place it in the designated hazardous waste container[2].
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.
-
Ventilate the area and decontaminate the surface with an appropriate solvent (e.g., alcohol), collecting all cleaning materials as hazardous waste[2].
4. Final Disposal:
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: This is the most critical step. Your EHS office will provide specific instructions for hazardous waste pickup and disposal that are compliant with your local and national regulations.
-
Do Not Attempt On-Site Treatment: Unless specifically equipped and permitted, do not attempt to incinerate or chemically treat this compound waste. High-temperature incineration in a specialized facility is a common method for destroying chlorinated organic compounds safely[5][7].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound = 98 HPLC 934369-14-9 [sigmaaldrich.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. TY 52156 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Essential Safety and Logistics for Handling TY-52156
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with TY-52156. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value |
| CAS Number | 934369-14-9 |
| Molecular Formula | C₁₈H₁₉Cl₂N₃O |
| Molecular Weight | 364.27 g/mol |
| Appearance | Orange solid |
| Purity | ≥98% (HPLC) |
| Storage Temperature | -20°C |
Solubility
| Solvent | Solubility |
| DMSO | 25 mg/mL |
| DMF | 30 mg/mL |
| Ethanol | 15 mg/mL |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to minimize exposure risk. The following table outlines the required PPE.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently. |
| Eye Protection | Safety glasses with side shields or goggles | Goggles are required when there is a splash hazard. |
| Skin and Body Protection | Laboratory coat | A full-length lab coat should be worn and buttoned completely. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols. |
PPE Workflow Diagram
The following diagram illustrates the proper sequence for donning and doffing PPE to prevent contamination.
Operational Handling Plan
Adherence to a strict operational plan is essential for the safe handling of this compound.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should occur within a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Weighing: When weighing the compound, use a tared weigh boat or paper. Handle with care to avoid creating dust.
-
Solution Preparation: To prepare stock solutions, add the solvent to the vial containing the pre-weighed this compound. Ensure the container is securely capped before vortexing or sonicating to dissolve the solid.
Experimental Use
-
Cell Culture: When adding this compound to cell cultures, use appropriate sterile techniques within a biological safety cabinet.
-
Animal Studies: For in vivo experiments, appropriate animal handling protocols must be followed. The compound should be administered using calibrated equipment.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
All waste materials contaminated with this compound must be segregated from general laboratory waste.
| Waste Type | Disposal Container |
| Solid Waste | Labeled hazardous waste container |
| Liquid Waste | Labeled hazardous waste container for organic or aqueous waste, as appropriate |
| Sharps | Puncture-resistant sharps container |
Disposal Workflow
The following diagram outlines the decision-making process for the disposal of waste contaminated with this compound.
Decontamination
-
Surfaces: All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable solvent (e.g., ethanol) followed by a laboratory-grade detergent and water is recommended.
-
Spills: In the event of a spill, follow established laboratory spill response procedures. Absorb the spill with an inert material and dispose of it as hazardous waste. The area should then be thoroughly decontaminated.
It is imperative to consult your institution's specific safety guidelines and the full Safety Data Sheet (SDS) for this compound before handling.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
